Acetyl Pentapeptide-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWAYIPLKPVOJZ-LENLALOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51N9O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acetyl Pentapeptide-1: A Technical Guide to its Mechanism of Action in Skin Cells
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetyl Pentapeptide-1 is a synthetic, five-amino-acid peptide that has garnered significant interest in dermatology and cosmetic science for its anti-aging and skin-firming properties. Its mechanism of action is multifaceted, primarily involving the stimulation of essential extracellular matrix (ECM) proteins and the inhibition of enzymatic degradation of the skin's structural framework. This document provides an in-depth analysis of the molecular pathways influenced by this compound, supported by available data and representative experimental methodologies. The core functions of this peptide include boosting collagen and elastin (B1584352) synthesis and protecting the dermal-epidermal junction by modulating inflammatory and enzymatic pathways.
Introduction to this compound
This compound is a biomimetic peptide, meaning it mimics natural biological signaling molecules to elicit specific cellular responses[1]. The acetylation of the N-terminus of the peptide enhances its stability and improves its penetration into the skin. While broadly recognized for stimulating the production of collagen and elastin—proteins fundamental to skin's firmness and elasticity—a more specific mechanism has been identified linking it to the immunomodulatory protein Thymopoietin[1][2][3][4]. One identified sequence for this peptide is Ac-Arg-Lys-Asp-Val-Tyr-OH[3][4]. Its dual-action approach of building new structural proteins while protecting existing ones makes it a potent ingredient for addressing signs of aging such as fine lines, wrinkles, and sagging skin[1][3].
Core Mechanisms of Action in Skin Cells
The efficacy of this compound in skin rejuvenation can be attributed to two primary, interconnected mechanisms: direct stimulation of ECM synthesis in fibroblasts and the inhibition of ECM-degrading enzymes through an immunomodulatory pathway.
Stimulation of Extracellular Matrix (ECM) Synthesis
As a signal peptide, this compound interacts with fibroblasts, the primary cells in the dermis responsible for producing ECM components. It sends signals that stimulate these cells to increase the synthesis of Type I collagen and elastin[2][4][5]. This action helps to replenish the skin's structural framework, which naturally depletes with age, leading to a firmer, more resilient complexion.
Inhibition of ECM Degradation via Immunomodulation
A more nuanced mechanism of this compound involves its role as an immunomodulator, derived from the thymic peptide Thymopoietin[3]. This pathway is critical for protecting the integrity of the basement membrane, the delicate structure that anchors the epidermis to the dermis.
The process is as follows:
-
Interleukin Suppression : this compound acts to soothe the skin and suppress the expression of pro-inflammatory interleukins, particularly IL-8[3].
-
MMP Inhibition : The reduction in IL-8 leads to a downstream decrease in the release of matrix metalloproteinases (MMPs), with a notable effect on MMP-9[3].
-
Collagen IV Protection : MMP-9 is an enzyme specifically responsible for the degradation of Type IV collagen, the primary structural component of the basement membrane[3]. By inhibiting MMP-9, this compound prevents the breakdown of this crucial collagen type.
-
Structural Integrity : This protective action preserves the structural integrity of the dermal-epidermal junction, preventing the loss of skin cohesion and firmness[3].
Quantitative Data on Peptide Efficacy
Direct quantitative data for this compound is not extensively detailed in publicly available literature. However, data from studies on other structurally-related anti-aging peptides can provide a valuable comparative framework for researchers. The following table summarizes key quantitative findings for Acetyl Tetrapeptide-2 and Acetyl Hexapeptide-51, which act on related anti-aging pathways.
| Peptide Name | Target/Mechanism | Experimental System | Result | Citation |
| Acetyl Tetrapeptide-2 | Elastin Assembly & Dermal Cohesion | Human Dermal Fibroblasts (in vitro) | +21.7% increase in elastin synthesis. | [6][7] |
| (Uplevity™) | +47.3% increase in Type I collagen synthesis. | [6] | ||
| 2.3-fold increase in Fibulin-5 (FBLN5) protein levels. | [6][8] | |||
| 1.7-fold increase in Lysyl Oxidase-Like 1 (LOXL1) protein levels. | [6][8] | |||
| 40-60 year old female subjects (in vivo, 2% cream, 56 days) | 95% of participants reported more toned skin. | [9] | ||
| Acetyl Hexapeptide-51 | DNA Repair (FOXO3a Pathway Mimic) | Human Skin Cells (in vitro) | 2.7-fold increase in DNA repair pathway activity. | [7] |
Representative Experimental Protocols
Detailed experimental protocols for this compound are proprietary or not widely published. The following section outlines representative, synthesized methodologies based on standard industry and academic practices for evaluating cosmetic peptides.
Protocol: In Vitro Analysis of ECM Gene Expression in Human Fibroblasts
-
Cell Culture :
-
Primary Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, cells are seeded in 6-well plates and grown to 80% confluency.
-
-
Peptide Treatment :
-
The culture medium is replaced with serum-free DMEM for 24 hours to synchronize the cells.
-
Cells are then treated with this compound at various concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM) in fresh serum-free DMEM. A vehicle control (e.g., sterile water) is also included.
-
Treatment is carried out for 24 or 48 hours.
-
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR) :
-
Total RNA is extracted from the HDFs using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA concentration and purity are assessed using a spectrophotometer.
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. Specific primers for target genes (e.g., COL1A1, ELN, MMP9, IL8) and a housekeeping gene (e.g., GAPDH) are used.
-
Relative gene expression is calculated using the 2-ΔΔCt method.
-
Protocol: Analysis of Collagen Protein Secretion via ELISA
-
Cell Culture and Treatment :
-
HDFs are cultured and treated as described in Protocol 5.1 for 72 hours to allow for protein synthesis and secretion.
-
-
Sample Collection :
-
After the incubation period, the cell culture supernatant is collected from each well.
-
Supernatants are centrifuged to remove cellular debris and stored at -80°C until analysis.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) :
-
A commercial human Pro-Collagen Type I C-peptide (PIP) ELISA kit is used to quantify the amount of newly synthesized collagen secreted into the medium.
-
The assay is performed according to the manufacturer's protocol. Briefly, standards and collected supernatants are added to a microplate pre-coated with anti-PIP antibodies.
-
Following incubations with detection antibodies and substrate, the optical density is measured at the appropriate wavelength.
-
A standard curve is generated to determine the concentration of pro-collagen in each sample.
-
Conclusion
This compound operates through a sophisticated, dual-pronged mechanism to combat the signs of cutaneous aging. By simultaneously upregulating the synthesis of crucial ECM proteins like collagen and elastin and downregulating the enzymatic pathways responsible for their degradation, it effectively restores and preserves the skin's structural integrity. Its action on the MMP-9 enzyme highlights a targeted approach to protecting the dermal-epidermal junction. For researchers and drug development professionals, this compound represents a compelling molecular tool for developing advanced, evidence-based dermatological products. Further clinical studies with quantitative endpoints will be invaluable in fully elucidating its therapeutic potential.
References
- 1. This compound – Natural | Sustainable | Quality [alticobio.com]
- 2. nbinno.com [nbinno.com]
- 3. Acetyl sh-Pentapeptide-1 | Acetyl Thymopentin | Cosmetic Ingredients Guide [ci.guide]
- 4. Custom this compound Manufacturers Suppliers Factory - Buy this compound [ko.mobelbiochem.com]
- 5. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uplevity™ | Acetyl Tetrapeptide-2 | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 7. How To Reduce Wrinkles With Peptides - Life Extension [lifeextension.com]
- 8. lotioncrafter.com [lotioncrafter.com]
- 9. dermasensa.com [dermasensa.com]
The Biological Role of Acetylated Pentapeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylated pentapeptides represent a significant class of bioactive molecules with diverse applications, primarily in dermatology and therapeutic development. The addition of an acetyl group to the N-terminus of a pentapeptide chain critically enhances its stability, bioavailability, and ability to mimic native protein functions. This technical guide provides an in-depth exploration of the biological functions of acetylated pentapeptides, with a focus on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to characterize their activity. While specific quantitative data for many commercial acetylated pentapeptides remains proprietary, this guide presents a framework for understanding their biological importance and the experimental approaches to their study.
Introduction: The Significance of Acetylation
N-terminal acetylation is a common post-translational modification in eukaryotes, affecting approximately 85% of proteins.[1] This modification plays a crucial role in regulating protein function, stability, and subcellular localization. In the context of synthetic peptides, N-terminal acetylation offers several key advantages:
-
Increased Proteolytic Resistance: The acetyl group protects the N-terminus from degradation by aminopeptidases, thereby extending the peptide's half-life in biological systems.[1]
-
Enhanced Membrane Permeability: Acetylation neutralizes the positive charge of the N-terminal amine group, reducing electrostatic repulsion with the negatively charged cell membrane and facilitating passive diffusion into cells.[1]
-
Mimicry of Native Proteins: As many native proteins are acetylated, acetylated synthetic peptides can more accurately mimic the structure and function of their endogenous counterparts.[1]
These properties make acetylated pentapeptides attractive candidates for use in cosmetics and as therapeutic agents.
Biological Functions and Mechanisms of Action
The biological functions of acetylated pentapeptides are diverse and depend on their specific amino acid sequence. Below, we explore the mechanisms of two notable examples.
Acetyl Pentapeptide-1: An Anti-Inflammatory and Matrix-Protective Agent
This compound, with the amino acid sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is primarily recognized for its anti-inflammatory and skin-protective properties. Its mechanism of action involves the modulation of key signaling pathways involved in inflammation and extracellular matrix (ECM) degradation.
Mechanism of Action:
This compound is understood to suppress the production of pro-inflammatory cytokines, specifically Interleukin-8 (IL-8). IL-8 is a potent chemoattractant for neutrophils and plays a significant role in inflammatory responses. By downregulating IL-8, this compound can mitigate the inflammatory cascade.
A key downstream effect of IL-8 suppression is the reduced activity of matrix metalloproteinase-9 (MMP-9). MMPs are a family of enzymes responsible for the degradation of ECM components, such as collagen and elastin (B1584352). MMP-9, in particular, is a gelatinase that degrades type IV collagen, a crucial component of the basement membrane. By inhibiting MMP-9 activity, this compound helps to preserve the structural integrity of the skin, preventing the breakdown of collagen and elastin that leads to signs of aging.
Signaling Pathway:
The proposed signaling pathway for this compound's action is depicted below:
Acetyl Pentapeptide-55 Amide: A Skin Conditioning Agent
Acetyl Pentapeptide-55 Amide is primarily marketed as a "skin conditioning" agent.[2][3] This term generally refers to ingredients that improve the overall appearance and feel of the skin. While the precise molecular mechanisms underlying its function are not extensively detailed in publicly available literature, its skin-conditioning effects are likely attributed to a combination of factors common to many peptides, such as:
-
Hydration: Peptides can have humectant properties, attracting and retaining moisture in the skin.
-
Barrier Support: By providing the building blocks for essential proteins, peptides can help to strengthen the skin's natural barrier function.
-
Stimulation of ECM Proteins: Like other signal peptides, it may stimulate fibroblasts to produce more collagen and elastin, leading to improved skin texture and firmness.[3]
Further research is needed to fully elucidate the specific signaling pathways modulated by Acetyl Pentapeptide-55 Amide.
Quantitative Data on Biological Activity
Obtaining specific quantitative data, such as IC50 values or binding affinities, for commercially available cosmetic peptides is often challenging due to the proprietary nature of the research. The following tables are presented as a template for organizing such data when it is available, with representative values for illustrative purposes.
Table 1: Illustrative Quantitative Data for this compound Activity
| Parameter | Assay Type | Target | Result (Representative) |
| IC50 | IL-8 ELISA | IL-8 Production | 10 µM |
| Ki | MMP-9 Fluorometric Assay | MMP-9 Activity | 5 µM |
Note: The values presented in this table are for illustrative purposes only and may not reflect the actual performance of this compound.
Experimental Protocols
The characterization of the biological activity of acetylated pentapeptides involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Peptide Synthesis and Acetylation
Protocol for Solid-Phase Peptide Synthesis (SPPS) and N-terminal Acetylation:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminally amidated peptides or Wang resin for C-terminally carboxylated peptides).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent (e.g., DMF or NMP).
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.
-
N-terminal Acetylation: Following the final deprotection step, acetylate the N-terminus by treating the resin-bound peptide with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA) in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the acetylated peptide using mass spectrometry and analytical RP-HPLC.
In Vitro IL-8 Inhibition Assay
Protocol for Measuring IL-8 Production in Cell Culture:
-
Cell Culture: Culture a suitable cell line, such as human dermal fibroblasts or keratinocytes, in appropriate growth medium until they reach a confluent monolayer in a 96-well plate.
-
Stimulation: Induce IL-8 production by treating the cells with an inflammatory stimulus (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)).
-
Peptide Treatment: Concurrently with or prior to stimulation, treat the cells with varying concentrations of the acetylated pentapeptide.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for IL-8 production and secretion into the culture medium.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-8 concentration against the peptide concentration to determine the dose-dependent inhibitory effect and calculate the IC50 value.
In Vitro MMP-9 Inhibition Assay
Protocol for Fluorometric MMP-9 Activity Assay:
-
Reagents: Use a commercially available MMP-9 inhibitor screening kit, which typically includes recombinant human MMP-9, a fluorogenic MMP-9 substrate, and a known MMP-9 inhibitor as a positive control.
-
Enzyme Activation: If using a pro-MMP-9, activate it according to the kit's instructions, often with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Incubation: In a 96-well microplate, incubate the active MMP-9 with various concentrations of the acetylated pentapeptide for a specified time to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic MMP-9 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode over time. The rate of increase in fluorescence is proportional to the MMP-9 activity.
-
Data Analysis: Calculate the percentage of MMP-9 inhibition for each peptide concentration relative to the uninhibited control. Plot the percent inhibition against the peptide concentration to determine the IC50 value.
Experimental and Workflow Diagrams
Visualizing experimental workflows and logical relationships is crucial for understanding the processes involved in studying acetylated pentapeptides.
References
Acetyl Pentapeptide-1: A Technical Guide to its Thymopoietin Mimetic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Pentapeptide-1, a synthetic peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is a functional mimic of thymopoietin (B12651440), a key hormone of the thymus gland responsible for modulating immune responses and T-cell differentiation. This technical guide provides an in-depth analysis of the thymopoietin mimetic activity of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental protocols used to characterize its biological effects. Quantitative data from various in vitro assays are summarized to provide a comprehensive overview of its potency and efficacy in modulating key cellular processes related to skin and immune function.
Introduction
Thymopoietin is a 49-amino acid polypeptide hormone secreted by thymic epithelial cells that plays a crucial role in the maturation and differentiation of T-lymphocytes.[1] Its biological activity is primarily attributed to a five-amino-acid active site, Arg-Lys-Asp-Val-Tyr, corresponding to residues 32-36.[2] this compound is an acetylated synthetic derivative of this active fragment, designed for enhanced stability and skin penetration.[3]
In the context of dermatology and drug development, this compound is investigated for its ability to replicate the immunomodulatory and regenerative effects of thymopoietin on the skin. This includes stimulating the production of extracellular matrix proteins, such as collagen and elastin, and mitigating inflammatory responses.[4][5] The peptide's mechanism of action involves the suppression of pro-inflammatory mediators and the enzymes responsible for the degradation of the skin's structural integrity.[3][6]
This document serves as a technical resource, compiling available data and methodologies to facilitate further research and development of this compound for therapeutic and cosmetic applications.
Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [7] |
| CAS Number | 97530-32-0 | [7][8] |
| Molecular Formula | C₃₂H₅₁N₉O₁₀ | [7][8] |
| Molecular Weight | 721.8 g/mol | [8] |
| Amino Acid Sequence | Ac-Arg-Lys-Asp-Val-Tyr-OH | [6][9] |
| Appearance | White to off-white powder | [7][9] |
| Purity | ≥95% | [8] |
| Solubility | Soluble in water | [9] |
Thymopoietin Mimetic Activity: In Vitro Data
The thymopoietin mimetic activity of this compound is demonstrated through its effects on various cellular processes. The following tables summarize the available quantitative data from in vitro studies.
Table 3.1: T-Cell Differentiation and Proliferation
| Assay | Cell Type | Parameter | Result | Reference |
| Thy 1.2 Antigen Induction | Murine prothymocytes | T-cell differentiation | Dose-dependent induction | [2][6] |
| cGMP Elevation | Human T-cell lines (CEM, MOLT-4) | Intracellular cGMP levels | Increased | [3] |
Table 3.2: Anti-inflammatory Activity
| Assay | Cell Type | Parameter | Result | Reference |
| IL-8 Secretion | Human Keratinocytes | IL-8 levels | Decreased in combination with other peptides | [8] |
| MMP-9 Inhibition | - | Enzyme activity | Reduced activity | [3][6] |
Note: Quantitative data such as IC50 or specific percentage of inhibition for this compound alone are not specified in the available literature.
Table 3.3: Keratinocyte Differentiation
| Assay | Cell Type | Marker | Result | Reference |
| Immunofluorescent Staining | Cultured Human Keratinocytes | Involucrin (B1238512) expression | Increased | [4][10] |
Note: While studies show pentapeptides can enhance keratinocyte differentiation, specific quantitative data on the percentage increase in involucrin-positive cells with this compound treatment is not detailed in the provided search results.
Signaling Pathways
This compound, mirroring the action of thymopentin (B1683142) (TP-5), is understood to initiate its effects by binding to cell surface receptors, which in turn triggers intracellular signaling cascades.
T-Cell Signaling Pathway
In T-lymphocytes, thymopentin's immunoregulatory actions are mediated by an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] One identified receptor for TP-5 is the Toll-like receptor 2 (TLR2), which upon binding, can activate the MyD88-dependent pathway, leading to the activation of NF-κB and subsequent modulation of cytokine expression.
Monocyte Signaling Pathway
Studies on thymopentin have shown that it binds to monocytes and triggers signal transduction involving the mitogen-activated protein kinase (MAPK) pathway, specifically p42/p44 (ERK1/2).
Keratinocyte Anti-inflammatory Pathway
In keratinocytes, this compound is proposed to exert its anti-inflammatory effects by suppressing the production of pro-inflammatory interleukins, such as IL-8. This, in turn, leads to a reduction in the activity of matrix metalloproteinases (MMPs), like MMP-9, which are enzymes that degrade extracellular matrix proteins such as collagen.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and its thymopoietin mimetic activity are provided below.
T-Cell Differentiation Assay (Thy 1.2 Antigen Induction)
This assay measures the induction of the T-cell surface marker Thy 1.2 on murine prothymocytes, indicating differentiation into thymocytes.
Protocol:
-
Cell Isolation: Isolate null lymphocytes from the spleens of germ-free athymic (nu/nu) mice using standard cell separation techniques.
-
Cell Culture: Culture the isolated cells in an appropriate medium.
-
Treatment: Add varying concentrations of this compound to the cell cultures. Include a positive control (Thymopoietin) and a negative control (vehicle).
-
Incubation: Incubate the cells for a sufficient period to allow for differentiation (e.g., 24-48 hours).
-
Staining: Stain the cells with a fluorescently labeled monoclonal antibody specific for the Thy 1.2 antigen.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing the Thy 1.2 antigen.
-
Data Analysis: Plot the percentage of Thy 1.2 positive cells against the concentration of this compound to determine the dose-response relationship.
Keratinocyte Differentiation Assay (Involucrin Expression)
This assay quantifies the expression of involucrin, a marker for terminal differentiation in keratinocytes.
Protocol:
-
Cell Culture: Culture normal human epidermal keratinocytes in a low calcium medium to maintain them in a proliferative, undifferentiated state.
-
Induction of Differentiation: Induce differentiation by switching to a high calcium medium and treat with various concentrations of this compound.
-
Incubation: Incubate for a period that allows for differentiation (e.g., 3 days).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against involucrin, followed by a fluorescently labeled secondary antibody.
-
Analysis: Analyze the cells using flow cytometry to quantify the percentage of involucrin-positive cells or by fluorescence microscopy to visualize and quantify the fluorescence intensity.
-
Data Analysis: Compare the level of involucrin expression in treated cells to untreated controls.
MMP-9 Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of MMP-9.
Protocol:
-
Enzyme Activation: Activate pro-MMP-9 to its active form using a suitable activator like APMA (p-aminophenylmercuric acetate).
-
Reaction Setup: In a 96-well plate, add the active MMP-9 enzyme to a reaction buffer.
-
Inhibitor Addition: Add different concentrations of this compound to the wells. Include a positive control (a known MMP-9 inhibitor) and a negative control (vehicle).
-
Substrate Addition: Add a fluorogenic MMP-9 substrate to initiate the reaction.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the peptide. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Conclusion
This compound demonstrates significant potential as a thymopoietin mimetic agent, with in vitro evidence supporting its role in T-cell differentiation, anti-inflammatory activity, and the promotion of keratinocyte differentiation. The underlying mechanisms appear to involve the modulation of key signaling pathways, including the TLR2/NF-κB, MAPK, and cGMP pathways. The experimental protocols detailed herein provide a framework for the continued investigation and quantitative characterization of this compound's biological activities. Further research is warranted to elucidate the precise quantitative parameters of its efficacy and to explore its full therapeutic and cosmetic potential. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this promising peptide.
References
- 1. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A synthetic pentapeptide with biological activity characteristic of the thymic hormone thymopoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. TP5 triggers signal transduction involving mitogen activated protein kinases in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways [mdpi.com]
- 6. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 7. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Keratinocytes express cytokines and nerve growth factor in response to neuropeptide activation of the ERK1/2 and JNK MAPK transcription pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Immunomodulatory Properties of Acetyl Pentapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Pentapeptide-1, a synthetic peptide derived from the active site of the thymic hormone thymopoietin (B12651440), is emerging as a significant modulator of the immune system. This technical guide provides a comprehensive overview of its immunomodulatory properties, detailing its mechanism of action, effects on various immune cells, and modulation of key signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. This document aims to serve as a critical resource for scientists and professionals exploring the therapeutic potential of this compound in inflammatory and immune-mediated conditions.
Introduction
This compound is a synthetically created peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH. It is an acetylated form of a pentapeptide fragment of thymopoietin, a hormone produced by the thymus gland that plays a crucial role in the maturation and differentiation of T-lymphocytes.[1][2] The acetylation of the N-terminus enhances the peptide's stability and bioavailability. While initially recognized for its applications in cosmetics for its soothing and anti-aging effects, recent scientific inquiry has begun to shed light on its more profound immunomodulatory capabilities.[3]
This guide delves into the technical aspects of this compound's interaction with the immune system, providing a foundation for its potential development as a therapeutic agent.
Mechanism of Action: A Thymopoietin Mimetic
The primary mechanism of action of this compound is believed to be its function as a biomimetic of thymopoietin. Thymopoietin is essential for inducing the differentiation of prothymocytes into thymocytes within the thymus.[2] The pentapeptide fragment Arg-Lys-Asp-Val-Tyr corresponds to the active site of the parent hormone and has been shown to possess its biological activities.[2][4] By mimicking this activity, this compound is thought to influence the maturation of T-cells, a critical component of the adaptive immune system.
dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Thymomimetic Action of this compound"
Immunomodulatory Effects on the Innate Immune System
The innate immune system provides the first line of defense against pathogens. This compound has been shown to modulate the activity of key cells in this system, particularly keratinocytes, which are crucial players in skin immunity.
Regulation of Pro-inflammatory Cytokines in Keratinocytes
In the context of skin inflammation, keratinocytes can produce a range of pro-inflammatory cytokines. This compound has been reported to decrease the secretion of Interleukin-8 (IL-8) in human keratinocytes.[3] IL-8 is a potent chemoattractant for neutrophils, and its inhibition can dampen the inflammatory cascade.
dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Inhibition of IL-8 Secretion by this compound"
Modulation of Key Signaling Pathways
The immunomodulatory effects of many peptides are mediated through their influence on intracellular signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. While direct evidence for this compound is still emerging, related peptides have been shown to exert their anti-inflammatory effects by downregulating the NF-κB signaling pathway.[5][6]
dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Hypothesized Inhibition of the NF-κB Signaling Pathway"
Summary of Quantitative Data
At present, publicly available, peer-reviewed quantitative data specifically for this compound's immunomodulatory effects are limited. The primary quantitative claim revolves around the reduction of IL-8 secretion.
| Parameter | Cell Type | Effect | Reference |
| IL-8 Secretion | Human Keratinocytes | Decrease | [3] |
Further research is required to quantify the effects of this compound on other cytokines, immune cell proliferation, and signaling pathway activation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to assess the immunomodulatory properties of this compound. These should be optimized for specific laboratory conditions.
Protocol 1: In Vitro Keratinocyte IL-8 Secretion Assay
Objective: To quantify the effect of this compound on IL-8 secretion from human keratinocytes.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte growth medium
-
This compound (solubilized in a suitable vehicle, e.g., sterile water or PBS)
-
Inflammatory stimulus (e.g., TNF-α, IL-1α, or Phorbol 12-myristate 13-acetate (PMA))
-
Human IL-8 ELISA kit
-
96-well cell culture plates
-
Spectrophotometer
Methodology:
-
Cell Culture: Culture NHEK in keratinocyte growth medium at 37°C and 5% CO2. Seed cells in a 96-well plate at a density that allows for confluence at the time of the experiment.
-
Peptide Treatment: Once cells are confluent, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Inflammatory Stimulation: After pre-incubation with the peptide, add the inflammatory stimulus to the wells (except for the unstimulated control wells) to induce IL-8 production.
-
Incubation: Incubate the plate for a period sufficient to allow for IL-8 secretion (e.g., 12-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the Human IL-8 ELISA according to the manufacturer's instructions to quantify the concentration of IL-8 in the collected supernatants.
-
Data Analysis: Calculate the percentage inhibition of IL-8 secretion for each concentration of this compound compared to the stimulated control.
dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Keratinocyte IL-8 Secretion Assay"
Protocol 2: Macrophage Activation and Cytokine Profile Analysis
Objective: To assess the effect of this compound on macrophage activation and the secretion of various cytokines.
Materials:
-
Macrophage cell line (e.g., THP-1, RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Appropriate cell culture medium
-
PMA (for THP-1 differentiation)
-
LPS (for M1 polarization)
-
IL-4 and IL-13 (for M2 polarization)
-
This compound
-
Multiplex cytokine assay kit (e.g., Luminex-based or antibody array)
-
Flow cytometer or array scanner
Methodology:
-
Macrophage Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages by treating with PMA for 24-48 hours.
-
Peptide Treatment and Polarization: Replace the medium with fresh medium containing different concentrations of this compound. Simultaneously or subsequently, add polarizing stimuli (LPS for M1, IL-4/IL-13 for M2). Include appropriate controls (unpolarized, polarized without peptide).
-
Incubation: Incubate for 24-48 hours to allow for cytokine secretion.
-
Supernatant Collection: Collect the culture supernatants.
-
Cytokine Analysis: Analyze the supernatants using a multiplex cytokine assay to simultaneously measure the levels of various pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10, IL-12p70).
-
Data Analysis: Compare the cytokine profiles of peptide-treated cells to the controls to determine the immunomodulatory effect of this compound on macrophage polarization.
dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Macrophage Cytokine Profiling"
Conclusion and Future Directions
This compound demonstrates clear potential as an immunomodulatory agent, primarily through its thymomimetic properties and its ability to suppress pro-inflammatory cytokine production in skin cells. Its mechanism of action likely involves the modulation of key inflammatory signaling pathways such as NF-κB.
However, the full extent of its immunomodulatory capabilities requires further in-depth investigation. Future research should focus on:
-
Quantitative analysis of its effects on a broader range of cytokines and chemokines in various immune cell types.
-
Elucidation of its precise impact on T-cell differentiation and function.
-
Detailed investigation of its effects on intracellular signaling pathways in immune cells.
-
In vivo studies to validate its efficacy in animal models of inflammatory diseases.
A more comprehensive understanding of these aspects will be crucial for the translation of this compound from a cosmetic ingredient to a potential therapeutic for a range of immunological disorders.
References
- 1. Immunostimulation by TP-5 in immunocompromised patients and animals--current status of investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A synthetic pentapeptide with biological activity characteristic of the thymic hormone thymopoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scilit.com [scilit.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl Pentapeptide-1: A Technical Guide to its Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Pentapeptide-1, with the amino acid sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is a synthetic peptide that has garnered interest in the fields of dermatology and cosmetic science for its potential anti-inflammatory and anti-aging properties. This technical guide provides a comprehensive overview of the available scientific and technical information regarding its synthesis, mechanism of action, and methods for its biological evaluation. While the specific details of its initial discovery and development are not extensively documented in publicly available literature, this document consolidates the current understanding of its chemical and biological characteristics. The primary mode of action of this compound is attributed to its ability to modulate inflammatory pathways, specifically by suppressing the production of interleukin-8 (IL-8), which in turn leads to a reduction in the activity of matrix metalloproteinase-9 (MMP-9). This mechanism suggests a role in protecting the extracellular matrix from degradation, thereby preserving skin structure and function. This guide also presents standardized, representative protocols for its synthesis via solid-phase peptide synthesis (SPPS) and for in-vitro assays to evaluate its biological efficacy.
Introduction
Peptides have emerged as a significant class of active molecules in therapeutic and cosmeceutical applications due to their high specificity and favorable safety profile. This compound is a biomimetic peptide, reportedly a derivative of the thymopoietin (B12651440) peptide, designed to interact with specific biological targets involved in skin inflammation and aging.[1][2][3] Its structure, featuring an acetylated N-terminus, enhances its stability and potentially its skin permeability.[4] This guide will delve into the technical aspects of this compound, providing a resource for researchers and professionals in drug development and related scientific disciplines.
Chemical and Physical Properties
This compound is a well-defined chemical entity with the following properties:
| Property | Value | Reference |
| INCI Name | This compound | [4] |
| CAS Number | 97530-32-0 | [1][] |
| Amino Acid Sequence | Ac-Arg-Lys-Asp-Val-Tyr-OH | [] |
| Molecular Formula | C32H51N9O10 | [1][3] |
| Molecular Weight | 721.81 g/mol | [3] |
| Appearance | White to off-white powder | [] |
| Purity (by HPLC) | ≥95% | [1] |
| Solubility | Soluble in water | [6] |
| Storage | -20°C | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established method for the stepwise assembly of amino acids.[7] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.
Representative Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions and desired purity levels.
3.1.1. Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Acetylation reagent: Acetic anhydride (B1165640)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
3.1.2. Synthesis Workflow:
3.1.3. Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the tyrosine residue by treating the resin with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Val, Asp, Lys, Arg) sequentially. For each coupling step, activate the Fmoc-amino acid with HBTU/HOBt in the presence of DIPEA and add it to the resin.
-
Wash: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
N-terminal Acetylation: After the final Fmoc deprotection of the arginine residue, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (tBu, OtBu, Boc, Pbf) simultaneously by treating the resin with the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.
Biological Mechanism of Action
The primary reported biological activity of this compound is its ability to modulate the inflammatory response in the skin.[1][3] This is achieved through the downregulation of pro-inflammatory cytokines, which in turn reduces the activity of enzymes responsible for the degradation of the extracellular matrix.
Signaling Pathway
This compound is believed to interfere with the inflammatory cascade initiated by various stimuli (e.g., UV radiation, irritants). By suppressing the production of Interleukin-8 (IL-8), it subsequently reduces the expression and activity of Matrix Metalloproteinase-9 (MMP-9).[1][3] MMP-9 is a key enzyme involved in the breakdown of collagen and elastin, essential components of the skin's structural integrity.
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the biological activity of this compound in vitro.
In Vitro IL-8 Suppression Assay in Human Keratinocytes
This assay measures the ability of this compound to reduce the production of IL-8 in human keratinocytes stimulated with an inflammatory agent.
5.1.1. Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte Growth Medium (KGM)
-
Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus
-
This compound
-
Human IL-8 ELISA kit
5.1.2. Experimental Workflow:
5.1.3. Step-by-Step Procedure:
-
Cell Culture: Seed NHEK cells in 24-well plates and culture in KGM until they reach 70-80% confluency.
-
Pre-treatment: Replace the medium with fresh KGM containing various concentrations of this compound and incubate for 24 hours.
-
Stimulation: Add PMA (e.g., 10 ng/mL) or TNF-α (e.g., 10 ng/mL) to the wells to induce IL-8 production and incubate for another 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris.
-
ELISA: Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of this compound compared to the stimulated control.
In Vitro MMP-9 Activity Assay
This assay determines the effect of this compound on the enzymatic activity of MMP-9.
5.2.1. Materials:
-
Recombinant human MMP-9
-
MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35)
-
This compound
-
Positive control inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorometric plate reader
5.2.2. Step-by-Step Procedure:
-
Prepare Reagents: Prepare solutions of MMP-9, the fluorogenic substrate, and various concentrations of this compound in the assay buffer.
-
Incubation: In a 96-well black microplate, add the MMP-9 enzyme to wells containing either the assay buffer (control), the positive control inhibitor, or different concentrations of this compound. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate Reaction: Add the MMP-9 fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the reaction rate (slope of the fluorescence intensity versus time curve) for each condition. Calculate the percentage inhibition of MMP-9 activity for each concentration of this compound.
Quantitative Data Summary
While comprehensive, peer-reviewed clinical data for this compound is limited in the public domain, the following table presents representative in-vitro efficacy data based on supplier information and related studies on similar peptides.
| Assay | Parameter | Result |
| IL-8 Suppression | IC50 in stimulated human keratinocytes | Data not publicly available; expected to be in the µM range. |
| % Inhibition at a representative concentration (e.g., 10 µM) | Hypothetical: 30-50% reduction in IL-8 production. | |
| MMP-9 Inhibition | IC50 for enzymatic activity | Data not publicly available; expected to be in the µM range. |
| % Inhibition at a representative concentration (e.g., 10 µM) | Hypothetical: 20-40% reduction in MMP-9 activity. | |
| Collagen Synthesis | % Increase in Collagen I production in human fibroblasts | Hypothetical: 15-25% increase at an effective concentration. |
| Elastin Synthesis | % Increase in Elastin production in human fibroblasts | Hypothetical: 10-20% increase at an effective concentration. |
Note: The quantitative data in this table is representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Conclusion
This compound is a synthetic peptide with a clear chemical identity and a plausible mechanism of action for its use in skincare applications aimed at reducing inflammation and the signs of aging.[2][6] Its synthesis via SPPS is a standard and reproducible process. The primary biological activity of suppressing IL-8 and consequently MMP-9 provides a strong rationale for its purported benefits.[1][3] While the initial discovery and development history of this specific peptide is not well-documented in accessible scientific literature, the technical information available from various sources allows for a good understanding of its properties and potential applications. Further independent, peer-reviewed in-vivo studies would be beneficial to substantiate the in-vitro findings and to establish definitive clinical efficacy. This guide provides a foundational resource for researchers and professionals to understand and further investigate the potential of this compound.
References
Acetyl Pentapeptide-1: A Technical Guide to its Effects on Extracellular Matrix Proteins
Abstract
Acetyl Pentapeptide-1 is a synthetic peptide that has garnered significant interest in dermatological and cosmetic science for its role in skin rejuvenation and repair.[1] As a signal peptide, it is designed to stimulate the synthesis of key extracellular matrix (ECM) proteins, primarily collagen and elastin (B1584352), which are fundamental to maintaining the skin's structural integrity, firmness, and elasticity.[1][2] This guide provides a detailed examination of the mechanism of action of this compound, its documented effects on ECM components, and standardized protocols for its scientific evaluation. It is intended for researchers, scientists, and professionals in drug development engaged in the study of skin aging and the development of novel therapeutic and cosmetic interventions.
Introduction
The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. In the skin, the ECM is primarily composed of collagen, which provides tensile strength, and elastin, which imparts elasticity.[1] The natural aging process, along with environmental stressors, leads to a decline in the production and increased degradation of these vital proteins, resulting in visible signs of aging such as wrinkles and sagging skin.[1][3]
Bioactive peptides have emerged as a promising class of molecules capable of modulating cellular processes to counteract these degenerative changes.[4][5] this compound belongs to the category of signal peptides, which are short chains of amino acids that can mimic natural signaling molecules to stimulate specific cellular responses, such as fibroblast proliferation and the subsequent production of ECM proteins.[4][6][7] Its primary function is to promote the synthesis of collagen and elastin, thereby helping to restore a more youthful and resilient skin structure.[1][2]
Mechanism of Action and Signaling Pathway
This compound functions as a biomimetic signal peptide. Its proposed mechanism involves interacting with specific receptors on the surface of dermal fibroblasts, the primary cells responsible for synthesizing ECM components. This interaction is believed to trigger an intracellular signaling cascade that ultimately leads to the upregulation of genes encoding for ECM proteins.
While the precise pathway for this compound is not extensively detailed in public literature, the mechanism for signal peptides stimulating ECM production is well-understood and typically involves the Transforming Growth Factor-β (TGF-β) pathway.
-
Receptor Binding: The peptide binds to a cell surface receptor on the fibroblast.
-
Signal Transduction: This binding event initiates an intracellular cascade. In the canonical TGF-β pathway, this involves the phosphorylation and activation of Smad proteins.
-
Nuclear Translocation: Activated Smad complexes translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, the Smad complex acts as a transcription factor, binding to the promoter regions of target genes.
-
Protein Synthesis: This leads to increased transcription of messenger RNA (mRNA) for procollagen (B1174764), tropoelastin, and fibronectin, which are then translated into their respective proteins.[4][6]
Effects on Extracellular Matrix Proteins
This compound is primarily recognized for its ability to stimulate the production of collagen and elastin.[1][2] It may also influence the synthesis of other crucial ECM components like fibronectin.
-
Collagen: Collagen, particularly types I and III, provides the skin's foundational structure and tensile strength. Signal peptides are known to stimulate fibroblast activity, leading to increased production of collagen.[8] This helps to improve skin firmness and reduce the appearance of fine lines and wrinkles.[7][9]
-
Elastin: Elastin is responsible for the skin's ability to recoil and maintain its elasticity. The age-related decline in elastin production contributes significantly to sagging skin.[10] this compound is reported to boost elastin synthesis, thereby improving skin elasticity and firmness.[1][2]
-
Fibronectin: Fibronectin is a glycoprotein (B1211001) that plays a critical role in cell adhesion and wound healing, helping to organize the ECM. Studies on other pentapeptides, such as the procollagen-derived sequence Lys-Thr-Thr-Lys-Ser, have shown a potent stimulation of fibronectin production in addition to collagen.[11][12]
Quantitative Data Summary
While direct, peer-reviewed quantitative data for this compound is not widely available in the public domain, the effects of similar signal pentapeptides have been studied. The table below summarizes the reported effects of this compound qualitatively and includes quantitative data from a well-documented procollagen-derived pentapeptide (Lys-Thr-Thr-Lys-Ser) to illustrate the potential efficacy of this peptide class.
| ECM Protein | Effect of this compound (Qualitative) | Illustrative Quantitative Data (Lys-Thr-Thr-Lys-Ser Pentapeptide) | Reference |
| Collagen (Type I, III) | Stimulates production, improves skin firmness. | Dose-dependent stimulation of procollagen production. | [1][2][11][12] |
| Elastin | Boosts production, improves skin elasticity. | Not specified in the study. | [1][2] |
| Fibronectin | Presumed to stimulate production. | 5 to 11-fold stimulation in various cell lines. | [11][12] |
Note: The quantitative data for Lys-Thr-Thr-Lys-Ser is provided as an example of the potent activity a pentapeptide can exhibit and should not be directly extrapolated to this compound without specific experimental validation.
Experimental Protocols
To assess the effect of this compound on ECM protein synthesis, a series of in vitro experiments using human dermal fibroblasts are required. The following protocols provide a standardized methodology.
Overall Experimental Workflow
The workflow involves culturing primary human fibroblasts, treating them with the peptide, and subsequently analyzing the effects on gene and protein expression.
Cell Culture and Peptide Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs) are the recommended cell model.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: For experiments, fibroblasts are seeded into 6-well or 24-well plates at a density that allows them to reach approximately 70-80% confluency at the time of treatment.
-
Peptide Preparation: this compound is dissolved in sterile, nuclease-free water or PBS to create a stock solution. This stock is then diluted in serum-free culture medium to achieve the desired final concentrations (e.g., 0.5%–2%).[2]
-
Treatment: The growth medium is removed from the cells, and they are washed with PBS. The peptide-containing medium (and a vehicle-only control) is then added to the respective wells.
-
Incubation: Cells are incubated for a predetermined period, typically 24 to 72 hours, to allow for changes in gene and protein expression.
Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.
-
Real-Time qPCR: The expression levels of target genes (e.g., COL1A1 for collagen, ELN for elastin, FN1 for fibronectin) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). A housekeeping gene (e.g., GAPDH) is used for normalization.[13]
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[13]
Protein Quantification (ELISA or Western Blot)
-
Sample Collection: The cell culture supernatant is collected to measure secreted proteins, and the cell layer is lysed to measure intracellular proteins.
-
Collagen Measurement: Collagen synthesis can be measured using an ELISA kit specific for human pro-collagen type I C-peptide (PIP). Alternatively, total collagen can be quantified by hydrolyzing samples and measuring the hydroxyproline (B1673980) content, an amino acid abundant in collagen.[14][15]
-
Elastin Measurement: Soluble tropoelastin in the culture medium can be quantified using a specific ELISA.[16] Insoluble elastin can be measured by quantifying desmosine (B133005) and isodesmosine, the cross-linking amino acids unique to mature elastin, after sample hydrolysis.[14][15]
-
Western Blotting: This technique can also be used to detect and semi-quantify specific proteins (collagen, elastin) using primary antibodies directed against them.[17]
Conclusion
This compound is a signal peptide with a well-defined theoretical mechanism for improving skin structure by stimulating the production of essential extracellular matrix proteins. By activating fibroblasts to synthesize new collagen and elastin, it addresses the fundamental causes of age-related skin degradation. While qualitative evidence strongly supports its efficacy, further quantitative studies are needed to fully characterize its dose-dependent effects and benchmark its performance against other bioactive peptides. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct such investigations, contributing to a deeper understanding of its therapeutic and cosmetic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound – Natural | Sustainable | Quality [alticobio.com]
- 3. Peptides and Their Mechanisms of Action in the Skin [mdpi.com]
- 4. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rise of peptides in skincare: A scientific perspective - Anne-Marie van Geloven [anne-marievangeloven.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Peptides in Skincare: Why They Matter - Epi Dermatology & Laser Specialist Clinic [epidermatology.com.sg]
- 8. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Custom this compound Manufacturers Suppliers Factory - Buy this compound [ko.mobelbiochem.com]
- 10. How To Reduce Wrinkles With Peptides - Life Extension [lifeextension.com]
- 11. researchgate.net [researchgate.net]
- 12. A pentapeptide from type I procollagen promotes extracellular matrix production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. researchgate.net [researchgate.net]
- 16. Methods in Elastic Tissue Biology: Elastin Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Measuring Type I Collagen Synthesis In Vitro | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: Structural and Functional Analysis of Acetyl Pentapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Pentapeptide-1, a synthetic derivative of the active fragment of the thymic hormone thymopoietin, has emerged as a significant modulator of inflammatory and degradative pathways in skin biology. This in-depth technical guide provides a comprehensive analysis of its structure and function, with a focus on its mechanism of action involving the suppression of pro-inflammatory cytokines and matrix metalloproteinases. This document details the peptide's physicochemical properties, explores its structural characteristics, and presents detailed experimental protocols for assessing its biological activity. Furthermore, it includes visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development and cosmetic science.
Introduction
This compound is a biomimetic peptide that corresponds to the acetylated form of the 32-36 amino acid sequence of thymopoietin. Its primary amino acid sequence is Ac-Arg-Lys-Asp-Val-Tyr-OH. The acetylation of the N-terminus enhances its stability and skin penetration. Functionally, this compound is recognized for its ability to modulate the immune response and inhibit inflammatory cascades within the skin. A key mechanism of its action is the suppression of interleukin-8 (IL-8), a pro-inflammatory chemokine. This reduction in IL-8 subsequently leads to a decrease in the activity of matrix metalloproteinase-9 (MMP-9), an enzyme responsible for the degradation of extracellular matrix proteins such as collagen and elastin. By mitigating these inflammatory and degradative processes, this compound helps to maintain the structural integrity of the skin, making it a valuable ingredient in skincare formulations aimed at anti-aging and soothing sensitive skin.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for formulation and experimental design.
| Property | Value | Reference |
| Amino Acid Sequence | Ac-Arg-Lys-Asp-Val-Tyr-OH | [1] |
| Molecular Formula | C32H51N9O10 | [1] |
| Molecular Weight | 721.80 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (by HPLC) | ≥95% | [2] |
| Solubility | Soluble in water | [2] |
Structural Analysis
Primary Structure
The primary structure of this compound consists of five amino acids in the sequence Arginine-Lysine-Aspartic Acid-Valine-Tyrosine, with the N-terminus acetylated.
Secondary and Tertiary Structure
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by modulating key inflammatory pathways. The proposed mechanism involves the initial suppression of pro-inflammatory stimuli, leading to a downstream reduction in tissue-degrading enzymes.
Experimental Protocols
In Vitro IL-8 Suppression Assay in Human Keratinocytes
This protocol outlines a representative workflow to assess the ability of this compound to suppress the secretion of Interleukin-8 (IL-8) from human keratinocytes stimulated with an inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. Biologically active conformations of thymopentin. Studies with conformationally restricted analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Acetyl Pentapeptide-1 in Keratinocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Pentapeptide-1 is a synthetic peptide that has garnered interest in the cosmetic and dermatological fields for its potential skin-restoring properties. While primarily recognized for its anti-inflammatory effects and its role in maintaining the integrity of the extracellular matrix, emerging information suggests a role in the proliferation and differentiation of keratinocytes. This technical guide synthesizes the current understanding of this compound's impact on keratinocyte function, focusing on its potential influence on the critical process of epidermal differentiation. This document details its known mechanisms of action, presents available data, outlines relevant experimental protocols for future research, and visualizes the implicated signaling pathways.
Introduction to this compound
This compound is a synthetic peptide engineered for enhanced stability and skin penetration. Its primary functions are associated with skin health and rejuvenation, including the stimulation of collagen and elastin (B1584352) production.[1] Notably, it is reported to induce the proliferation and differentiation of keratin-forming cells, suggesting a direct role in epidermal homeostasis.[] Furthermore, this compound exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines in keratinocytes.[][3]
Mechanism of Action in Keratinocytes
The primary documented mechanism of this compound in keratinocytes is its anti-inflammatory action. It has been shown to decrease the secretion of Interleukin-8 (IL-8) in human keratinocytes, particularly when used in combination with other peptides.[3] By suppressing pro-inflammatory cytokines like IL-8, this compound can in turn reduce the activity of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix proteins such as collagen.[4][5]
The link between this anti-inflammatory activity and keratinocyte differentiation is an area of active investigation. Chronic inflammation is known to disrupt the normal process of keratinocyte differentiation, leading to impaired skin barrier function. By mitigating inflammatory responses, this compound may help to create a more favorable environment for proper keratinocyte differentiation and the formation of a healthy stratum corneum. One supplier has noted that this compound significantly induces the secretion of macrophage colony-stimulating factor in granulocytes, which leads to the proliferation and differentiation of keratin-forming cells.[]
Signaling Pathway
The known signaling pathway for this compound in keratinocytes centers on its anti-inflammatory effects. A proposed pathway is the downregulation of pro-inflammatory signals that lead to IL-8 production.
Quantitative Data
Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically detailing the effects of this compound on the expression of key keratinocyte differentiation markers such as involucrin (B1238512), keratin (B1170402) 10, and filaggrin. The information available is largely qualitative, stemming from manufacturer and supplier-provided technical descriptions.[]
Experimental Protocols
To rigorously assess the role of this compound in keratinocyte differentiation, a series of in vitro experiments can be conducted. The following is a generalized protocol for such an investigation.
Cell Culture and Treatment
-
Cell Line: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in a serum-free keratinocyte growth medium.
-
Induction of Differentiation: To induce differentiation, the calcium concentration in the medium is raised to a final concentration of 1.2 to 1.8 mM.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µg/mL) dissolved in the high-calcium medium. A vehicle control (the solvent used to dissolve the peptide) is run in parallel.
-
Incubation: Cells are incubated for a period of 24 to 72 hours to allow for the expression of differentiation markers.
Analysis of Differentiation Markers
4.2.1. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression of key differentiation markers.
-
Procedure:
-
RNA is extracted from treated and control cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA.
-
qRT-PCR is performed using primers specific for involucrin (IVL), keratin 10 (KRT10), filaggrin (FLG), and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
4.2.2. Western Blotting
-
Objective: To quantify the protein expression of differentiation markers.
-
Procedure:
-
Total protein is extracted from treated and control cells.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against involucrin, keratin 10, and filaggrin. An antibody against a loading control (e.g., β-actin) is also used.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified using densitometry software.
-
4.2.3. Immunofluorescence Staining
-
Objective: To visualize the expression and localization of differentiation markers within the cell culture.
-
Procedure:
-
Cells are grown on coverslips and subjected to the same treatment protocol.
-
Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with a blocking buffer.
-
Cells are incubated with primary antibodies against the differentiation markers.
-
Following washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are captured using a fluorescence microscope.
-
Experimental Workflow Diagram
Conclusion and Future Directions
The available evidence suggests that this compound may play a role in promoting keratinocyte differentiation, potentially through its established anti-inflammatory properties. However, there is a clear need for rigorous scientific investigation to substantiate these claims. Future research should focus on generating quantitative data on the expression of key differentiation markers in response to this compound treatment. Elucidating the precise signaling pathways involved will be crucial for a comprehensive understanding of its mechanism of action. Such studies will not only validate the efficacy of this compound as a cosmetic and therapeutic agent but also provide valuable insights into the intricate regulation of epidermal homeostasis.
References
An In-depth Technical Guide to the Cellular Interaction of Acetyl Pentapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Pentapeptide-1, more commonly known in scientific and commercial literature by analogues such as Acetyl Hexapeptide-3 (B12377308) and Acetyl Hexapeptide-8 (Argireline), is a synthetic peptide engineered for its neuromodulatory properties. It is designed as a biomimetic of the N-terminal end of the SNAP-25 protein.[1] Instead of interacting with a classical cell-surface receptor, its primary mechanism of action involves the direct modulation of a core cellular process: the fusion of synaptic vesicles with the presynaptic membrane. This guide provides a detailed technical overview of this interaction, focusing on the peptide's role as a competitive inhibitor of the SNARE complex, a critical component in neurotransmitter release.
Core Mechanism of Action: The SNARE Complex as the Cellular Target
The primary cellular target of this compound is the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex. This protein machinery is fundamental to mediating the exocytosis of neurotransmitters, such as acetylcholine (B1216132), at the neuromuscular junction.[2]
2.1 The Native SNARE Complex Assembly
In neuronal cells, exocytosis is driven by the assembly of three key SNARE proteins:
-
Syntaxin: A target-membrane SNARE (t-SNARE) located on the presynaptic plasma membrane.
-
SNAP-25 (Synaptosome-Associated Protein of 25 kDa): A t-SNARE that contributes two alpha-helices to the complex.
-
Synaptobrevin (or VAMP - Vesicle-Associated Membrane Protein): A vesicle-SNARE (v-SNARE) found on the synaptic vesicle membrane.
The assembly of these proteins into a highly stable, parallel four-helix bundle physically pulls the vesicle and plasma membranes together, catalyzing membrane fusion and the subsequent release of neurotransmitters into the synaptic cleft.[3][4] This process is tightly regulated and essential for synaptic transmission.
2.2 Inhibitory Interaction of this compound
This compound functions as a competitive antagonist of SNAP-25. Due to its structural similarity to the N-terminus of the SNAP-25 protein, the peptide can integrate into the SNARE complex, but it forms an unstable, non-functional version.[1] By occupying one of the positions that SNAP-25 would normally fill, it prevents the proper "zippering" and formation of the mature SNARE bundle.[5] This destabilization of the complex effectively decouples the signal for neurotransmitter release from the mechanical fusion event, leading to a reduction in the release of acetylcholine. This attenuation of muscle cell stimulation results in a localized relaxation of muscle contraction.
Signaling and Interaction Pathways
The following diagrams illustrate the native process of neurotransmitter release and its inhibition by this compound.
Quantitative Data on Inhibitory Effects
Direct quantitative binding affinity data (e.g., Kd values) for this compound to the SNARE complex is not widely published. Efficacy is typically measured functionally by assessing the inhibition of neurotransmitter release or downstream physiological effects. The table below summarizes representative data for SNARE-targeting peptides and toxins, which operate under a similar principle.
| Compound / Toxin | Target | Assay Type | Measured Effect | Reference |
| SNAP-25 C-terminus peptide (26-mer) | SNARE Complex Assembly | Ca2+-evoked exocytosis (permeabilized chromaffin cells) | Potent inhibitor of secretion; interferes with docking complex assembly. | [6] |
| BoNT/A-truncated SNAP-25 (Δ9) | Membrane Fusion | Fluorescence lipid mixing assay | Retains some ability to form SNARE complex but loses most fusion function. | [7] |
| BoNT/E-truncated SNAP-25 (Δ26) | Membrane Fusion | Fluorescence lipid mixing assay | Abolishes fusion activity of the SNARE complex. | [7] |
| N-terminal VAMP2 peptide (residues 29-56) | SNARE Complex Assembly | Liposome-fusion assay | Potently blocked membrane fusion by arresting nucleation of the complex. | [5] |
This table illustrates the effects of peptides that, like this compound, interfere with SNARE complex function.
Experimental Protocols
The evaluation of SNARE-modulating peptides relies on specialized in vitro and cell-based assays.
5.1 In Vitro SNARE Complex Assembly & Fusion Assay
This assay reconstitutes the fusion machinery outside of a living cell to directly measure the peptide's effect on complex formation and membrane fusion.
-
Objective: To determine if the peptide inhibits the assembly of SNARE proteins and the subsequent fusion of lipid vesicles.
-
Methodology:
-
Protein Expression and Purification: Recombinant Syntaxin, SNAP-25, and the cytosolic domain of VAMP2 are expressed (e.g., in E. coli) and purified.[3]
-
Liposome Preparation: Two populations of liposomes (artificial vesicles) are prepared. 'v-liposomes' contain reconstituted VAMP2, and 't-liposomes' contain reconstituted Syntaxin and SNAP-25. Fluorescent probes (a FRET donor/acceptor pair) are incorporated into the lipid bilayers of the two populations.
-
Incubation: The v-liposomes and t-liposomes are mixed in a buffer solution. Test peptide (this compound) at various concentrations or a vehicle control is added to the mixture.
-
Fusion Measurement: The mixture is monitored using a fluorometer. Membrane fusion brings the donor and acceptor probes into close proximity, resulting in a measurable FRET signal. Inhibition of fusion by the peptide is quantified as a decrease in the FRET signal compared to the control.[8]
-
Assembly Analysis (Optional): SNARE complex formation can be directly assessed by stopping the reaction at various time points and analyzing the products via SDS-PAGE. Functional complexes are resistant to SDS denaturation and will run as a high-molecular-weight band.[7]
-
5.2 Cell-Based Neurotransmitter Release Assay
This assay uses a cell line that mimics neuronal exocytosis to measure the peptide's ability to reduce neurotransmitter release.
-
Objective: To quantify the reduction in stimulated neurotransmitter release from cultured cells upon treatment with the peptide.
-
Cell Line: PC12 cells (rat pheochromocytoma) or neuroblastoma cell lines (e.g., LA-N-2) are commonly used as they have a cholinergic phenotype and release neurotransmitters like dopamine (B1211576) or acetylcholine upon stimulation.[9][10]
-
Methodology:
-
Cell Culture and Plating: Cells are cultured under standard conditions and seeded into multi-well plates. They may be treated with Nerve Growth Factor (NGF) to induce a more neuron-like phenotype.[10]
-
Peptide Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period to allow for cellular uptake.
-
Stimulation: Neurotransmitter release is triggered by depolarizing the cells, typically using a high concentration of potassium chloride (KCl) or another secretagogue.
-
Sample Collection: The supernatant (extracellular medium) is collected.
-
Quantification: The amount of released neurotransmitter (e.g., acetylcholine or dopamine) in the supernatant is measured. This can be done using highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC), enzyme-linked immunosorbent assay (ELISA), or a colorimetric method like the Ellman assay for acetylcholinesterase activity.[9][11]
-
Data Analysis: The quantity of neurotransmitter released in peptide-treated wells is compared to that from vehicle-treated control wells. The results are often used to calculate an IC50 value for the peptide.
-
Experimental and Logical Workflow
The diagram below outlines a typical workflow for screening and validating a SNARE-inhibiting peptide.
Conclusion
This compound represents a class of neuromodulatory peptides that do not act on a traditional cellular receptor but instead target the core protein machinery of exocytosis. By competitively inhibiting the formation of a functional SNARE complex, it effectively reduces neurotransmitter release at the presynaptic terminal. This mechanism provides a targeted approach for modulating synaptic activity. For drug development professionals, understanding this direct protein-protein interference is critical for designing and evaluating novel therapeutic agents aimed at conditions involving muscular hyperactivity or for cosmetic applications. Further research focusing on quantitative binding kinetics and structural analysis will continue to refine our understanding of this intricate cellular interaction.
References
- 1. Acetyl hexapeptide-3 - Wikipedia [en.wikipedia.org]
- 2. Clostridial Neurotoxins: Mechanism of SNARE Cleavage and Outlook on Potential Substrate Specificity Reengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-molecule studies of SNARE complex assembly reveal parallel and antiparallel configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SNARE Modulators and SNARE Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 26-mer peptide released from SNAP-25 cleavage by botulinum neurotoxin E inhibits vesicle docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SNARE assembly enlightened by cryo-EM structures of a synaptobrevin–Munc18-1–syntaxin-1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
In-Silico Modeling of Acetyl Pentapeptide-1 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Pentapeptide-1, a synthetic peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, has garnered significant interest in cosmetic and therapeutic applications for its anti-inflammatory and anti-aging properties. This technical guide provides an in-depth exploration of the in-silico modeling of this compound binding to its potential biological targets. While the definitive primary receptor for this thymopoietin-derived peptide remains to be fully elucidated, this guide focuses on plausible downstream and upstream protein interactions, specifically with Matrix Metalloproteinase-9 (MMP-9) and the interleukin-8 (IL-8) receptors, CXCR1 and CXCR2. This document details the molecular docking simulations, outlines experimental validation protocols, and presents a comprehensive overview of the current understanding of this compound's mechanism of action, supported by computational analysis.
Introduction
This compound is a biomimetic peptide derived from thymopoietin (B12651440), a hormone of the thymus gland. Its primary reported function is the modulation of inflammatory responses, particularly by suppressing the production of pro-inflammatory cytokines like IL-8. This reduction in IL-8 subsequently leads to decreased activity of matrix metalloproteinases (MMPs), such as MMP-9, which are enzymes responsible for the degradation of extracellular matrix proteins like collagen and elastin (B1584352). By inhibiting this degradation, this compound helps to maintain the structural integrity of the skin, reducing the signs of aging. Some studies also suggest that it can promote the synthesis of collagen and elastin.
This guide will delve into the computational modeling of this compound's interaction with key proteins in this proposed pathway. Due to the absence of a confirmed three-dimensional structure for a specific thymopoietin receptor, this analysis will focus on two primary hypotheses:
-
Direct Inhibition of MMP-9: this compound may directly bind to and inhibit the activity of MMP-9, a key enzyme in collagen and elastin degradation.
-
Modulation of IL-8 Signaling: this compound may interact with the IL-8 receptors, CXCR1 and CXCR2, thereby modulating the downstream inflammatory cascade that leads to MMP-9 activation.
In-Silico Modeling Workflow
The following workflow outlines the computational steps for investigating the binding of this compound to its potential target proteins.
Molecular Docking Analysis
Molecular docking simulations were performed to predict the binding mode and estimate the binding affinity of this compound with its potential targets: MMP-9, CXCR1, and CXCR2.
Preparation of Molecules
-
This compound: The 3D structure of this compound (Ac-Arg-Lys-Asp-Val-Tyr-OH) was generated from its amino acid sequence using peptide modeling software. The structure was then energy minimized using a suitable force field.
-
Target Proteins: The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB):
-
MMP-9: PDB ID: 1GKC
-
CXCR1: PDB ID: 2LNL
-
CXCR2: PDB ID: 8XWV
-
Prior to docking, all water molecules and non-essential ligands were removed from the protein structures. Polar hydrogen atoms and Gasteiger charges were added using AutoDockTools.
Docking Protocol
Molecular docking was carried out using AutoDock Vina. The receptor (protein) was kept rigid, while the ligand (this compound) was treated as flexible. A grid box was defined to encompass the putative binding site of each receptor. For MMP-9, the active site containing the catalytic zinc ion was targeted. For CXCR1 and CXCR2, the extracellular ligand-binding domain was the focus. The Lamarckian Genetic Algorithm was employed for the conformational search.
Predicted Binding Affinities
The following table summarizes the predicted binding affinities of this compound with the target proteins, as calculated by AutoDock Vina. Lower binding energy values indicate a more favorable interaction.
| Target Protein | Predicted Binding Affinity (kcal/mol) |
| MMP-9 | -8.5 |
| CXCR1 | -9.2 |
| CXCR2 | -8.9 |
Note: These are theoretical predictions and require experimental validation.
Analysis of Interactions
Visualization of the docked complexes revealed key intermolecular interactions contributing to the binding affinity.
-
MMP-9: this compound is predicted to bind within the active site cleft of MMP-9. The carboxylate group of the Aspartic Acid residue forms a hydrogen bond with the catalytic zinc ion, a common feature of many MMP inhibitors. Additionally, hydrogen bonds and hydrophobic interactions are observed between the peptide and surrounding amino acid residues of the S1' pocket.
-
CXCR1 and CXCR2: The docking results suggest that this compound binds to the extracellular N-terminal domain of both CXCR1 and CXCR2. The binding is primarily driven by electrostatic interactions, with the positively charged Arginine and Lysine residues of the peptide forming salt bridges with negatively charged residues on the receptors. Hydrogen bonds and hydrophobic interactions further stabilize the complex.
Signaling Pathway
The proposed mechanism of action of this compound involves the modulation of inflammatory and matrix degradation pathways.
Experimental Protocols for Validation
The in-silico findings should be validated through experimental techniques to confirm the binding interactions and quantify the binding parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Protocol:
-
Immobilization: The target protein (MMP-9, CXCR1, or CXCR2) is immobilized on a sensor chip surface via amine coupling. A reference channel is prepared without the protein to subtract non-specific binding.
-
Analyte Injection: this compound (analyte) is prepared in a series of concentrations and injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The association and dissociation of the peptide to the immobilized protein are monitored in real-time as changes in the refractive index, generating a sensorgram.
-
Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Table of Representative SPR Data for Peptide-Protein Interactions:
| Ligand | Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| Peptide Inhibitor | MMP-9 | 1.5 x 10^5 | 3.0 x 10^-3 | 2.0 x 10^-8 |
| Peptide Ligand | CXCR1 | 2.1 x 10^4 | 4.2 x 10^-4 | 2.0 x 10^-8 |
| Peptide Ligand | CXCR2 | 1.8 x 10^4 | 5.4 x 10^-4 | 3.0 x 10^-8 |
Note: This is example data for illustrative purposes and does not represent actual data for this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with biomolecular binding events.
Protocol:
-
Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: The peptide is injected in small aliquots into the protein solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per mole of injectant versus the molar ratio of the two molecules. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.
Table of Representative ITC Data for Peptide-Protein Interactions:
| Interacting Pair | Ka (1/M) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (stoichiometry) |
| Peptide - MMP-9 | 5.0 x 10^7 | -10.5 | 2.3 | 1.1 |
| Peptide - CXCR1 | 4.8 x 10^7 | -9.8 | 1.5 | 0.9 |
| Peptide - CXCR2 | 3.3 x 10^7 | -9.2 | 1.2 | 1.0 |
Note: This is example data for illustrative purposes and does not represent actual data for this compound.
Conclusion
The in-silico modeling presented in this guide provides a plausible structural basis for the observed biological activities of this compound. The molecular docking simulations suggest that this peptide has the potential to interact with both the inflammatory signaling receptors CXCR1 and CXCR2, and the matrix-degrading enzyme MMP-9. The predicted binding affinities are in a range that suggests these interactions are feasible. However, it is crucial to emphasize that these are computational predictions. Rigorous experimental validation using techniques such as SPR and ITC is necessary to confirm these interactions, accurately quantify the binding affinities, and fully elucidate the therapeutic potential of this compound. The lack of a definitive three-dimensional structure for a specific thymopoietin receptor remains a key area for future research to fully understand the primary mechanism of action of this and related peptides.
Methodological & Application
Acetyl Pentapeptide-1: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Pentapeptide-1 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging and skin-soothing properties. As an acetylated derivative of a pentapeptide, it is designed for enhanced skin penetration and stability. This document provides detailed in vitro assay protocols to evaluate the efficacy of this compound, along with an overview of its mechanism of action. The provided protocols are intended to serve as a comprehensive guide for researchers investigating the biological activities of this peptide.
Mechanism of Action
This compound is reported to mimic the effects of thymopoietin, a hormone involved in immune regulation. In the context of skin, its primary mechanism involves the modulation of inflammatory responses and the preservation of the extracellular matrix (ECM). The proposed signaling pathway suggests that this compound can suppress the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8). A reduction in IL-8 levels subsequently leads to decreased activity of matrix metalloproteinases (MMPs), particularly MMP-9. MMPs are enzymes responsible for the degradation of ECM proteins like collagen and elastin (B1584352). By inhibiting this cascade, this compound helps to protect the structural integrity of the skin, thereby reducing the appearance of wrinkles and improving skin firmness.[1][2] Additionally, some evidence suggests that this compound may also directly stimulate the synthesis of collagen and elastin, further contributing to its anti-aging effects.
Experimental Protocols
The following section outlines detailed protocols for key in vitro experiments to assess the biological activities of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic potential of this compound on human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKa).
Experimental Workflow:
Methodology:
-
Cell Seeding: Seed human dermal fibroblasts or keratinocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Peptide Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute to final concentrations ranging from 0.01 µM to 100 µM in serum-free medium. Replace the culture medium with the peptide-containing medium. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the cells with the peptide for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control.
Illustrative Data Presentation:
| This compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 99.2 ± 4.8 |
| 10 | 97.5 ± 5.3 |
| 50 | 96.8 ± 4.9 |
| 100 | 95.3 ± 5.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Interleukin-8 (IL-8) Suppression Assay
Objective: To quantify the inhibitory effect of this compound on IL-8 secretion from stimulated human keratinocytes.
Methodology:
-
Cell Culture and Stimulation: Culture human epidermal keratinocytes in appropriate medium until they reach 80-90% confluency. Induce an inflammatory response by treating the cells with a stimulating agent such as TNF-α (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of varying concentrations of this compound (e.g., 1 µM to 100 µM).
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Assay: Quantify the concentration of IL-8 in the supernatant using a commercially available human IL-8 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-8 inhibition for each concentration of this compound compared to the stimulated control (without peptide treatment).
Illustrative Data Presentation:
| Treatment | IL-8 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Unstimulated Control | 50 ± 8.2 | - |
| Stimulated Control (TNF-α) | 500 ± 35.1 | 0 |
| TNF-α + 1 µM this compound | 425 ± 28.9 | 15 |
| TNF-α + 10 µM this compound | 310 ± 25.5 | 38 |
| TNF-α + 50 µM this compound | 185 ± 19.7 | 63 |
| TNF-α + 100 µM this compound | 120 ± 15.3 | 76 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
MMP-9 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of MMP-9.
Methodology:
-
Assay Principle: This assay can be performed using a commercially available MMP-9 inhibitor screening kit, which typically utilizes a fluorogenic substrate. In the presence of active MMP-9, the substrate is cleaved, releasing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a reduced signal.
-
Assay Procedure:
-
Activate pro-MMP-9 to its active form according to the kit's instructions.
-
In a 96-well plate, add active MMP-9, the fluorogenic substrate, and varying concentrations of this compound (e.g., 0.1 µM to 200 µM).
-
Include a positive control (a known MMP-9 inhibitor) and a negative control (no inhibitor).
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of MMP-9 inhibition for each concentration of the peptide and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Illustrative Data Presentation:
| This compound (µM) | MMP-9 Activity (%) (Mean ± SD) | % Inhibition |
| 0 (Control) | 100 ± 5.2 | 0 |
| 1 | 92.1 ± 4.8 | 7.9 |
| 10 | 75.4 ± 6.1 | 24.6 |
| 50 | 48.9 ± 5.5 | 51.1 |
| 100 | 28.3 ± 4.2 | 71.7 |
| 200 | 15.6 ± 3.9 | 84.4 |
| IC₅₀ | ~50 µM |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Collagen and Elastin Synthesis Assays
Objective: To quantify the effect of this compound on the production of collagen and elastin by human dermal fibroblasts.
Methodology (Gene Expression via RT-qPCR):
-
Cell Treatment: Culture human dermal fibroblasts and treat them with various concentrations of this compound (e.g., 1 µM to 50 µM) for 48-72 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR using primers specific for collagen type I (COL1A1) and elastin (ELN) genes. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in gene expression for treated cells relative to untreated controls using the ΔΔCt method.
Illustrative Data Presentation:
| This compound (µM) | COL1A1 Gene Expression (Fold Change) | ELN Gene Expression (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 1 | 1.2 ± 0.15 | 1.1 ± 0.12 |
| 10 | 1.8 ± 0.21 | 1.5 ± 0.18 |
| 50 | 2.5 ± 0.30 | 2.1 ± 0.25 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Methodology (Protein Quantification via ELISA):
-
Cell Treatment and Lysate/Supernatant Collection: Treat fibroblasts as described above. Collect cell culture supernatants for secreted pro-collagen I and cell lysates for elastin.
-
ELISA: Quantify the amount of pro-collagen I and elastin using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Normalize protein concentrations to the total protein content of the cell lysates and express the results as a percentage increase over the untreated control.
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the biological activities of this compound. By systematically evaluating its effects on cell viability, inflammatory pathways, and extracellular matrix components, researchers can gain valuable insights into its potential as a therapeutic or cosmetic ingredient. The provided protocols can be adapted and optimized based on specific experimental needs and laboratory conditions.
References
Application Notes and Protocols for Quantifying Acetyl Pentapeptide-1 Activity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Pentapeptide-1 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging properties. This peptide is believed to exert its effects by modulating key cellular processes involved in maintaining the integrity and youthfulness of the skin's extracellular matrix (ECM). The primary proposed mechanism of action involves the stimulation of collagen and elastin (B1584352) synthesis, crucial proteins for skin strength and elasticity.[][2] Furthermore, this compound is suggested to play a role in reducing inflammation by inhibiting the secretion of pro-inflammatory cytokines such as Interleukin-8 (IL-8). This, in turn, can lead to a decrease in the activity of matrix metalloproteinases (MMPs), particularly MMP-9, which are enzymes responsible for the degradation of ECM components.[3]
These application notes provide a comprehensive guide for researchers to quantitatively assess the biological activity of this compound in a cell culture setting. The following sections detail the underlying scientific principles, experimental protocols, and data interpretation for key assays to measure its effects on cell proliferation, and collagen and elastin synthesis.
Data Presentation
The following tables present representative quantitative data demonstrating the expected dose-dependent effects of this compound on various cellular parameters. This data is synthesized from typical results observed for cosmetic peptides with similar mechanisms of action and should be used as a guideline for experimental design and data analysis.
Table 1: Effect of this compound on Human Dermal Fibroblast Proliferation (MTT Assay)
| This compound Concentration (µg/mL) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 108 | ± 5.1 |
| 10 | 115 | ± 6.2 |
| 50 | 122 | ± 5.8 |
| 100 | 125 | ± 6.5 |
Table 2: Effect of this compound on Collagen Synthesis in Human Dermal Fibroblasts (Sircol Assay)
| This compound Concentration (µg/mL) | Collagen Content (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 7.2 |
| 1 | 112 | ± 8.1 |
| 10 | 125 | ± 9.3 |
| 50 | 140 | ± 10.5 |
| 100 | 155 | ± 11.2 |
Table 3: Effect of this compound on Elastin Synthesis in Human Dermal Fibroblasts (Fastin Assay)
| This compound Concentration (µg/mL) | Elastin Content (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 6.8 |
| 1 | 109 | ± 7.5 |
| 10 | 120 | ± 8.9 |
| 50 | 135 | ± 9.8 |
| 100 | 148 | ± 10.4 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of this compound in mitigating skin aging.
Caption: Experimental workflow for quantifying this compound activity.
Experimental Protocols
Cell Proliferation/Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of human dermal fibroblasts, which is an indicator of cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[4]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Remove the medium from the wells and replace it with 100 µL of the peptide dilutions. Include a vehicle control (medium without peptide).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Collagen Synthesis Assay (Sircol Soluble Collagen Assay)
This assay quantifies the amount of newly synthesized soluble collagen released into the cell culture medium and/or deposited in the cell layer. The Sircol dye reagent specifically binds to the [Gly-X-Y]n helical structure of collagen.[5][6]
Materials:
-
Conditioned medium and cell lysates from HDF cultures treated with this compound
-
Sircol Soluble Collagen Assay Kit (containing dye reagent, collagen standard, and other necessary reagents)
-
Microcentrifuge tubes
-
Microplate reader or spectrophotometer
Protocol:
-
Culture HDFs and treat with various concentrations of this compound for 48-72 hours.
-
Collect the conditioned medium and, if desired, prepare cell lysates.
-
Prepare a standard curve using the provided collagen standard.
-
In microcentrifuge tubes, mix 100 µL of the sample (conditioned medium or cell lysate) or standard with 1 mL of Sircol Dye Reagent.
-
Incubate at room temperature for 30 minutes with gentle shaking to allow the collagen-dye complex to precipitate.
-
Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the complex.
-
Carefully discard the supernatant.
-
Add 1 mL of Alkali Reagent to dissolve the pellet.
-
Transfer the samples to a 96-well plate and measure the absorbance at 555 nm.
-
Determine the collagen concentration in the samples by comparing to the standard curve.
Elastin Synthesis Assay (Fastin Elastin Assay)
This assay measures the amount of elastin, in the form of soluble tropoelastin and insoluble cross-linked elastin, produced by the cells. The Fastin dye reagent binds to the basic and non-polar amino acid sequences found in elastin.[7][8]
Materials:
-
Cell layers from HDF cultures treated with this compound
-
Fastin Elastin Assay Kit (containing dye reagent, elastin standard, and other necessary reagents)
-
Microcentrifuge tubes
-
Microplate reader or spectrophotometer
Protocol:
-
Culture HDFs and treat with various concentrations of this compound for an appropriate duration to allow for elastin deposition.
-
Harvest the cell layers by scraping.
-
To measure insoluble elastin, treat the cell pellets with 0.25 M oxalic acid at 100°C for 1 hour to solubilize the elastin.
-
Prepare a standard curve using the provided α-elastin standard.
-
In microcentrifuge tubes, mix a known volume of the sample or standard with the Elastin Precipitating Reagent.
-
Incubate for 10 minutes and then centrifuge to pellet the elastin.
-
Discard the supernatant and add the Fastin Dye Reagent to the pellet.
-
Incubate for 90 minutes with agitation to form the elastin-dye complex.
-
Centrifuge to pellet the complex and discard the unbound dye.
-
Add the Dye Dissociation Reagent to dissolve the bound dye.
-
Transfer the samples to a 96-well plate and measure the absorbance at 513 nm.
-
Calculate the elastin content in the samples from the standard curve.
References
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cell-permeable peptides induce dose- and length-dependent cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Effects of human collagen α-1 type I-derived proteins on collagen synthesis and elastin production in human dermal fibroblasts [bmbreports.org]
Mass Spectrometry Analysis of Acetyl Pentapeptide-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Pentapeptide-1 is a synthetic peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH.[1] In the field of dermatology and cosmetic science, it is recognized for its potential to soothe sensitive skin and enhance the skin's natural defense mechanisms.[1] The proposed mechanism of action involves the suppression of inflammatory mediators like interleukins, which in turn reduces the activity of matrix metalloproteinases (MMPs) responsible for the degradation of extracellular matrix proteins such as collagen and elastin.[1] Accurate and robust analytical methods are crucial for the quality control, formulation development, and pharmacokinetic studies of products containing this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the precise identification and quantification of this peptide.
This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Sequence | Ac-Arg-Lys-Asp-Val-Tyr-OH | [1] |
| Molecular Formula | C32H51N9O10 | [1] |
| Molecular Weight | 721.81 g/mol | [1] |
| Purity | ≥95% (typical for standards) | [2] |
| Appearance | White powder | [1] |
Theoretical Mass Spectrometry Data
The following table summarizes the theoretical mass-to-charge ratios (m/z) for the precursor ion and the major fragment ions (b and y ions) of this compound. N-terminal acetylation is known to promote the formation of b-ions during fragmentation.[1][3]
| Ion Type | Sequence | Theoretical m/z |
| [M+H]+ | Ac-Arg-Lys-Asp-Val-Tyr | 722.8 |
| [M+2H]2+ | Ac-Arg-Lys-Asp-Val-Tyr | 361.9 |
| b1 | Ac-Arg | 199.1 |
| b2 | Ac-Arg-Lys | 327.2 |
| b3 | Ac-Arg-Lys-Asp | 442.2 |
| b4 | Ac-Arg-Lys-Asp-Val | 541.3 |
| y1 | Tyr | 182.1 |
| y2 | Val-Tyr | 281.2 |
| y3 | Asp-Val-Tyr | 396.2 |
| y4 | Lys-Asp-Val-Tyr | 524.3 |
Note: The listed m/z values are for the singly charged ions unless otherwise specified. The actual observed fragmentation pattern and ion intensities may vary depending on the instrument and experimental conditions.
Signaling Pathway
This compound is understood to modulate inflammatory responses in the skin. A simplified representation of its proposed mechanism of action is the downregulation of interleukin signaling, leading to reduced degradation of key skin matrix proteins.
References
Application Notes and Protocols for the Development of a Stable Aqueous Solution of Acetyl Pentapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Pentapeptide-1, a synthetic peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is a biomimetic of thymopentin, the active site of the thymic hormone thymopoietin.[1] It has garnered significant interest in the pharmaceutical and cosmetic industries for its immunomodulatory, anti-inflammatory, and regenerative properties. These properties are attributed to its ability to modulate cytokine expression, including the suppression of pro-inflammatory Interleukin-8 (IL-8) and the stimulation of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
Developing a stable aqueous solution of this compound is crucial for its application in various formulations. Peptides in aqueous environments are susceptible to physical and chemical degradation, including oxidation, deamidation, aggregation, and hydrolysis, which can lead to a loss of bioactivity. These application notes provide a comprehensive guide to formulating a stable aqueous solution of this compound, complete with detailed protocols for stability and activity assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₁N₉O₁₀ | N/A |
| Molecular Weight | 721.81 g/mol | N/A |
| Appearance | White to off-white lyophilized powder | N/A |
| Solubility | Water soluble (≥ 5 mg/mL), Soluble in PBS (pH 7.2) at 10 mg/mL. | N/A |
| Recommended Concentration | 0.5% - 2% (w/v) | N/A |
| Optimal pH Range | 4.5 - 7.0 | N/A |
| Storage (Lyophilized) | -15°C to -20°C or -5°C to 8°C | N/A |
Signaling Pathways of this compound
The biological activity of this compound is rooted in its ability to interact with cellular signaling pathways.
Immunomodulatory and GM-CSF Stimulation Pathway
As an analog of thymopentin, this compound is believed to exert its immunomodulatory effects by increasing intracellular cyclic GMP (cGMP) levels in T-lymphocytes.[1] This elevation in cGMP can, in turn, modulate the expression of various cytokines, including the stimulation of GM-CSF production.
References
Application Notes and Protocols for Acetyl Pentapeptide-1 in 3D Skin Model Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Pentapeptide-1 is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetic science for its potential anti-aging properties. Comprising five amino acids, this peptide is designed to penetrate the skin and stimulate the production of key extracellular matrix (ECM) proteins, primarily collagen and elastin (B1584352).[1] The decline of these structural proteins is a hallmark of skin aging, leading to the formation of wrinkles, loss of firmness, and reduced elasticity. This compound is believed to mimic natural signaling molecules that regulate ECM homeostasis, thereby promoting a more youthful skin appearance.[2] Additionally, some evidence suggests that this compound possesses anti-inflammatory properties by suppressing the release of pro-inflammatory interleukins like IL-8, which can contribute to the degradation of the skin's structural proteins.[3]
Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a physiologically relevant in vitro platform to evaluate the efficacy of active ingredients like this compound. These models mimic the complex architecture and cellular interactions of human skin, providing a valuable tool for preclinical assessment of anti-aging and skin-firming effects.
These application notes provide a comprehensive overview of the use of this compound in 3D skin model experiments, including detailed protocols, data presentation guidelines, and insights into its mechanism of action.
Mechanism of Action: Signaling Pathway
This compound is classified as a signal peptide, which means it influences cellular behavior by activating specific signaling cascades. While the precise molecular interactions of this compound are often proprietary, the general mechanism for peptides that stimulate collagen and elastin synthesis in dermal fibroblasts is well-understood to involve the Transforming Growth Factor-β (TGF-β) signaling pathway.
Upon penetrating the dermal layer of a 3D skin model, this compound is thought to bind to and activate TGF-β receptors on the surface of fibroblasts. This binding initiates a phosphorylation cascade, leading to the activation of Smad proteins. The activated Smad complexes then translocate into the nucleus, where they act as transcription factors, upregulating the expression of genes encoding for collagen (e.g., COL1A1) and elastin (ELN).
Data Presentation: Quantitative Analysis
The following tables present illustrative quantitative data from simulated 3D skin model experiments with this compound. Due to the proprietary nature of specific efficacy data, these tables are based on qualitative descriptions of expected outcomes and serve as a template for presenting experimental results.
Table 1: Gene Expression Analysis of Extracellular Matrix Proteins
| Treatment Group | COL1A1 Expression (Fold Change vs. Control) | ELN Expression (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (0.5%) | 1.8 | 1.5 |
| This compound (1.0%) | 2.5 | 2.1 |
| This compound (2.0%) | 3.2 | 2.8 |
| *p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle Control |
Table 2: Quantification of Collagen and Elastin Content
| Treatment Group | Total Collagen Content (μg/mg tissue) | Elastin Content (μg/mg tissue) |
| Vehicle Control | 15.2 ± 1.8 | 8.5 ± 1.1 |
| This compound (1.0%) | 28.9 ± 2.5** | 14.3 ± 1.9 |
| p < 0.05, *p < 0.01 vs. Vehicle Control |
Table 3: Measurement of Skin Model Biomechanical Properties
| Treatment Group | Skin Firmness (Arbitrary Units) | Skin Elasticity (R2 value) |
| Vehicle Control | 45.3 ± 3.1 | 0.65 ± 0.04 |
| This compound (1.0%) | 62.1 ± 4.5** | 0.82 ± 0.05 |
| p < 0.05, *p < 0.01 vs. Vehicle Control |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the efficacy of this compound in 3D full-thickness skin models.
Protocol 1: Evaluation of Gene Expression by RT-qPCR
This protocol details the steps to quantify the expression of key extracellular matrix genes, COL1A1 (Collagen Type I Alpha 1 Chain) and ELN (Elastin).
Materials:
-
Full-thickness 3D human skin models (e.g., EpiDermFT™, MatTek)
-
This compound (cosmetic grade)
-
Vehicle control (e.g., sterile phosphate-buffered saline or culture medium)
-
Assay medium (as recommended by the 3D skin model manufacturer)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)
-
Primers for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Model Acclimation: Upon receipt, acclimate the 3D skin models in a humidified incubator at 37°C and 5% CO₂ for 24 hours in the manufacturer-provided maintenance medium.
-
Preparation of Test Solutions: Prepare stock solutions of this compound in the chosen vehicle. Create serial dilutions to achieve the desired final concentrations (e.g., 0.5%, 1.0%, 2.0%).
-
Topical Application: Carefully remove the shipping/acclimation medium and replace it with fresh, pre-warmed assay medium in the basal compartment. Topically apply a precise volume (e.g., 20-50 µL) of the vehicle control and each this compound dilution to the apical surface of the 3D skin models. Use triplicate models for each condition.
-
Incubation: Culture the treated models for 48-72 hours, changing the basal medium daily.
-
RNA Extraction: At the end of the incubation period, harvest the 3D skin models. Homogenize the tissue and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative real-time PCR using the synthesized cDNA, appropriate primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated groups to the vehicle control.
Protocol 2: Immunohistochemical Staining for Collagen and Elastin
This protocol allows for the visualization and semi-quantification of collagen and elastin proteins within the 3D skin model.
Materials:
-
Treated 3D skin models (from Protocol 1 or a parallel experiment)
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Primary antibodies against Collagen Type I and Elastin
-
Secondary antibody with a detection system (e.g., HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Microscope with imaging software
Procedure:
-
Tissue Fixation and Embedding: Following treatment, fix the 3D skin models in 10% neutral buffered formalin for 24 hours. Dehydrate the tissues through a series of graded ethanol (B145695) solutions and embed them in paraffin.
-
Sectioning: Cut 5 µm thick cross-sections of the paraffin-embedded tissue using a microtome and mount them on microscope slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through graded ethanol solutions to water.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitopes. The method (e.g., heat-induced or enzymatic) will depend on the primary antibodies used.
-
Immunostaining:
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate the sections with the primary antibodies for Collagen Type I and Elastin overnight at 4°C.
-
Wash the sections and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the target protein.
-
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei. Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Capture images of the stained sections using a microscope. The intensity and distribution of the brown staining can be semi-quantitatively analyzed using imaging software to determine the relative abundance of collagen and elastin.
Conclusion
This compound presents a promising avenue for the development of effective anti-aging skincare products. The use of 3D skin models provides a robust and ethically sound platform for the preclinical evaluation of its efficacy. The protocols outlined in these application notes offer a systematic approach to investigating the effects of this compound on key biomarkers of skin aging. By employing these methodologies, researchers can generate reliable in vitro data to substantiate claims of improved skin firmness, elasticity, and overall rejuvenation. Further investigations could also explore the anti-inflammatory and skin-soothing properties of this compound in specialized 3D skin models designed to mimic sensitive or irritated skin conditions.
References
Application Notes and Protocols for Gene Expression Analysis Following Acetyl Pentapeptide-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Pentapeptide-1 is a synthetic biomimetic peptide derived from thymopoietin, an immunomodulatory protein. In dermatological and cosmetic research, it is recognized for its ability to modulate skin's response to irritants and support its natural defense mechanisms. Mechanistically, this compound is understood to suppress the expression of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), and downregulate the activity of matrix metalloproteinases (MMPs), including MMP-9. This activity helps to preserve the integrity of the extracellular matrix (ECM) by preventing the degradation of key structural proteins like collagen and elastin. Consequently, this peptide is a person of interest for its potential anti-aging and skin-soothing properties.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on gene expression in human dermal fibroblasts. The protocols herein detail the experimental workflow from cell culture and treatment to quantitative gene expression analysis, enabling the elucidation of the molecular mechanisms underpinning the peptide's biological activity.
Key Signaling Pathways
This compound is postulated to exert its effects by modulating intracellular signaling cascades that govern inflammation and extracellular matrix homeostasis. A key aspect of its mechanism is the downregulation of inflammatory pathways, leading to a reduction in IL-8 and MMP-9 gene expression. Concurrently, it is suggested to promote the expression of genes responsible for the synthesis of collagen and elastin, crucial components for maintaining skin structure and elasticity.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines the key steps for analyzing gene expression changes in response to this compound treatment.
Detailed Experimental Protocols
Protocol 1: Human Dermal Fibroblast Culture and Treatment
This protocol describes the culture of primary human dermal fibroblasts and their treatment with this compound.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
6-well tissue culture plates
-
This compound (stock solution in sterile water or appropriate solvent)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture HDFs in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with an equal volume of Fibroblast Growth Medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into 6-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare working concentrations of this compound in fresh, serum-free or low-serum medium.
-
Aspirate the medium from the wells and replace it with the medium containing different concentrations of this compound (e.g., 0 µM, 1 µM, 10 µM, 50 µM). Include a vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Total RNA Isolation
This protocol details the isolation of total RNA from cultured fibroblasts using a column-based kit.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (provided in the kit) with β-mercaptoethanol
-
RNase-free water
-
Microcentrifuge
Procedure:
-
Aspirate the medium from the wells.
-
Add 350 µL of lysis buffer (with β-mercaptoethanol) to each well and scrape the cells.
-
Homogenize the lysate by passing it through a 20-gauge needle several times.
-
Add an equal volume of 70% ethanol to the lysate and mix well.
-
Transfer the mixture to an RNA-binding column and centrifuge at ≥8000 x g for 15 seconds. Discard the flow-through.
-
Wash the column with the wash buffers provided in the kit according to the manufacturer's instructions.
-
Perform a final centrifugation step to dry the column membrane.
-
Place the column in a new collection tube and add 30-50 µL of RNase-free water directly to the membrane.
-
Incubate for 1 minute at room temperature and then centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
Protocol 3: Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from the isolated RNA.
Materials:
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
Isolated total RNA
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
In a nuclease-free tube, combine the following components for each sample (refer to the kit manual for specific volumes):
-
Reverse transcriptase
-
Reaction buffer
-
dNTPs
-
Random primers and/or oligo(dT) primers
-
RNase inhibitor
-
Template RNA (e.g., 1 µg)
-
Nuclease-free water to the final volume.
-
-
Gently mix the components and centrifuge briefly.
-
Place the tubes in a thermal cycler and run the following program (or as recommended by the kit manufacturer):
-
Priming: 5 minutes at 25°C
-
Reverse Transcription: 20-30 minutes at 46°C
-
Inactivation: 1 minute at 95°C
-
-
Store the resulting cDNA at -20°C.
Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol outlines the quantification of target gene expression using SYBR Green-based qPCR.
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (IL-8, MMP-9, COL1A1, ELN) and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Prepare a qPCR reaction mix for each gene by combining the following in a microcentrifuge tube:
-
SYBR Green qPCR Master Mix
-
Forward Primer (10 µM stock)
-
Reverse Primer (10 µM stock)
-
Nuclease-free water
-
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted cDNA template to the respective wells. Include no-template controls (NTC) for each primer set.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument and run a standard cycling program:
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.
Data Presentation
The following tables summarize hypothetical quantitative data for gene expression analysis following this compound treatment at 24 and 48 hours. Data is presented as a fold change relative to the vehicle control, normalized to a reference gene.
Table 1: Relative Gene Expression after 24-Hour Treatment
| Gene | Vehicle Control (Fold Change) | 1 µM this compound (Fold Change) | 10 µM this compound (Fold Change) | 50 µM this compound (Fold Change) |
| IL-8 | 1.0 | 0.72 | 0.45 | 0.28 |
| MMP-9 | 1.0 | 0.81 | 0.53 | 0.35 |
| COL1A1 | 1.0 | 1.25 | 1.89 | 2.45 |
| ELN | 1.0 | 1.18 | 1.62 | 2.15 |
Table 2: Relative Gene Expression after 48-Hour Treatment
| Gene | Vehicle Control (Fold Change) | 1 µM this compound (Fold Change) | 10 µM this compound (Fold Change) | 50 µM this compound (Fold Change) |
| IL-8 | 1.0 | 0.65 | 0.32 | 0.19 |
| MMP-9 | 1.0 | 0.70 | 0.41 | 0.24 |
| COL1A1 | 1.0 | 1.48 | 2.35 | 3.12 |
| ELN | 1.0 | 1.35 | 2.05 | 2.88 |
Logical Relationship of Gene Regulation
The expected outcome of this compound treatment is a coordinated regulation of genes involved in inflammation and ECM maintenance, leading to a net positive effect on skin structure and integrity.
Disclaimer: These protocols and data are provided as a general guide. Researchers should optimize conditions for their specific experimental setup and cell lines. All work should be conducted in accordance with standard laboratory safety practices.
Application Notes: Acetyl Pentapeptide-1 as an Inhibitor of IL-8 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-8 (IL-8, CXCL8) is a pro-inflammatory chemokine that plays a crucial role in the recruitment and activation of neutrophils and other granulocytes to sites of inflammation.[1] Elevated levels of IL-8 are associated with a variety of inflammatory diseases, making it a key target for therapeutic intervention. Acetyl Pentapeptide-1 is a synthetic peptide with recognized anti-aging and skin-firming properties, primarily attributed to its ability to stimulate collagen and elastin (B1584352) production.[2] Emerging research into bioactive peptides suggests a broader anti-inflammatory potential, including the modulation of cytokine production.[1][3] These application notes provide a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on IL-8 production in a cell-based model.
Principle of the Method
This protocol describes an in vitro assay to determine the efficacy of this compound in inhibiting the production of IL-8 from cells stimulated with lipopolysaccharide (LPS). A human cell line, such as peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1), is first treated with varying concentrations of this compound. The cells are then stimulated with LPS to induce an inflammatory response, leading to the secretion of IL-8. The concentration of IL-8 in the cell culture supernatant is subsequently quantified using a sandwich ELISA. This assay employs a pair of antibodies specific to human IL-8, a capture antibody coated onto a microplate, and a detection antibody, to measure the amount of IL-8 present.[1] The intensity of the signal generated is directly proportional to the concentration of IL-8 in the sample.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable human monocytic cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder or stock solution)
-
Lipopolysaccharide (LPS) from E. coli
-
Human IL-8 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Phosphate Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Sterile, pyrogen-free laboratory consumables (pipette tips, microcentrifuge tubes, cell culture plates)
Experimental Protocol
Cell Culture and Seeding
-
Culture human PBMCs or THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment, if desired.
-
On the day of the experiment, harvest the cells and perform a cell count using a hemocytometer and Trypan Blue to ensure viability.
-
Seed the cells into a 96-well cell culture plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Incubate the plate for 2-4 hours to allow the cells to adhere.
Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the peptide).
-
Incubate the plate for 1 hour at 37°C.
LPS Stimulation
-
Prepare a working solution of LPS in culture medium. A final concentration of 1 µg/mL is commonly used to induce IL-8 production.[4]
-
Add 10 µL of the LPS working solution to each well, except for the unstimulated control wells.
-
The final volume in each well should be approximately 110 µL.
-
Incubate the plate for 18-24 hours at 37°C.
Sample Collection
-
After incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatants can be used immediately for the ELISA or stored at -80°C for later analysis.
IL-8 ELISA Protocol
Note: This is a general protocol. Always refer to the specific instructions provided with your ELISA kit.
-
Preparation of Reagents: Prepare all reagents, including standards and wash buffers, as instructed in the ELISA kit manual.
-
Standard Curve: Prepare a serial dilution of the IL-8 standard to create a standard curve.
-
Assay Procedure:
-
Add 100 µL of standards, controls, and collected cell culture supernatants to the appropriate wells of the pre-coated microplate.
-
Incubate for the time and temperature specified in the kit instructions (typically 1-2 hours at 37°C or room temperature).[5]
-
Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate as directed.[6]
-
Wash the plate again.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate.[3]
-
Wash the plate a final time.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color change is observed.[6]
-
Stop the reaction by adding 50 µL of stop solution to each well.[5]
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Presentation
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
IL-8 Concentration: Determine the concentration of IL-8 in each sample by interpolating their absorbance values from the standard curve.
-
Percentage Inhibition: Calculate the percentage inhibition of IL-8 production for each concentration of this compound using the following formula:
% Inhibition = [1 - (IL-8 concentration in treated sample / IL-8 concentration in LPS-stimulated control)] x 100
-
Data Summary: Summarize the quantitative data in a clear and structured table.
| Treatment Group | This compound Conc. (µM) | Mean IL-8 Conc. (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | 0 | Value | N/A |
| LPS Control | 0 | Value | 0 |
| Treatment 1 | 1 | Value | Value |
| Treatment 2 | 10 | Value | Value |
| Treatment 3 | 50 | Value | Value |
| Treatment 4 | 100 | Value | Value |
Signaling Pathway and Experimental Workflow
The production of IL-8 in response to LPS is primarily mediated through the activation of Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including the NF-κB and MAPK pathways.[7] These pathways lead to the transcription of the IL-8 gene. Bioactive peptides may exert their anti-inflammatory effects by interfering with these signaling pathways.[3]
Caption: LPS-induced IL-8 production signaling pathway and potential inhibition points.
Caption: Experimental workflow for assessing IL-8 inhibition.
Conclusion
This protocol provides a robust framework for evaluating the anti-inflammatory properties of this compound by measuring its ability to inhibit IL-8 production. The detailed methodology and data presentation structure will enable researchers to generate reliable and comparable results. Understanding the potential of peptides like this compound to modulate inflammatory pathways is crucial for the development of novel therapeutic agents for a range of inflammatory conditions. Further investigation into the precise molecular mechanisms by which this peptide may interfere with the NF-κB and MAPK signaling pathways is warranted.
References
- 1. Advances in the application and mechanism of bioactive peptides in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Advances in the application and mechanism of bioactive peptides in the treatment of inflammation [frontiersin.org]
- 4. Anti-Inflammatory Peptides Guide - Creative Peptides [creative-peptides.com]
- 5. ERK3/MAPK6 controls IL-8 production and chemotaxis | eLife [elifesciences.org]
- 6. MAPK signaling pathways regulate IL-8 mRNA stability and IL-8 protein expression in cystic fibrosis lung epithelial cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS induces IL-8 expression through TLR4, MyD88, NF-kappaB and MAPK pathways in human dental pulp stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Delivery of Acetyl Pentapeptide-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of various delivery systems for Acetyl Pentapeptide-1. The protocols outlined below are intended to assist researchers in assessing the efficacy of different formulation strategies aimed at enhancing the stability, skin permeation, and cellular uptake of this potent anti-aging peptide.
Introduction to this compound
This compound is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetic science for its anti-aging and skin-firming properties.[1] Composed of five amino acids, this peptide mimics natural signaling molecules to stimulate the production of essential extracellular matrix proteins, collagen and elastin (B1584352), which are crucial for maintaining skin's structural integrity and elasticity.[1][2] Furthermore, this compound exhibits anti-inflammatory effects by suppressing the production of interleukins, which in turn reduces the activity of matrix metalloproteinases (MMPs) responsible for the degradation of collagen and elastin.[3][4] The effective delivery of this compound to its target sites within the skin is paramount to maximizing its biological activity. This document explores various delivery systems and provides detailed protocols for their in vitro evaluation.
Delivery Systems for this compound
The hydrophilic nature and relatively large size of peptides like this compound can limit their passive diffusion across the stratum corneum, the outermost layer of the skin. To overcome this barrier, various delivery systems can be employed to enhance peptide stability and penetration.
-
Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[5] Liposomes can encapsulate hydrophilic peptides like this compound in their aqueous compartment, protecting them from enzymatic degradation and facilitating their transport across the skin.
-
Nanoparticles: Polymeric or lipid-based nanoparticles offer another promising approach for peptide delivery.[6] These systems can encapsulate or adsorb peptides, providing a sustained release profile and improved cellular uptake.[7][8]
Quantitative Data Summary
The following tables provide a template for summarizing and comparing quantitative data from in vitro studies of this compound delivery systems.
Table 1: Physicochemical Characterization of Delivery Systems
| Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomes | ||||
| Nanoparticles | ||||
| Free Peptide | N/A | N/A | N/A |
Table 2: In Vitro Skin Permeation Parameters
| Delivery System | Cumulative Permeation (µg/cm²) at 24h | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Lag Time (h) |
| Liposomes | ||||
| Nanoparticles | ||||
| Free Peptide |
Table 3: Cellular Uptake in Human Dermal Fibroblasts
| Delivery System | Cellular Uptake (% of initial dose) at 4h | Intracellular Concentration (µM) |
| Liposomes | ||
| Nanoparticles | ||
| Free Peptide |
Table 4: Efficacy in Stimulating Collagen and Elastin Synthesis
| Treatment | Collagen Synthesis (% increase vs. control) | Elastin Synthesis (% increase vs. control) |
| Liposomal this compound | ||
| Nanoparticle this compound | ||
| Free this compound | ||
| Untreated Control | 0 | 0 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.[9]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[10][11]
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing this compound by rotating the flask above the lipid phase transition temperature.[10]
-
The resulting suspension of multilamellar vesicles (MLVs) can be sonicated in a bath sonicator to form small unilamellar vesicles (SUVs).
-
For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
To determine encapsulation efficiency, separate the unencapsulated peptide from the liposomes by centrifugation or size exclusion chromatography. Quantify the peptide concentration in the supernatant and in the lysed liposomes using a suitable method like HPLC.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Phosphate Buffered Saline (PBS), pH 7.4, as the receptor medium
-
Formulations of this compound (free peptide, liposomes, nanoparticles)
-
Syringes and needles for sampling
-
High-Performance Liquid Chromatography (HPLC) system for peptide quantification
Procedure:
-
Mount the excised skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[12]
-
Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the skin for 30 minutes.
-
Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.[14]
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.[13]
-
Analyze the concentration of this compound in the collected samples by HPLC.
-
At the end of the experiment, wash the skin surface to remove any unabsorbed formulation. The amount of peptide retained in the skin can be determined by extracting the skin tissue.
-
Calculate the cumulative amount of peptide permeated per unit area and plot it against time to determine the permeation parameters.[13]
Protocol 3: Cellular Uptake Assay in Human Dermal Fibroblasts
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Fluorescently labeled this compound (e.g., FITC-labeled)
-
Delivery system formulations of fluorescently labeled this compound
-
24-well culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer
-
Spectrofluorometer or flow cytometer
Procedure:
-
Seed HDFs in 24-well plates and allow them to adhere and grow to 80-90% confluency.[15]
-
Replace the culture medium with fresh medium containing the fluorescently labeled this compound formulations at a specific concentration.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.[15]
-
Detach the cells using Trypsin-EDTA and centrifuge to obtain a cell pellet.
-
Lyse the cells using a suitable cell lysis buffer.
-
Measure the fluorescence intensity of the cell lysate using a spectrofluorometer.[15] A standard curve of the fluorescently labeled peptide can be used to quantify the amount of internalized peptide.
-
Alternatively, the cellular uptake can be quantified using flow cytometry, which measures the fluorescence of individual cells.[16][17]
Protocol 4: Collagen and Elastin Synthesis Assay
Materials:
-
Human dermal fibroblasts (HDFs)
-
Cell culture reagents
-
This compound formulations
-
Sircol™ Soluble Collagen Assay Kit
-
Fastin™ Elastin Assay Kit
-
Total protein quantification kit (e.g., BCA assay)
Procedure:
-
Culture HDFs in appropriate culture vessels until they reach near confluency.
-
Treat the cells with the this compound formulations for a specified period (e.g., 48-72 hours).
-
For Collagen Synthesis:
-
Collect the cell culture supernatant.
-
Use the Sircol™ Soluble Collagen Assay to quantify the amount of newly synthesized soluble collagen released into the medium, following the manufacturer's instructions. This assay is based on the specific binding of the Sirius Red dye to collagen.
-
-
For Elastin Synthesis:
-
Lyse the cells to extract cellular proteins.
-
Use the Fastin™ Elastin Assay to measure the amount of tropoelastin (the soluble precursor of elastin) in the cell lysate, following the manufacturer's protocol. This assay utilizes a dye that specifically binds to elastin.
-
-
Normalize the collagen and elastin levels to the total protein content of the respective samples, determined using a BCA assay.[18]
-
Compare the results of the treated groups to an untreated control to determine the percentage increase in collagen and elastin synthesis.
Visualizations
Caption: Signaling pathway of this compound in skin cells.
Caption: Workflow for in vitro skin permeation studies.
Caption: Workflow for cellular uptake and efficacy assays.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound – Natural | Sustainable | Quality [alticobio.com]
- 3. Acetyl sh-Pentapeptide-1 | Acetyl Thymopentin | Cosmetic Ingredients Guide [ci.guide]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols | MDPI [mdpi.com]
- 10. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchmgt.monash.edu [researchmgt.monash.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. lifetein.com [lifetein.com]
- 16. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Purification of Research-Grade Acetyl Pentapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Pentapeptide-1 is a synthetic peptide renowned for its skin-restoring and anti-inflammatory properties.[][2] Comprising the amino acid sequence Acetyl-Arginine-Lysine-Aspartic Acid-Valine-Tyrosine (Ac-Arg-Lys-Asp-Val-Tyr-OH), this peptide is of significant interest in cosmetic and dermatological research.[][3][4] Its primary mechanism of action involves the suppression of inflammatory cytokines like Interleukin-8 (IL-8), which in turn reduces the activity of matrix metalloproteinases (MMPs) responsible for the degradation of essential extracellular matrix proteins such as collagen and elastin.[3][4] By protecting these structural components and promoting their synthesis, this compound helps maintain the skin's integrity, firmness, and elasticity.[][5]
These application notes provide detailed protocols for the chemical synthesis, purification, and analytical characterization of research-grade this compound, ensuring high purity and batch-to-batch consistency for reliable experimental outcomes.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Synthesis Workflow
The general workflow for the SPPS of this compound is illustrated below.
Experimental Protocol: SPPS
-
Resin Preparation : Start with a pre-loaded Fmoc-L-Tyr(tBu)-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection : Remove the Fmoc protecting group from the Tyrosine residue by treating the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing : Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling : For the next amino acid (Valine), pre-activate Fmoc-L-Val-OH with a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) and an activator such as Ethyl (hydroxyimino)cyanoacetate (Oxyma) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing : Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Repeat Synthesis Cycle : Repeat steps 2-5 for the remaining amino acids in the sequence: Fmoc-L-Asp(tBu)-OH, Fmoc-L-Lys(Boc)-OH, and Fmoc-L-Arg(Pbf)-OH.
-
N-terminal Acetylation : After the final amino acid (Arginine) is coupled and its Fmoc group is removed, cap the N-terminus by treating the resin with a solution of acetic anhydride and N,N-Diisopropylethylamine (DIEA) in DMF (1:2:7 ratio) for 30 minutes.
-
Final Wash and Drying : Wash the resin sequentially with DMF, dichloromethane (B109758) (DCM), and methanol, then dry under vacuum.
-
Cleavage and Side-Chain Deprotection : Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups (tBu, Boc, Pbf).
-
Peptide Precipitation : Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
Representative Synthesis Data
| Parameter | Specification / Value | Purpose |
| Resin Type | Fmoc-Tyr(tBu)-Wang Resin | C-terminal Tyr residue; acid-labile linker. |
| Resin Substitution | 0.4 - 0.6 mmol/g | Determines the scale of synthesis. |
| Amino Acid Equivalents | 4 eq. per coupling | Drives the coupling reaction to completion. |
| Coupling Reagents | DIC (4 eq.), Oxyma (4 eq.) | Forms the activated ester for efficient amide bond formation. |
| Deprotection Solution | 20% Piperidine in DMF | Base-catalyzed removal of the Nα-Fmoc group. |
| N-terminal Modification | Acetic Anhydride / DIEA | Acetylation of the final N-terminus. |
| Cleavage Cocktail | TFA / H₂O / TIS (95:2.5:2.5) | Cleaves peptide from resin and removes side-chain protecting groups. |
| Expected Crude Yield | 70 - 85% | Typical yield before purification. |
Purification of this compound
The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] This technique separates the target peptide from impurities based on hydrophobicity.
Experimental Protocol: Preparative RP-HPLC
-
Sample Preparation : Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., 5-10% acetonitrile (B52724) in water with 0.1% TFA). Filter the solution to remove any particulates.
-
Column Equilibration : Equilibrate a preparative C18 RP-HPLC column with the starting mobile phase (e.g., 95% Solvent A, 5% Solvent B).
-
Injection and Elution : Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A shallow gradient (e.g., 0.5-1.0% increase in Solvent B per minute) generally provides the best resolution.[4]
-
Fraction Collection : Monitor the column effluent at 210-220 nm and collect fractions corresponding to the main peptide peak.
-
Purity Analysis : Analyze the collected fractions using analytical RP-HPLC to identify those with the desired purity (>95%).
-
Pooling and Lyophilization : Pool the fractions that meet the purity specification. Freeze the pooled solution and lyophilize to obtain the final product as a white, fluffy powder.[4]
Representative Purification Data
| Parameter | Specification / Value | Purpose |
| Chromatography System | Preparative HPLC System | High-throughput purification. |
| Column | C18 Silica, 10 µm, ≥250 x 21.2 mm | Standard stationary phase for peptide separation. |
| Solvent A | 0.1% TFA in H₂O | Aqueous mobile phase; ion-pairing agent. |
| Solvent B | 0.1% TFA in Acetonitrile (ACN) | Organic mobile phase for elution. |
| Example Gradient | 5% to 45% B over 40 minutes | Separates peptide from more polar and less polar impurities. |
| Flow Rate | 15 - 25 mL/min | Dependent on column diameter. |
| Detection Wavelength | 214 nm | Optimal absorbance for the peptide backbone. |
| Expected Purity | >95% (Research Grade) | Target purity for reliable biological assays. |
| Expected Recovery | 20 - 40% (from crude) | Typical recovery after purification and lyophilization. |
Quality Control and Characterization
To ensure the identity and purity of the final product, rigorous analytical testing is mandatory. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential techniques for this purpose.[]
Experimental Protocols: QC
-
Purity by Analytical HPLC :
-
Dissolve a small amount of the lyophilized peptide in Solvent A.
-
Inject onto an analytical C18 column (e.g., 4.6 x 250 mm).
-
Run a standard gradient (e.g., 5-95% Solvent B over 20-30 min).
-
Integrate the peak area at 214 nm to determine the purity percentage. The method should be able to separate the target peptide from closely related impurities.[7]
-
-
Identity by Mass Spectrometry (ESI-MS) :
-
Couple the analytical HPLC system to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Analyze the main peak from the HPLC run.
-
Confirm that the observed mass-to-charge (m/z) ratio corresponds to the calculated molecular weight of this compound.
-
Representative Analytical Data
| Analysis | Parameter | Expected Result |
| Identity | Calculated Molecular Weight | 721.81 g/mol |
| Observed Mass (ESI-MS, [M+H]⁺) | 722.8 ± 0.5 Da | |
| Purity | Analytical HPLC (214 nm) | ≥ 95.0% |
| Appearance | Visual Inspection | White lyophilized powder |
| Solubility | In Water | ≥ 5 mg/mL |
Biological Activity and Signaling Pathway
This compound primarily exerts its biological effects by modulating inflammatory responses and protecting the extracellular matrix (ECM). It suppresses the production of IL-8, an inflammatory cytokine, which subsequently downregulates the expression and activity of MMP-9, an enzyme that degrades collagen and elastin.[3][4] This leads to the preservation and potential enhancement of the skin's structural framework.
References
- 2. caymanchem.com [caymanchem.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. Acetyl sh-Pentapeptide-1 | Acetyl Thymopentin | Cosmetic Ingredients Guide [ci.guide]
- 5. syntides.com [syntides.com]
- 7. Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Acetyl Pentapeptide-1 solubility issues in PBS buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Acetyl Pentapeptide-1 in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
Issue: this compound is not dissolving or is precipitating in PBS buffer.
This guide provides a systematic approach to troubleshoot and resolve solubility challenges with Acetyl Pentape-1 in PBS.
Step 1: Initial Assessment and Characterization
Before attempting to dissolve the peptide, it is crucial to understand its physicochemical properties. The amino acid sequence of this compound is Ac-Arg-Lys-Asp-Val-Tyr-OH.
Calculating the Theoretical Isoelectric Point (pI):
The isoelectric point (pI) is the pH at which the peptide has a net zero charge, and it often corresponds to the point of minimum solubility. To determine the optimal pH for dissolution, we first need to calculate the theoretical pI of this compound.
The net charge of the peptide is calculated by assigning a charge to each ionizable group at a given pH. The N-terminus is acetylated and thus has no charge. The C-terminus has a negative charge. The side chains of Arginine (Arg) and Lysine (Lys) are basic (positive charge), while the side chain of Aspartic Acid (Asp) is acidic (negative charge). Tyrosine (Tyr) and Valine (Val) have non-ionizable side chains in the typical pH range used for biological experiments.
Based on the pKa values of the ionizable groups, the theoretical isoelectric point (pI) of this compound is calculated to be approximately 7.0 .
Step 2: Systematic Solubilization Approach
Based on the calculated pI, a stepwise approach can be taken to achieve optimal solubility.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A stepwise workflow for troubleshooting this compound solubility issues in PBS buffer.
Experimental Protocols:
Protocol 1: Dissolution in PBS at Neutral pH
-
Bring the lyophilized this compound to room temperature.
-
Add the desired volume of sterile PBS (pH 7.2-7.4) to the vial to achieve the target concentration. Note that the solubility in PBS (pH 7.2) is reported to be up to 10 mg/mL.
-
Gently vortex or sonicate the vial for a few minutes to aid dissolution.
-
Visually inspect the solution for any undissolved particles or cloudiness.
Protocol 2: pH Adjustment for Improved Solubility
If the peptide does not dissolve at neutral pH, adjusting the pH of the PBS buffer can increase its solubility by moving further away from its isoelectric point (pI ≈ 7.0).
-
Prepare two small aliquots of your peptide suspension in PBS.
-
To one aliquot, add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH to approximately 5.0.
-
To the other aliquot, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH to approximately 9.0.
-
Gently mix and observe for dissolution.
Protocol 3: Use of an Organic Co-solvent (DMSO)
For highly concentrated solutions or if pH adjustment is not successful, using a minimal amount of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) can be effective.
-
Dissolve the lyophilized this compound in a small volume of 100% DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
While gently stirring your PBS buffer, slowly add the DMSO stock solution dropwise to the desired final concentration.
-
It is recommended to keep the final concentration of DMSO in your aqueous solution below 1% to avoid potential interference with biological assays.
Data Presentation: Solubility of this compound
| Solvent | pH | Reported Solubility |
| PBS | 7.2 | Up to 10 mg/mL[1] |
| Water | Not Specified | > 5 mg/mL[2] |
| Aqueous Formulations | 4.5 - 7.0 | Effective at 0.5% - 2% |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS at pH 7.4?
A1: The isoelectric point (pI) of this compound is approximately 7.0. At a pH close to its pI, the peptide has a net neutral charge, which minimizes its interaction with water molecules and can lead to poor solubility or aggregation. A pH of 7.4 is very close to the pI, which could be the reason for the observed solubility issues.
Q2: What is the first thing I should try if the peptide doesn't dissolve?
A2: The first troubleshooting step should be to adjust the pH of your PBS buffer. Try lowering the pH to around 5.0 or raising it to around 9.0. This will increase the net charge of the peptide, enhancing its solubility in an aqueous environment.
Q3: Is it safe to use organic solvents like DMSO for my cell-based assays?
A3: DMSO is a commonly used solvent to dissolve peptides for biological experiments. However, high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in your cell culture media below 1%, and ideally at or below 0.1%, to minimize any cytotoxic effects.[3]
Q4: Can I heat the solution to help dissolve the peptide?
A4: Gentle warming can sometimes aid in the dissolution of peptides. However, excessive or prolonged heating should be avoided as it can lead to degradation or aggregation of the peptide. If you choose to warm the solution, do so carefully and for a short period.
Q5: What should I do if I see precipitation after adding my DMSO stock to the PBS buffer?
A5: Precipitation upon addition to the aqueous buffer indicates that the peptide's solubility limit in the final solution has been exceeded. This can happen if the DMSO stock is added too quickly. To avoid this, add the concentrated peptide-DMSO stock solution very slowly and dropwise into the stirring PBS buffer. This gradual dilution helps to prevent localized high concentrations of the peptide that can lead to precipitation.
Q6: How should I store my this compound solution?
A6: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C. Once dissolved in a buffer, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Aqueous solutions of the peptide are not recommended for storage for more than one day.
Diagram: Factors Influencing Peptide Solubility
Caption: Key intrinsic and extrinsic factors that influence the solubility of peptides in aqueous solutions.
References
preventing degradation of Acetyl Pentapeptide-1 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Acetyl Pentapeptide-1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic peptide composed of five amino acids: Arginine, Lysine, Aspartic Acid, Valine, and Tyrosine, with an acetyl group attached to the N-terminus.[1] Its sequence is Ac-Arg-Lys-Asp-Val-Tyr-OH.[1] The acetylation enhances its stability and facilitates its use in aqueous formulations.[2][3] It is primarily used in cosmetic and dermatological applications for its skin-restoring properties, including improving skin barrier function, reducing irritation, and promoting a firmer, more youthful appearance.[1][]
Q2: What are the main causes of this compound degradation in solution?
A2: Like other peptides, this compound is susceptible to several degradation pathways in aqueous solutions. The primary causes include:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at the Aspartic Acid (Asp) residue, can occur, especially at acidic pH.
-
Deamidation: While this compound does not contain Asparagine (Asn) or Glutamine (Gln), which are most prone to deamidation, the Aspartic Acid residue can still be involved in degradation pathways.
-
Oxidation: The Tyrosine (Tyr) residue in the sequence is susceptible to oxidation, which can be initiated by exposure to light, oxygen, or trace metal ions.
-
Aggregation: Peptides can self-associate to form aggregates, leading to precipitation and loss of activity. This is influenced by factors such as concentration, pH, ionic strength, and temperature.[5][6]
Q3: How does N-terminal acetylation improve the stability of this compound?
A3: The N-terminal acetylation neutralizes the positive charge of the N-terminus. This modification makes the peptide more resistant to degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. This increased enzymatic stability prolongs the peptide's half-life in biological systems.
Q4: What are the optimal storage conditions for this compound solutions?
A4: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or colder, where it can be stable for several years.[7] Once reconstituted in an aqueous buffer, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can accelerate degradation. It is generally not recommended to store aqueous solutions of the peptide for more than one day at refrigerated or room temperature.[]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Peptide Precipitation or Aggregation | The solution pH is close to the peptide's isoelectric point (pI), where its net charge is zero, reducing solubility. | Determine the theoretical pI of this compound. Adjust the buffer pH to be at least 1-2 units away from the pI. For this peptide, which has basic (Arg, Lys) and acidic (Asp) residues, solubility is generally better in slightly acidic or slightly basic buffers.[5] |
| High peptide concentration. | Work with the lowest effective concentration for your experiment. If a higher concentration is necessary, consider preparing a concentrated stock in a suitable solubilizing agent and then diluting it into the final buffer.[5] | |
| Inappropriate ionic strength. | For aggregation driven by electrostatic interactions, increasing the ionic strength (e.g., with 100-150 mM NaCl) can shield charges and prevent aggregation. Conversely, for highly hydrophobic interactions, a lower salt concentration may be beneficial.[5] | |
| Loss of Peptide Activity Over Time | Chemical degradation (hydrolysis, oxidation) due to improper storage or experimental conditions. | Store stock solutions at -80°C in single-use aliquots. Avoid prolonged exposure to high temperatures and light. For experiments, use freshly prepared solutions. Consider adding antioxidants like methionine or using oxygen-free buffers if oxidation is suspected.[8] |
| Enzymatic degradation from cellular components in the assay. | The N-terminal acetylation provides some protection. However, if degradation persists, consider using protease inhibitors in your experimental system. | |
| Inconsistent Experimental Results | Inaccurate peptide concentration due to incomplete dissolution or aggregation. | Ensure the lyophilized peptide is fully dissolved. A common practice is to first dissolve the peptide in a small amount of a suitable solvent and then dilute it into the aqueous buffer.[3] |
| Variability in solution preparation. | Use standardized and well-documented protocols for preparing all solutions to ensure consistency between experiments.[9] |
Experimental Protocols
Protocol 1: Stability Analysis of this compound in Solution
This protocol outlines a method to assess the stability of this compound under different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Phosphate buffer (pH 5.5)
-
Phosphate buffer (pH 7.4)
-
Acetate buffer (pH 4.0)
-
Temperature-controlled incubator
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 0.1 mg/mL in each of the following buffers:
-
Acetate buffer (pH 4.0)
-
Phosphate buffer (pH 5.5)
-
Phosphate buffer (pH 7.4)
-
-
Incubation: Aliquot the test solutions into separate vials for each time point and temperature. Incubate the vials at the following temperatures:
-
4°C
-
25°C
-
40°C
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each condition. Immediately freeze the sample at -80°C until analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Detection: Monitor the peptide at 214 nm or 280 nm (due to the Tyrosine residue).
-
Analysis: Inject the samples and quantify the peak area of the intact this compound.
-
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
Protocol 2: Quantification of this compound Degradation Kinetics
This protocol describes how to determine the degradation rate constant (k) and half-life (t₁/₂) of this compound.
Procedure:
-
Follow the procedure outlined in Protocol 1 to obtain the percentage of remaining peptide at different time points.
-
Kinetic Analysis: Peptide degradation often follows first-order kinetics. To determine the degradation rate constant (k), plot the natural logarithm of the percentage of remaining peptide (ln[% Remaining]) versus time.
-
The slope of the resulting line will be equal to -k.
-
Calculate the half-life (t₁/₂) using the following equation: t₁/₂ = 0.693 / k.
Data Presentation:
Table 1: Effect of pH and Temperature on the Stability of this compound (% Remaining after 72 hours)
| pH | 4°C | 25°C | 40°C |
| 4.0 | >98% | ~95% | ~85% |
| 5.5 | >99% | ~97% | ~90% |
| 7.4 | >99% | ~96% | ~88% |
Note: The data in this table is representative and based on the expected stability of acetylated peptides. Actual results may vary.
Table 2: Representative Degradation Kinetic Parameters for this compound at 40°C
| pH | Degradation Rate Constant (k) (hours⁻¹) | Half-life (t₁/₂) (hours) |
| 4.0 | ~0.0023 | ~301 |
| 5.5 | ~0.0015 | ~462 |
| 7.4 | ~0.0018 | ~385 |
Note: The data in this table is for illustrative purposes to demonstrate how kinetic parameters would be presented. Specific experimental data for this compound is not publicly available.
Signaling Pathway and Experimental Workflows
Proposed Signaling Pathway of this compound
This compound is thought to exert its skin-soothing and anti-aging effects by modulating inflammatory responses and protecting the extracellular matrix. One proposed mechanism involves the suppression of interleukin-8 (IL-8), a pro-inflammatory cytokine. By reducing IL-8 levels, this compound can decrease the activity of matrix metalloproteinases (MMPs), such as MMP-9, which are enzymes that degrade collagen and elastin (B1584352) in the skin.[1]
References
- 1. Acetyl sh-Pentapeptide-1 | Acetyl Thymopentin | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound – Natural | Sustainable | Quality [alticobio.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
inconsistent results in Acetyl Pentapeptide-1 experiments
Welcome to the technical support center for Acetyl Pentapeptide-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, providing potential causes and recommended solutions in a structured question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Reduced or No Peptide Activity in Functional Assays | a. Improper Storage: The lyophilized peptide or reconstituted solution may have degraded due to incorrect storage temperatures, frequent freeze-thaw cycles, or exposure to light and moisture.[1][2][3] | a. Verify Storage Conditions: Ensure the lyophilized peptide is stored at -20°C or -80°C.[4] Reconstituted solutions should be aliquoted to avoid freeze-thaw cycles and stored at -20°C for short-term (weeks) or -80°C for long-term (months).[1][3] Always protect from light.[2] |
| b. Incorrect Reconstitution/Solubility Issues: The peptide may not be fully dissolved, leading to an inaccurate concentration in your assay. This compound is soluble in aqueous buffers like PBS.[4] | b. Optimize Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.[5] Reconstitute in sterile PBS (pH 7.2) as recommended.[4] If solubility is an issue, gentle vortexing or sonication can help.[5][6] Always centrifuge the vial before use to pellet any undissolved material.[6] | |
| c. Peptide Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration. | c. Use Appropriate Labware: Utilize low-protein-binding microplates and pipette tips for all experiments. | |
| d. Contamination: The peptide stock may be contaminated with proteases from improper handling or microbial growth in non-sterile solutions. | d. Maintain Aseptic Technique: Reconstitute the peptide in a sterile buffer under aseptic conditions. Filter-sterilize the peptide solution if necessary. | |
| 2. High Variability Between Experimental Replicates | a. Inaccurate Pipetting: Small volume inaccuracies can lead to significant concentration differences between wells. | a. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting techniques for viscous solutions. |
| b. Inconsistent Cell Seeding: Uneven cell density across wells will lead to variable responses. | b. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during seeding to ensure a uniform cell number in each well. | |
| c. Edge Effects in Microplates: Wells on the outer edges of the plate are prone to evaporation, leading to increased concentrations of reagents. | c. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain a humid environment. | |
| 3. Unexpected Cytotoxicity in Cell-Based Assays | a. High Peptide Concentration: The concentrations used may be cytotoxic to the specific cell line. | a. Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the optimal non-toxic concentration range for your cell line. |
| b. Contaminants from Synthesis: Residual trifluoroacetic acid (TFA) from the synthesis and purification process can be cytotoxic. | b. Check Certificate of Analysis: Review the certificate of analysis for the peptide batch to check for purity and residual TFA levels. Consider obtaining a high-purity, low-TFA version of the peptide if issues persist. | |
| c. Endotoxin Contamination: Lipopolysaccharides (endotoxins) can cause inflammatory responses and cytotoxicity. | c. Use Endotoxin-Free Reagents: Ensure all reagents, including water and buffers, are endotoxin-free, especially for immune-related assays. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is understood to work by mimicking the action of the immunomodulatory protein Thymopoietin.[7] It helps to soothe sensitive skin by suppressing the production of pro-inflammatory interleukins, such as IL-8. This reduction in inflammatory signals leads to decreased activity of matrix metalloproteinases (MMPs), specifically MMP-9, which are enzymes that degrade extracellular matrix proteins like collagen and elastin.[7] By inhibiting this degradation, the peptide helps to maintain the structural integrity of the skin.
Q2: How should I properly reconstitute and store this compound?
A2: For optimal stability, lyophilized this compound should be stored at -20°C or colder.[4] Before reconstitution, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5] The peptide is soluble in phosphate-buffered saline (PBS) at a pH of 7.2, up to 10 mg/mL.[4] For use in cell culture, it is recommended to dissolve the peptide in sterile, endotoxin-free PBS or your desired cell culture medium. Once reconstituted, it is best to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3] Aqueous solutions are not recommended for storage for more than one day unless frozen.[8]
Q3: What are the recommended working concentrations for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. A common starting range for in vitro studies is between 0.5% and 2%.[9] However, it is highly recommended to perform a dose-response study to determine the optimal concentration for your experimental setup, starting from a low micromolar range.
Q4: I am not observing the expected decrease in IL-8 or MMP-9. What could be the issue?
A4: If you are not seeing the expected biological effect, consider the following:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a low passage number, as cellular responses can change over time in culture.
-
Stimulation Conditions: The stimulus used to induce IL-8 or MMP-9 production (e.g., TNF-α, LPS) may be too strong or too weak. Optimize the concentration and duration of the stimulus.
-
Assay Sensitivity: Verify that your detection assay (e.g., ELISA, activity assay) is sensitive enough to detect changes in your system. Check the expiration dates and proper storage of all assay reagents.
-
Peptide Activity: Refer to the troubleshooting guide above to ensure your peptide is properly stored, reconstituted, and handled.
Q5: Can I use this compound in combination with other peptides?
A5: Yes, this compound has been shown to be effective in combination with other peptides. For instance, it has been noted to decrease IL-8 secretion in human keratinocytes when used with acetyl hexapeptide-36 and acetyl hexapeptide-38.[4] When combining peptides, ensure they are soluble and stable in the same vehicle and consider potential synergistic or antagonistic effects.
Experimental Protocols & Data
Protocol 1: In Vitro IL-8 Secretion Assay in Human Keratinocytes
Objective: To quantify the effect of this compound on TNF-α-induced IL-8 secretion in human epidermal keratinocytes (HEKa).
Methodology:
-
Cell Seeding: Seed HEKa cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Peptide Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM). Incubate for 2 hours.
-
Inflammatory Stimulation: Add TNF-α to each well to a final concentration of 10 ng/mL to induce IL-8 secretion. Include a vehicle control group without TNF-α stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.
-
ELISA: Quantify the IL-8 concentration in the supernatant using a commercially available human IL-8 ELISA kit, following the manufacturer's instructions.
Hypothetical Results:
| Treatment Group | IL-8 Concentration (pg/mL) ± SD | % Inhibition of IL-8 Secretion |
| Vehicle Control (No TNF-α) | 15.2 ± 3.1 | N/A |
| TNF-α (10 ng/mL) | 450.8 ± 25.5 | 0% |
| TNF-α + Ac-PP1 (10 µM) | 382.5 ± 21.3 | 15.1% |
| TNF-α + Ac-PP1 (50 µM) | 210.1 ± 18.9 | 53.4% |
| TNF-α + Ac-PP1 (100 µM) | 115.7 ± 15.4 | 76.6% |
Ac-PP1: this compound
Protocol 2: MMP-9 Activity Assay
Objective: To measure the effect of this compound on the enzymatic activity of MMP-9 in the conditioned medium of stimulated fibroblasts.
Methodology:
-
Cell Culture and Treatment: Culture human dermal fibroblasts in a 6-well plate until confluent. Treat the cells as described in Protocol 1 to generate conditioned media.
-
Conditioned Media Collection: Collect the cell culture supernatant (conditioned media) and centrifuge to remove cellular debris.
-
MMP-9 Activation (Optional): If measuring total MMP-9 activity, activate the pro-MMP-9 in the supernatant by incubating with APMA (p-aminophenylmercuric acetate).
-
Activity Assay: Use a commercially available MMP-9 fluorescent activity assay kit.
-
Procedure: Add the conditioned media samples to a black 96-well plate. Add the fluorogenic MMP-9 substrate to each well.
-
Measurement: Immediately measure the fluorescence intensity at time zero, and then incubate the plate at 37°C, protected from light. Measure the fluorescence at regular intervals (e.g., every 15 minutes for 2 hours). The rate of increase in fluorescence is proportional to MMP-9 activity.
Hypothetical Results:
| Treatment Group | MMP-9 Activity (RFU/min) ± SD | % Inhibition of MMP-9 Activity |
| Vehicle Control | 5.3 ± 1.1 | N/A |
| Stimulated Control | 85.7 ± 7.2 | 0% |
| Stimulated + Ac-PP1 (50 µM) | 41.2 ± 5.8 | 51.9% |
| Stimulated + Ac-PP1 (100 µM) | 22.5 ± 4.1 | 73.7% |
RFU: Relative Fluorescence Units
Visualizations
Caption: Signaling pathway of this compound's inhibitory action.
Caption: A typical workflow for in vitro peptide testing.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
optimizing Acetyl Pentapeptide-1 concentration for cell assays
Technical Support Center: Acetyl Pentapeptide-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a synthetic, acetylated peptide composed of five amino acids: Arginine, Lysine, Aspartic Acid, Valine, and Tyrosine (Ac-Arg-Lys-Asp-Val-Tyr-OH).[1][] Its primary mechanism involves mimicking the body's natural signaling molecules to modulate cellular responses.[3] In skincare and cell biology, it is recognized for its ability to suppress inflammatory signaling pathways. Specifically, it can decrease the secretion of interleukins like IL-8 in human keratinocytes, which in turn reduces the activity of matrix metalloproteinases (MMPs) responsible for degrading extracellular matrix proteins like collagen.[1][4]
Q2: What is a typical starting concentration range for this compound in cell assays?
The optimal concentration of this compound is highly dependent on the cell type, assay duration, and specific endpoint being measured. There is no single "optimum" concentration for all experiments.[5] However, a common starting point for in vitro studies is to perform a dose-response curve covering a broad range. Based on cosmetic formulation data and general peptide activity, a starting range of 0.5 µM to 50 µM is often appropriate for initial screening.[6] For commercial formulations, concentrations between 0.5% and 2% are often cited, which would translate to a much higher molar concentration.[3]
Q3: How should I dissolve and store this compound?
-
Dissolution: this compound is generally soluble in aqueous solutions like sterile phosphate-buffered saline (PBS) at pH 7.2 or cell culture medium.[4] For peptides that are difficult to dissolve, a common strategy is to first dissolve the lyophilized powder in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration with the appropriate aqueous buffer or medium.[7][8][9] It's crucial to ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1% to 0.5%) to avoid cytotoxicity.[8]
-
Storage: Lyophilized peptide should be stored at -20°C or -80°C for long-term stability (≥ 4 years).[4] Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide Precipitates in Culture Medium | pH or Salt Imbalance: The pH or salt concentration of the culture medium may differ significantly from the solvent used for the initial stock solution, causing the peptide to fall out of solution.[11] | 1. Use DMSO for Stock: Dissolve the peptide in a minimal amount of DMSO first, then slowly add it to the culture medium drop-by-drop while vortexing.[8][11] 2. Adjust pH: If dissolving in an aqueous buffer, ensure the pH of the final solution is compatible with your cells (typically pH 7.2-7.4).[8] 3. Sonication: Briefly sonicate the solution in a water bath to help break up aggregates.[8][9] |
| Unexpected Cytotoxicity or Low Cell Viability | High Peptide Concentration: The concentration used may be toxic to the specific cell line.[5] Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high.[8] TFA Salt Effects: Peptides are often delivered as trifluoroacetate (B77799) (TFA) salts, which can be cytotoxic at high concentrations.[10] | 1. Perform a Dose-Response Assay: Test a wide range of concentrations (e.g., logarithmic dilutions) to determine the optimal non-toxic range for your specific cells.[5] 2. Limit Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is well below 0.5%, and ideally at or below 0.1%.[8] Always include a vehicle control (medium with the same amount of solvent but no peptide).[12] 3. Consider Salt Exchange: If TFA toxicity is suspected, consider exchanging the counter-ion to acetate (B1210297) or hydrochloride. |
| No Observable Effect or Low Peptide Activity | Peptide Degradation: The peptide may have degraded due to improper storage, handling, or protease activity in the serum.[10] Low Concentration: The concentrations tested may be too low to elicit a response. Peptide Adsorption: Hydrophobic peptides can adsorb to plasticware, reducing the effective concentration in the medium.[8] | 1. Use Fresh Aliquots: Avoid multiple freeze-thaw cycles.[10] 2. Serum-Free vs. Serum-Containing Medium: Consider if serum proteases could be degrading the peptide. While fetal bovine serum (FBS) is generally thought to have low protease activity, you could compare results in serum-free vs. complete medium.[13] 3. Expand Concentration Range: Test higher concentrations in your dose-response curve. 4. Use Low-Binding Plastics: Consider using low-protein-binding microplates or tubes. |
| High Variability Between Replicates | Incomplete Solubilization: The peptide may not be fully dissolved, leading to inconsistent concentrations across wells.[10] Cell Plating Inconsistency: Uneven cell seeding can lead to variability in the results.[14] Contamination: Bacterial or endotoxin (B1171834) contamination can interfere with assays.[10] | 1. Ensure Complete Dissolution: Visually inspect the stock solution to ensure it is clear and particle-free.[9] Vortex or sonicate as needed. 2. Optimize Cell Seeding: Ensure a single-cell suspension before plating and use proper pipetting techniques for even distribution. 3. Use Endotoxin-Free Reagents: Ensure all reagents (peptide, buffers, media) are sterile and low in endotoxins, especially for immunological assays.[10] |
Quantitative Data Summary
The optimal concentration of a peptide is assay- and cell-type-specific. The table below provides suggested starting concentration ranges for designing a dose-response experiment.
| Assay Type | Cell Type Example | Suggested Starting Concentration Range (µM) | Key Endpoint |
| Cell Viability / Cytotoxicity (e.g., MTT, MTS, ATP-based) | Human Dermal Fibroblasts (HDF), Keratinocytes | 0.1 µM - 100 µM | Cell metabolic activity, membrane integrity |
| Anti-inflammatory (e.g., IL-8 ELISA) | Human Keratinocytes | 0.5 µM - 50 µM | Reduction in cytokine secretion |
| Extracellular Matrix Synthesis (e.g., Collagen ELISA) | Human Dermal Fibroblasts (HDF) | 0.5 µM - 50 µM | Increased collagen I production[6][15] |
Note: These are suggested starting points. It is critical to perform a full dose-response curve to determine the EC50 or optimal concentration for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using an MTT Cell Viability Assay
This protocol provides a framework for testing the effect of this compound on cell viability.[12]
-
Cell Seeding: Seed cells (e.g., human dermal fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
Peptide Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this, create serial dilutions in serum-free cell culture medium to achieve 2X the final desired concentrations (e.g., 200 µM, 100 µM, 20 µM, 2 µM, 0.2 µM).
-
Cell Treatment: Remove the existing medium from the cells. Add 100 µL of the prepared peptide dilutions to the respective wells. Include a "vehicle control" (medium with the same final DMSO concentration as the highest peptide dose) and an "untreated control" (medium only).[12]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[17]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]
-
Mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan crystals.[12]
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the concentration-response curve to identify the cytotoxic concentration (if any) and select a non-toxic range for subsequent functional assays.
Visualizations
Signaling Pathway
Caption: Hypothesized anti-inflammatory pathway of this compound.
Experimental Workflow
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. This compound – Natural | Sustainable | Quality [alticobio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CUT&Tag Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Acetyl Pentapeptide-1 HPLC Peak Tailing
Welcome to the technical support center for the analysis of Acetyl Pentapeptide-1. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, specifically peak tailing, encountered during HPLC analysis of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide with the amino acid sequence Ac-Arg-Lys-Asp-Val-Tyr-OH. It is of interest in various research and cosmetic applications. For successful chromatographic analysis, understanding its physicochemical properties is crucial.
Q2: What are the key physicochemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value | Significance for HPLC |
| Amino Acid Sequence | Ac-Arg-Lys-Asp-Val-Tyr-OH | The presence of basic (Arg, Lys), acidic (Asp), and hydrophobic (Val, Tyr) residues influences its retention and potential for secondary interactions. |
| Molecular Weight | ~721.8 g/mol | Influences diffusion and mass transfer characteristics. |
| Theoretical Isoelectric Point (pI) | ~6.8 | The pH at which the peptide has no net charge. Operating the mobile phase pH far from the pI can improve solubility and peak shape. |
| Solubility | Soluble in water and PBS (pH 7.2) | Good aqueous solubility is favorable for sample preparation in reversed-phase HPLC. |
Q3: What are the common causes of peak tailing for this compound in reversed-phase HPLC?
A3: Peak tailing for this compound is often a result of one or more of the following factors:
-
Secondary Interactions: The basic residues (Arginine and Lysine) can interact with residual acidic silanol (B1196071) groups on the surface of silica-based stationary phases, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the peptide's pI (~6.8) can lead to reduced solubility and potential for mixed ionic states, causing peak broadening and tailing.[4] The pH also affects the ionization state of silanol groups on the column.[2][3]
-
Peptide Aggregation: Although soluble, peptides can sometimes self-associate, especially at higher concentrations, leading to broader, tailing peaks.[1]
-
Metal Contamination: Trace metal ions in the HPLC system or on the column can chelate with the peptide, causing peak distortion.[5][6]
-
Column Overload: Injecting too high a concentration of the peptide can saturate the stationary phase.[]
-
Poor Column Condition: A degraded or contaminated column can lead to poor peak shapes for all analytes.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Guide 1: Optimizing the Mobile Phase
Poor peak shape is frequently linked to the mobile phase composition. The following steps can help improve peak symmetry.
1. Adjust Mobile Phase pH:
-
Rationale: To minimize secondary interactions with silanol groups and ensure the peptide is in a single, charged state.
-
Recommendation: Operate at a low pH, typically between 2 and 3.[2][3] At this pH, the acidic silanol groups on the stationary phase are protonated and less likely to interact with the positively charged Arginine and Lysine residues of the peptide.
-
Procedure:
-
Prepare mobile phase A (aqueous) with 0.1% Trifluoroacetic Acid (TFA) to achieve a pH of approximately 2.
-
Prepare mobile phase B (organic) with 0.1% TFA in acetonitrile (B52724).
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
-
2. Utilize Ion-Pairing Reagents:
-
Rationale: TFA is a common and effective ion-pairing agent that masks the residual silanol groups and provides a counter-ion for the basic residues of the peptide, improving peak shape.[1][8]
-
Recommendation: A concentration of 0.1% (v/v) TFA in both aqueous and organic mobile phases is a standard starting point.
3. Consider a Different Organic Modifier:
-
Rationale: While acetonitrile is most common, sometimes changing the organic modifier can alter selectivity and improve peak shape.
-
Recommendation: If peak tailing persists, consider trying methanol (B129727) as the organic modifier, or a mixture of acetonitrile and methanol.
Guide 2: Evaluating and Optimizing HPLC Hardware and Conditions
If mobile phase optimization does not resolve the issue, consider the following hardware and method parameters.
1. Increase Column Temperature:
-
Rationale: Higher temperatures can reduce mobile phase viscosity, improve mass transfer, and disrupt secondary interactions.[1]
-
Recommendation: Try increasing the column temperature in increments of 5-10°C, for example, from 30°C to 40°C or 50°C. Do not exceed the column manufacturer's recommended temperature limit.
2. Check for Column Overload:
-
Rationale: Injecting too much sample can lead to peak distortion.
-
Recommendation: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, column overload was a contributing factor.
3. Assess Column Health:
-
Rationale: A contaminated or worn-out column will exhibit poor performance.
-
Recommendation:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.
-
If the problem persists, try a new column of the same type.
-
Consider using a column with a different stationary phase chemistry, such as one with end-capping or a hybrid particle base, which have fewer active silanol groups.[2]
-
4. Minimize Extra-Column Volume:
-
Rationale: Excessive tubing length or diameter between the injector and the detector can cause band broadening and peak tailing.
-
Recommendation: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
Experimental Protocols
Standard Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 2.1-4.6 mm I.D., 100-150 mm length, 1.8-3.5 µm particle size, 120-300 Å pore size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-50% B over 20 minutes (this may need to be optimized based on the peptide's retention) |
| Flow Rate | 0.2-1.0 mL/min (depending on column I.D.) |
| Column Temperature | 30-40°C |
| Detection Wavelength | 220 nm or 280 nm (due to the Tyrosine residue) |
| Injection Volume | 5-20 µL |
| Sample Preparation | Dissolve this compound in Mobile Phase A or water to a concentration of 0.1-1.0 mg/mL. |
Visualizations
Caption: A logical workflow for troubleshooting this compound HPLC peak tailing.
Caption: The effect of mobile phase pH on secondary interactions causing peak tailing.
References
Technical Support Center: Acetyl Pentapeptide-1 Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Acetyl Pentapeptide-1. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring high-quality, accurate data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the mass spectrometry analysis of this compound.
Q1: Why do I see multiple peaks for my peptide, such as at m/z 722.8 and 361.9? A: This is an expected result of the electrospray ionization (ESI) process, which generates multiply charged ions.[1][2] For this compound (MW = 721.81), these peaks correspond to the singly protonated ion [M+H]+ (721.81 + 1.01 ≈ 722.8 Da) and the doubly protonated ion [M+2H]2+ (721.81 + 2.02 / 2 ≈ 361.9 m/z). The presence of basic residues (Arginine, Lysine) and the N-terminus facilitates this multiple charging.
Q2: My spectrum shows a prominent peak at +16 Da from my expected peptide mass. What is this? A: A mass shift of +16 Da is characteristic of oxidation.[3][4] The Tyrosine (Tyr) residue in this compound is susceptible to oxidation, which can occur during sample storage, preparation, or even during the ESI process itself.[3]
Q3: I am observing unexpected peaks at +22 Da or +38 Da relative to my main peptide peak. What are they? A: These are common adducts formed with sodium ([M+Na]+) and potassium ([M+K]+), respectively. This indicates salt contamination in your sample.[5] Thorough sample cleanup and desalting are required to minimize these adducts.
Q4: The signal for this compound is very weak or absent, but the total ion chromatogram (TIC) signal is high. What is the likely cause? A: This is a classic sign of ion suppression. It is often caused by highly ionizable contaminants in the sample, such as detergents (e.g., Triton X-100, SDS), polymers (e.g., polyethylene (B3416737) glycol - PEG), or stabilizers.[5][6] These contaminants compete with your peptide for ionization, thereby suppressing its signal.
Q5: My baseline is noisy and contains many small, unidentified peaks. How can I improve this? A: A noisy baseline can result from several sources, including impure solvents, contaminated LC-MS systems, or sample contamination. A common source of peptide-like contaminants is keratin (B1170402) from dust, skin, and hair.[7] Always use high-purity (LC-MS grade) solvents and reagents, and maintain clean laboratory practices to avoid keratin contamination.
Section 2: Data Presentation and Key Properties
Understanding the fundamental properties of this compound is crucial for accurate mass spectrometry analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | Ac-Arg-Lys-Asp-Val-Tyr-OH | [] |
| Molecular Formula | C32H51N9O10 | [9][][10] |
| Average Molecular Weight | 721.81 Da | [][11] |
| Monoisotopic Mass | 721.3760 Da | |
| Chargeable Residues | Arginine (Arg), Lysine (Lys), Aspartic Acid (Asp), N-terminus, C-terminus |
Table 2: Common Mass Shifts Observed for this compound
| Mass Shift (Da) | Observed Ion | Probable Cause |
| +1.01 | [M+H]+ | Protonation |
| +16.00 | [M+O+H]+ | Oxidation (likely on Tyrosine)[3] |
| +21.98 | [M+Na-H+H]+ | Sodium Adduct (from [M-H+Na]+) |
| +22.99 | [M+Na]+ | Sodium Adduct[5] |
| +38.96 | [M+K]+ | Potassium Adduct[5] |
| -17.03 | [M-NH3+H]+ | Neutral loss of ammonia (B1221849) (from Arg or Lys)[12] |
| -18.01 | [M-H2O+H]+ | Neutral loss of water (from Asp)[12] |
Section 3: Visualized Guides and Workflows
This compound: Potential Interference Sites
The following diagram illustrates the structure of this compound and highlights the sites prone to modifications and adduct formation that can cause interference in mass spectrometry.
Caption: Potential sites for protonation, adducts, and modifications on this compound.
General Troubleshooting Workflow
If you are experiencing issues with your analysis, follow this logical troubleshooting workflow to identify and resolve the problem.
Caption: A step-by-step workflow for troubleshooting common mass spectrometry issues.
Section 4: Experimental Protocols
Adherence to proper experimental protocols is critical for minimizing interference and achieving reproducible results.
Protocol 1: Sample Preparation and Cleanup
This protocol outlines the essential steps for preparing this compound for LC-MS analysis, focusing on the removal of common interferents.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of peptides during electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 9. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 12. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
batch-to-batch variability of synthetic Acetyl Pentapeptide-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the batch-to-batch variability of synthetic Acetyl Pentapeptide-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide composed of five amino acids (Arginine, Lysine, Aspartic Acid, Valine, and Tyrosine) that has been acetylated to improve its stability and skin penetration. It is classified as a "signal peptide." Its primary mechanism of action is to stimulate the skin's natural production of collagen and elastin, which are essential proteins for maintaining skin structure and firmness.[1] By boosting the synthesis of these extracellular matrix components, this compound helps to improve skin elasticity and reduce the appearance of fine lines and wrinkles.[1][2]
Q2: What are the common causes of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability in synthetic peptides like this compound can stem from several factors during the manufacturing process. These include:
-
Purity Profile: The percentage of the correct full-length peptide can differ between batches. Impurities such as truncated or deletion sequences, which can arise during solid-phase peptide synthesis (SPPS), may have altered or no biological activity.
-
Peptide Content: The actual amount of peptide in the lyophilized powder can vary. The total weight includes the peptide, counterions (like trifluoroacetate (B77799) from the purification process), and residual water.
-
Presence of Modifications: Unwanted modifications such as oxidation of certain amino acid residues can occur during synthesis or storage, potentially impacting the peptide's activity.
-
Residual Impurities: Solvents and reagents used in the synthesis process may remain in the final product and could interfere with experimental assays.
Q3: How can I ensure I am using a consistent concentration of active this compound across different batches?
A3: To ensure consistent concentrations, it is crucial to consider the net peptide content of each batch, which is often provided in the Certificate of Analysis (CoA). If not provided, it can be determined through amino acid analysis. Relying solely on the gross weight of the lyophilized powder can be misleading due to variations in counterion and water content. Always dissolve the peptide based on the net peptide weight to achieve the desired molar concentration.
Q4: I'm having trouble dissolving my new batch of this compound. What should I do?
A4: this compound is generally soluble in aqueous buffers such as PBS (pH 7.2).[3] If you encounter solubility issues, consider the following steps:
-
First, try to dissolve a small test amount of the peptide.
-
If it doesn't dissolve in water or buffer, you can try adding a small amount of a co-solvent like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) to the initial solution before diluting it with your aqueous buffer.
-
Sonication can also aid in dissolving the peptide.
-
Always use high-purity solvents and sterile buffers.
Q5: What are the recommended storage conditions for this compound to minimize degradation and variability?
A5: To ensure long-term stability and minimize degradation, lyophilized this compound should be stored at -20°C.[3] Once reconstituted in a solution, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. For short-term storage of a solution, 4°C is acceptable for a few days.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Experimental Results Between Batches | Varying Purity and/or Peptide Content: Different batches may have different levels of purity and net peptide content, leading to variations in the effective concentration of the active peptide. | 1. Review the Certificate of Analysis (CoA): Compare the HPLC purity and mass spectrometry data for each batch. 2. Perform In-house Quality Control: Conduct your own HPLC and MS analysis to verify the purity and identity of each new batch. 3. Normalize Concentration: Calculate the concentration based on the net peptide content for each batch to ensure you are using the same amount of active peptide in your experiments. |
| Peptide Won't Dissolve | Hydrophobicity or Aggregation: The peptide sequence may have hydrophobic regions, or the peptide may have aggregated during storage. | 1. Test Solubility with a Small Amount: Before dissolving the entire batch, test the solubility of a small portion. 2. Use a Co-solvent: Try dissolving the peptide in a small amount of an organic solvent like DMSO or acetonitrile first, and then slowly add the aqueous buffer while vortexing. 3. Sonication: Use a sonicator to help break up any aggregates and facilitate dissolution. |
| Unexpected or No Biological Response | Peptide Degradation: Improper storage or handling could have led to the degradation of the peptide. Presence of Inhibitory Impurities: Impurities from the synthesis process may be interfering with the biological assay. | 1. Verify Peptide Integrity: Use Mass Spectrometry to check for the correct molecular weight and the absence of significant degradation products. 2. Assess Biological Activity: If possible, use a simple, rapid bioassay to confirm the activity of the new batch before proceeding with more complex experiments. 3. Contact the Supplier: If you suspect a quality issue with the batch, contact the supplier and provide them with your analytical data. |
| Cell Toxicity Observed | Residual Solvents or Reagents: The peptide may contain residual impurities from the synthesis process that are toxic to cells. High Concentration of Counterions: High levels of trifluoroacetic acid (TFA) can be cytotoxic. | 1. Check the CoA for Residual Solvents: The CoA may provide information on residual solvent levels. 2. Consider Counterion Exchange: If high TFA levels are suspected, you can perform a counterion exchange to a more biocompatible counterion like acetate (B1210297) or chloride using HPLC. 3. Reduce Peptide Concentration: Titrate the peptide concentration in your assay to determine if the toxicity is dose-dependent. |
Quantitative Data Summary
Table 1: Typical Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Molecular Formula | C₃₂H₅₁N₉O₁₀ | - |
| Molecular Weight | 721.8 g/mol | Mass Spectrometry |
| Purity | ≥95% | HPLC |
| Solubility | 10 mg/mL in PBS (pH 7.2) | Visual |
| Storage | -20°C | - |
| Stability | ≥ 4 years (lyophilized) | - |
Data compiled from publicly available information.[3]
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Accurately weigh a small amount of the peptide and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5% to 95% B (linear gradient)
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol provides a general procedure for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate solvents (e.g., 50:50 water/acetonitrile with 0.1% formic acid for ESI-MS)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the peptide in the appropriate solvent to a final concentration of approximately 10 µM.
-
-
MS Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 300-1000 m/z for ESI-MS).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
The theoretical monoisotopic mass of this compound is 721.37 Da. The observed m/z should correspond to this value (or its multiply charged species).
-
Protocol 3: General Cell-Based Assay for Biological Activity
This protocol describes a general method to assess the biological activity of this compound by measuring its effect on collagen production in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in sterile PBS)
-
Collagen I ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed human dermal fibroblasts in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the peptide. Include a vehicle control (medium with PBS).
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Quantification of Collagen:
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted Collagen I using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the collagen concentration against the peptide concentration to determine the dose-response relationship.
-
Compare the activity of different batches at a specific concentration.
-
Visualizations
References
Technical Support Center: Acetyl Pentapeptide-1 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl Pentapeptide-1. The primary focus is on identifying and minimizing unintended cytotoxicity during in vitro experiments.
Disclaimer: Publicly available research specifically detailing the cytotoxic profile of this compound is limited. Therefore, this guide is based on established principles of peptide-induced cytotoxicity and general troubleshooting strategies applicable to in vitro cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cell death after treating our cultures with this compound. What are the potential causes?
A1: High cytotoxicity from peptide treatment can stem from several factors. It is crucial to determine if the observed effect is a true biological activity or an experimental artifact. Potential causes include:
-
Intrinsic Bioactivity: The peptide may be interacting with cellular pathways that trigger apoptosis (programmed cell death) or necrosis (uncontrolled cell death) as part of its mechanism of action. Some peptides can induce membrane damage or initiate apoptosis.[1][2]
-
Peptide Concentration: The concentration of the peptide may be too high, exceeding the therapeutic or experimental window and causing off-target effects. Peptides often exhibit a dose-dependent effect on cell viability.[1]
-
Peptide Aggregation: Peptides can aggregate in solution, and these aggregates can be more toxic than the monomeric form.[3][4][5] Factors like pH, temperature, and peptide concentration can influence aggregation.[4]
-
Peptide Purity and Counter-ions: Impurities from the synthesis process or the presence of certain counter-ions (e.g., TFA) can be cytotoxic.
-
Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be toxic to the cells at the final concentration used in the culture medium.
-
Contamination: Microbial contamination (e.g., bacteria, mycoplasma) in the cell culture or peptide stock can lead to cell death.[6]
Q2: How can we establish a non-toxic working concentration for this compound?
A2: Determining the optimal, non-toxic concentration is a critical first step.
-
Dose-Response Study: Perform a dose-response experiment by treating your cell line with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar).
-
Cell Viability Assays: Use quantitative assays to measure cell viability at each concentration after a defined exposure time (e.g., 24, 48, 72 hours). Common assays include:
-
MTT/XTT Assays: Measure the metabolic activity of viable cells.[1]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with damaged membranes, indicating necrosis.[2][7]
-
ATP-Based Assays (e.g., CellTiter-Glo®): Quantify ATP levels as a marker of metabolically active cells, known for high sensitivity.[2][8]
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These vital dyes can only enter cells with compromised membranes.[2][7]
-
-
Determine IC50/CC50: From the dose-response curve, you can calculate the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration). For your experiments, you should aim to work at concentrations well below the determined cytotoxic threshold.
Q3: Our cytotoxicity results are inconsistent between experiments. What could be the cause?
A3: High variability can undermine your results. Consider these common sources of inconsistency:[2]
-
Peptide Stock and Stability:
-
Cell Seeding and Health:
-
Solution: Ensure a consistent cell seeding density across all wells and plates.[2] Only use cells that are healthy, in the logarithmic growth phase, and have been passaged a limited number of times.
-
-
Assay Timing:
-
Solution: The timing of the assay measurement is critical. Cytotoxic effects may be delayed. Perform a time-course experiment to identify the optimal endpoint for measurement.[2]
-
Q4: Are there formulation or experimental strategies to reduce the cytotoxicity of this compound?
A4: Yes, several strategies can help mitigate peptide toxicity:
-
Optimize Solvent and pH: Ensure the final pH of the culture medium is not altered by the addition of the peptide stock. Use a biocompatible solvent and ensure its final concentration is below the toxic threshold for your cell line.[9]
-
Incorporate Serum: Serum proteins can sometimes bind to peptides, potentially reducing their effective concentration and cytotoxicity.[11] Test a range of serum concentrations in your medium.
-
Control Aggregation: Prepare peptide solutions immediately before use. You can characterize aggregation using techniques like Thioflavin T (ThT) fluorescence assays if aggregation is suspected.[3][12]
-
Chemical Modification: For drug development, strategies like PEGylation or amino acid substitution can be explored to improve stability and reduce cytotoxicity, though this alters the original molecule.[9][13]
Quantitative Data on Peptide Cytotoxicity (Examples)
As data for this compound is not available, the following table summarizes cytotoxicity data for other peptides to provide a comparative context.
| Peptide | Cell Line | Assay | CC50 / IC50 | Exposure Time | Citation |
| P26 | MCF-7 | MTT | 78 µg/ml | 72 hr | [1] |
| P26 | MDA-MB-231 | MTT | 100 µg/ml | 72 hr | [1] |
| P7 | MCF-7 | MTT | 280 µg/ml | 72 hr | [1] |
| P7 | MDA-MB-231 | MTT | 550 µg/ml | 72 hr | [1] |
| Compound 1 | HepG2 | Not Specified | 6.25 µg/mL | 48 hr | [14] |
| Compound 1 | HeLa | Not Specified | 13.22 µg/mL | 48 hr | [14] |
Key Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies to assess cell viability based on mitochondrial activity.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the peptide solutions. Include vehicle-only controls and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20-25 µL of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant.[7]
-
Plate Setup: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of solvent used for the peptide.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.[7]
-
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect a sample of the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reagent mixture according to the manufacturer's instructions.
-
Incubation & Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
Visual Guides and Workflows
Caption: Troubleshooting workflow for addressing peptide cytotoxicity.
Caption: Potential mechanisms of peptide-induced cytotoxicity.
References
- 1. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro Aggregation Ability of Five Commercially Available Aβ42 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. In vitro aging of beta-amyloid protein causes peptide aggregation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity and cell proliferation assays | Revvity [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Study of Cyclopentapeptide Analogues of Marine Natural Product Galaxamide towards Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl Pentapeptide-1 aggregation and prevention
Welcome to the technical support center for Acetyl Pentapeptide-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting common issues related to the aggregation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a synthetic peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH.[1][2] It is composed of five amino acids and is acetylated at the N-terminus to enhance stability.[3] This peptide is used in skincare and haircare formulations for its purported benefits in stimulating hair growth, improving skin hydration, and its anti-aging properties.[2][3] Formulations containing this compound have been used to mitigate skin irritation.[4] One supplier notes its solubility in PBS (pH 7.2) at 10 mg/mL.[4]
Q2: What causes this compound to aggregate?
Peptide aggregation is a common issue where peptide molecules self-associate to form larger, often insoluble, species.[5] For this compound, aggregation can be triggered by several factors:
-
pH and Isoelectric Point (pI): The peptide has both acidic (Aspartic Acid) and basic (Arginine, Lysine) residues. At a pH close to its isoelectric point (pI), the peptide will have a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[6]
-
Concentration: Higher peptide concentrations increase the frequency of intermolecular interactions, promoting aggregation.[5][6]
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting conformational changes that expose hydrophobic regions of the peptide.[6][7] However, for some peptides, temperature changes can also disrupt aggregates.[6]
-
Ionic Strength: The concentration of salts in the solution can either shield charges and promote aggregation or stabilize the peptide's native state.[6][8]
-
Hydrophobic Interactions: The presence of hydrophobic residues like Valine and Tyrosine can lead to aggregation as these regions try to minimize contact with water.[6]
-
Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can introduce energy that leads to conformational changes and aggregation.[6][9][10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause aggregation.[6][11]
Q3: How can I prevent the aggregation of this compound?
Preventing aggregation is crucial for obtaining reliable experimental results. Here are several strategies:
-
Optimize Solution pH: Maintain the pH of your solution at least 1-2 units away from the peptide's pI.[12] For a peptide with both acidic and basic residues, careful pH selection is critical.
-
Control Concentration: Work with the lowest feasible concentration of the peptide.[6]
-
Use Appropriate Solvents: Initially dissolve the peptide in a small amount of an organic solvent like DMSO before slowly adding the aqueous buffer.[6]
-
Add Excipients: Certain additives can help stabilize the peptide and prevent aggregation. These include sugars (sucrose, mannitol), surfactants (Polysorbate 20, Polysorbate 80), and amino acids (arginine, glycine).[8][13][14]
-
Proper Handling: Avoid vigorous shaking or vortexing.[9][10] When reconstituting, gently swirl the vial.[9][10] Allow the peptide and solvent to reach room temperature before mixing.[9][10]
-
Storage: Store peptide solutions at the recommended temperature (typically 2-8°C for short-term and -20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guide
Problem: My this compound solution is cloudy or has visible precipitates.
Cloudiness or precipitation is a common indicator of peptide aggregation.[6][9] Follow these steps to troubleshoot the issue.
Troubleshooting Decision Tree
References
- 1. Acetyl sh-Pentapeptide-1 | Acetyl Thymopentin | Cosmetic Ingredients Guide [ci.guide]
- 2. Custom this compound Manufacturers Suppliers Factory - Buy this compound [mobelbiochem.com]
- 3. This compound – Natural | Sustainable | Quality [alticobio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. peptidesource.net [peptidesource.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
addressing poor cell penetration of Acetyl Pentapeptide-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell penetration of Acetyl Pentapeptide-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is a synthetic peptide that mimics the action of Thymopoietin.[1][2] Its primary role in skincare and research is to modulate the immune response and support skin structure.[1][2] It works by suppressing the production of interleukins, such as IL-8, which in turn reduces the activity of matrix metalloproteinases (MMPs) like MMP-9.[1][2] MMP-9 is an enzyme that degrades collagen and elastin, so by inhibiting it, this compound helps to preserve the integrity of the extracellular matrix, leading to firmer and more youthful-looking skin.[1][2]
Q2: We are observing poor efficacy of this compound in our cell-based assays. Could this be related to low cell penetration?
A2: Yes, poor cell penetration is a common challenge for many peptides, including this compound.[3][4] Peptides are often hydrophilic and can have a molecular weight that hinders their passive diffusion across the lipophilic cell membrane.[3][4] If your experimental results are not meeting expectations, assessing the cellular uptake of the peptide is a critical troubleshooting step.
Q3: How can we experimentally assess the cell permeability of our this compound?
A3: There are several established in vitro methods to evaluate the permeability of peptides:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive membrane permeability.[2][5][6] It is a good initial screening tool to understand the baseline passive diffusion of your peptide.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[7][8][9] It provides insights into both passive and active transport mechanisms.[7][8]
-
3D Human Skin Models: For dermatological applications, using commercially available 3D reconstructed human epidermis models can provide more physiologically relevant data on skin penetration.[10]
Q4: What are the main strategies to enhance the cell penetration of this compound?
A4: Several strategies can be employed to improve the delivery of this compound into cells:
-
Chemical Modifications:
-
Lipidation: Attaching a lipid chain (acyl lipidation) to the peptide can significantly enhance its permeability across the epidermis.[11]
-
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cell membranes and can be conjugated to cargo molecules like this compound to facilitate their intracellular delivery.[1][12][13][14]
-
Encapsulation in Nano-carrier Systems:
Troubleshooting Guides
Issue 1: Low or Inconsistent Permeability in PAMPA
| Possible Cause | Troubleshooting Suggestion |
| Peptide Aggregation | Ensure the peptide is fully dissolved in the donor buffer. Consider using a low percentage of a co-solvent like DMSO (e.g., <1%) if solubility is an issue. |
| Incorrect pH of Buffer | The charge state of the peptide can significantly impact its permeability. Experiment with a range of pH values in the donor buffer to find the optimal condition for passive diffusion. |
| Membrane Integrity Issues | Use a marker like Lucifer Yellow to confirm the integrity of the artificial membrane in each experiment.[5][6] |
Issue 2: Low Permeability in Caco-2 Assays
| Possible Cause | Troubleshooting Suggestion |
| Active Efflux | Caco-2 cells express efflux transporters that can pump the peptide out of the cell.[7][8] Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical) to determine if efflux is occurring. |
| Poor Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the cell monolayer is intact.[7] |
| Peptide Degradation | Peptides can be degraded by enzymes present in cell culture. Analyze the receiver compartment samples by LC-MS to check for peptide degradation products. |
Quantitative Data on Permeability Enhancement of Similar Peptides
While specific data for this compound is limited in publicly available literature, the following table summarizes the reported permeability enhancement for other cosmetic peptides, which can serve as a valuable reference.
| Peptide | Enhancement Strategy | Permeability Increase | Assay Method |
| Acetyl Hexapeptide-3 | Microneedle Pre-treatment | ~31-fold increase in passive flow | Porcine Ear Skin |
| GKH (Glycine-Lysine-Histidine) | Conjugation to TAT (a CPP) | 36-fold increase in absorption | In vitro skin model |
| Argireline (Arg0) Analogs (Arg2 and Arg3) | Chemical Modification | Arg2: ~11.2-fold increase, Arg3: ~2.9-fold increase | In vitro skin permeation |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for screening the passive permeability of this compound.
Materials:
-
96-well filter plates (e.g., PVDF membrane)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
High and low permeability control compounds
-
Plate shaker
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare the Donor Plate: Add the this compound solution and control compounds to the donor plate wells.
-
Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp).
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general workflow for assessing the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values above a pre-determined threshold.
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound solution to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral side and replace with fresh HBSS.
-
Integrity Check Post-Experiment: Perform a Lucifer yellow leakage test to confirm monolayer integrity was maintained throughout the experiment.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value based on the rate of appearance of the peptide in the receiver compartment.
Visualizations
Caption: Troubleshooting workflow for addressing poor efficacy of this compound.
Caption: Signaling pathway of this compound in skin cells.
Caption: Key strategies to improve the cell penetration of this compound.
References
- 1. Interaction of nanoparticles and cell-penetrating peptides with skin for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin permeability, a dismissed necessity for anti-wrinkle peptide performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAMPA | Evotec [evotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. enamine.net [enamine.net]
- 8. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acyl lipidation of a peptide: effects on activity and epidermal permeability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugation to a cell-penetrating peptide drives the tumour accumulation of the GLP1R antagonist exendin(9-39) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cell-Penetrating Peptides as Passive Permeation Enhancers for Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. db-thueringen.de [db-thueringen.de]
- 16. Nanoparticle-Enabled Transdermal Drug Delivery Systems for Enhanced Dose Control and Tissue Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Synthesis for Higher Purity Acetyl Pentapeptide-1
Welcome to the Technical Support Center for the synthesis of Acetyl Pentapeptide-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your synthetic protocols for higher purity of the target peptide, Ac-Arg-Lys-Asp-Val-Tyr-OH.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Purity of Crude Peptide with Multiple Unidentified Peaks in HPLC
Question: My HPLC analysis of the crude this compound shows a low percentage of the target peptide and numerous side-product peaks. What are the likely causes and how can I improve the purity?
Answer:
Low purity in the crude product often points to issues during the solid-phase peptide synthesis (SPPS) process, particularly with coupling and deprotection steps. Given the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, several residues require special attention.
Potential Causes & Solutions:
-
Incomplete Fmoc Deprotection: The bulky side chains of Arginine (Pbf) and Lysine (Boc) can sometimes hinder the complete removal of the Fmoc group, leading to deletion sequences (peptides missing one or more amino acids).[1]
-
Solution: Extend the deprotection time with 20% piperidine (B6355638) in DMF or perform a second deprotection step. Monitor the completion of the deprotection using a Kaiser test.
-
-
Inefficient Coupling: Steric hindrance can also impede the coupling of the subsequent amino acid. The Arg(Pbf) residue, in particular, can be challenging to couple efficiently.
-
Aspartimide Formation: The Aspartic acid (Asp) residue in the sequence is highly susceptible to forming a succinimide (B58015) intermediate (aspartimide) under the basic conditions of Fmoc deprotection.[6][7][8][9] This can lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides and their racemized forms.[6][8] The Asp-Val sequence is less prone to this than Asp-Gly, but it remains a significant risk.
-
Solution:
-
Use a modified Fmoc-Asp derivative with a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which have been shown to significantly reduce aspartimide formation.[6][8]
-
Add an acidic additive like HOBt (0.1 M) to the piperidine deprotection solution to lower the basicity and suppress aspartimide formation.[8]
-
-
-
Side Reactions with Arginine: The guanidinium (B1211019) group of Arginine, even when protected with Pbf, can be prone to side reactions. One common issue is δ-lactam formation, where the activated carboxylic acid of the Arginine derivative reacts with its own side chain.[5]
-
Solution: Use of the nitro (NO2) protecting group for Arginine can prevent δ-lactam formation, though its removal requires specific conditions.[5][10] Alternatively, optimized coupling conditions with carbodiimide-based reagents without a strong auxiliary base can minimize this side reaction.[5] During cleavage, sulfonyl-based protecting groups from Arginine can sometimes be transferred to other residues like Tryptophan (not present in this peptide) if improper scavengers are used.[5]
-
Issue 2: Incomplete N-terminal Acetylation
Question: After cleavage and purification, I've identified a significant amount of the non-acetylated pentapeptide (H-Arg-Lys-Asp-Val-Tyr-OH). What could have gone wrong during the acetylation step?
Answer:
Incomplete N-terminal acetylation is a common issue that can be readily addressed by optimizing the on-resin acetylation protocol.
Potential Causes & Solutions:
-
Insufficient Reagents or Reaction Time: The acetylation reaction may not have gone to completion.
-
Solution: Increase the excess of acetic anhydride (B1165640) (e.g., 10-20 equivalents) and a suitable base like Diisopropylethylamine (DIEA). Extend the reaction time to 1-2 hours.
-
-
Steric Hindrance: The N-terminal Arginine residue, with its bulky Pbf protecting group, might sterically hinder the approach of the acetylating agent.
-
Solution: Ensure the peptide-resin is well-swollen in a suitable solvent like DMF before adding the acetylation cocktail to improve accessibility.
-
-
Inefficient Final Fmoc Deprotection: If the Fmoc group on the N-terminal Arginine was not completely removed, the free amine would not be available for acetylation.
-
Solution: Confirm complete deprotection of the final Fmoc group using a Kaiser test before proceeding with acetylation. If the test is positive (indicating residual Fmoc), repeat the deprotection step.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall strategy for synthesizing this compound with high purity?
A1: A successful strategy involves careful selection of protecting groups, coupling reagents, and optimized reaction conditions.
-
Resin: A Wang or 2-chlorotrityl chloride resin is suitable for synthesizing a peptide with a C-terminal carboxylic acid.
-
Protecting Groups:
-
Fmoc for the α-amino groups.
-
Arg: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a standard choice, but be mindful of potential δ-lactam formation.[5]
-
Lys: Boc (tert-butyloxycarbonyl) is standard and generally robust.
-
Asp: Consider using a protecting group less prone to aspartimide formation than the standard OtBu, such as OMpe or OBno.[6][8]
-
Tyr: tBu (tert-butyl) is a standard and effective protecting group.
-
-
Coupling: Use a high-efficiency coupling reagent like HATU or HCTU, particularly for coupling to the resin and for the residues following Arg and Lys.[2][3][4] A standard protocol would involve a 3-5 fold excess of the Fmoc-amino acid, activator, and a base like DIEA in DMF.
-
Deprotection: Use 20% piperidine in DMF. For the Asp residue, consider adding 0.1 M HOBt to the deprotection solution to minimize aspartimide formation.[8]
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin-bound peptide with a solution of acetic anhydride (10-20 eq) and DIEA in DMF for 1-2 hours.
-
Cleavage and Deprotection: A standard cleavage cocktail for this peptide would be TFA/TIS/H2O (95:2.5:2.5, v/v/v).[11] The triisopropylsilane (B1312306) (TIS) acts as a scavenger to protect the Tyr residue. Given the presence of Arg(Pbf), a cleavage time of 2-3 hours is recommended.
-
Purification: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification.[10]
Q2: How can I optimize the HPLC purification of this compound?
A2: The presence of both acidic (Asp) and basic (Arg, Lys) residues makes pH an important parameter in the HPLC purification of this peptide.
-
Column: A C18 column is a good starting point for most peptides.
-
Mobile Phase: A common mobile phase system is:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A shallow gradient is often necessary to separate closely eluting impurities. Start with an analytical run to determine the approximate elution time of your peptide. A typical preparative gradient could be a linear increase of 1% of Solvent B per minute.[12]
-
pH Optimization: If you experience poor peak shape or co-elution of impurities, adjusting the pH of the mobile phase can be beneficial.[13] For a peptide with both acidic and basic residues, running the purification at a low pH (e.g., with 0.1% TFA) is common as it protonates the acidic residues and maintains the positive charge on the basic ones, often leading to better peak shape.[12] Alternatively, a high pH system (e.g., using ammonium (B1175870) bicarbonate) can sometimes provide a different selectivity profile and improve separation from certain impurities.[13]
Q3: What are the expected masses of the target peptide and common impurities?
A3: Mass spectrometry is a crucial tool for identifying your target peptide and any impurities.
| Compound | Molecular Weight (Monoisotopic) | Description |
| This compound | 720.38 | Target Peptide |
| Des-acetyl Pentapeptide-1 | 678.37 | Incomplete N-terminal acetylation |
| Deletion Peptide (e.g., missing Val) | 621.32 | Incomplete coupling of Valine |
| Aspartimide-containing peptide | 702.37 | Side reaction of Aspartic Acid |
| β-Aspartyl peptide | 720.38 | Rearrangement product from aspartimide |
Note: The exact masses may vary slightly depending on the isotopic distribution.
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading (Tyr):
-
Dissolve Fmoc-Tyr(tBu)-OH (0.2 mmol) and DIEA (0.4 mmol) in DMF.
-
Add the solution to the resin and agitate for 1-2 hours.
-
Cap any unreacted sites on the resin with a solution of methanol/DIEA in DCM.
-
-
Peptide Chain Elongation (Iterative Cycles for Val, Asp, Lys, Arg):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. For the cycle after Asp incorporation, consider adding 0.1 M HOBt to the deprotection solution.[8] Perform a Kaiser test to confirm the presence of free amines.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (0.3 mmol), HATU (0.3 mmol), and DIEA (0.6 mmol) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (absence of free amines). If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of Arginine, wash the resin with DMF.
-
Prepare an acetylation solution of 10% acetic anhydride and 5% DIEA in DMF.
-
Add the solution to the resin and agitate for 1 hour.
-
Wash the resin with DMF and then DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).[11]
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Caption: Troubleshooting Logic for Low Purity this compound Synthesis.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. agilent.com [agilent.com]
- 13. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Efficacy Analysis of Acetyl Pentapeptide-1 and Palmitoyl Pentapeptide-4 in Skin Rejuvenation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-aging peptides Acetyl Pentapeptide-1 and Palmitoyl (B13399708) Pentapeptide-4. This analysis is based on available experimental data, focusing on their mechanisms of action and efficacy in improving skin properties.
Introduction
The quest for effective anti-aging compounds has led to the extensive investigation of bioactive peptides in dermatology and cosmetic science. Among these, this compound and Palmitoyl Pentapeptide-4 have emerged as prominent ingredients in skincare formulations. While both are credited with anti-aging benefits, they operate through distinct biological pathways to achieve their effects. Palmitoyl Pentapeptide-4 is a well-documented stimulant of extracellular matrix proteins, whereas this compound appears to exert its primary effects through anti-inflammatory and protective mechanisms. This guide synthesizes the current scientific understanding of these two peptides to aid in research and development.
Mechanism of Action
This compound: The Anti-inflammatory Modulator
This compound is an acetylated derivative of a thymopoietin (B12651440) peptide, recognized for its immunomodulatory actions.[1][2] Its primary mechanism in skincare is believed to be the suppression of inflammatory mediators. Specifically, it has been shown to suppress interleukins, particularly IL-8, which are involved in the skin's inflammatory response.[1][2] This reduction in inflammatory signals leads to a decrease in the activity of matrix metalloproteinases (MMPs), such as MMP-9.[1][2] MMPs are enzymes responsible for the degradation of crucial structural proteins like collagen and elastin (B1584352).[1] By inhibiting this degradative pathway, this compound helps to preserve the integrity of the extracellular matrix, leading to firmer and more youthful-looking skin.[2][3] Some sources also claim it stimulates the natural production of collagen and elastin, although robust quantitative data is less prevalent in publicly available literature.[3]
Palmitoyl Pentapeptide-4: The Collagen Synthesis Stimulator
Palmitoyl Pentapeptide-4, also known as Matrixyl®, is a small peptide composed of five amino acids linked to a palmitic acid molecule to enhance skin penetration.[4][5] It is a fragment of the pro-peptide of type I collagen and acts as a signaling molecule.[6][7] Its mechanism of action involves stimulating fibroblasts to synthesize key components of the extracellular matrix, including collagen (types I, III, and IV), elastin, fibronectin, and glycosaminoglycans.[5][8][9] This stimulation is believed to occur through the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cell growth and differentiation.[10][11][12] By promoting the production of these structural proteins, Palmitoyl Pentapeptide-4 helps to rebuild the dermal matrix, leading to a reduction in the appearance of fine lines and wrinkles and an improvement in skin firmness and elasticity.[4][13][14]
Efficacy Data: A Comparative Overview
This compound: Qualitative and Mechanistic Evidence
The efficacy of this compound is primarily supported by in-vitro data on its mechanism of action. While it is reported to enhance skin's natural defense mechanisms, soothe sensitive skin, and prevent the breakdown of structural proteins, quantitative clinical data on wrinkle reduction or collagen synthesis is limited in publicly accessible studies.[1][2] Its benefits are often described in terms of improved skin resilience and firmness.[3]
Table 1: Summary of this compound Efficacy
| Efficacy Parameter | Reported Effect | Data Source |
| Inflammation | Suppression of Interleukin-8 (IL-8).[1][2] | In-vitro studies |
| ECM Preservation | Reduction in Matrix Metalloproteinase-9 (MMP-9) activity.[1][2] | In-vitro studies |
| Skin Firmness | Promotes a firmer and more youthful appearance by preventing collagen and elastin breakdown.[2][3] | Mechanistic inference |
| Collagen/Elastin Synthesis | Stated to stimulate production, but quantitative data is lacking.[3] | Manufacturer data/General claims |
Palmitoyl Pentapeptide-4: Quantitative Clinical Data
Palmitoyl Pentapeptide-4 has been the subject of several clinical studies that provide quantitative data on its anti-wrinkle efficacy. These studies have consistently demonstrated its ability to reduce the appearance of fine lines and wrinkles.
Table 2: Summary of Palmitoyl Pentapeptide-4 Clinical Efficacy Data
| Study | Peptide Concentration | Duration | Key Findings |
| Lintner et al. (as cited in Aruan et al., 2023) | 0.005% (50 ppm) | 28 days | - 18% decrease in wrinkle fold depth- 37% decrease in wrinkle fold thickness- 21% improvement in skin firmness.[15] |
| Robinson et al., 2005 | 3 ppm | 12 weeks | Significant improvement in fine lines and wrinkles compared to placebo.[13] |
| Suhendra & Sumaetheiwit, 2020 | 7% | 8 weeks | - Statistically significant reduction in periorbital wrinkle depth (Visioscan).- Statistically significant improvement in skin viscoelasticity (Cutometer).[1] |
| Aruan et al., 2023 | Not specified | 8 weeks | Demonstrated better results in improving crow's feet compared to Acetylhexapeptide-3 and placebo.[15] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of these peptides.
In Vitro Collagen Synthesis Assay
This assay is designed to measure the production of collagen by human dermal fibroblasts in culture when treated with a test compound.
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Once the cells reach a desired confluency, the culture medium is replaced with a serum-free medium containing various concentrations of the test peptide (e.g., Palmitoyl Pentapeptide-4) or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 24-72 hours) to allow for collagen synthesis.
-
Collagen Quantification: The amount of collagen produced can be measured using several methods:
-
Sirius Red Staining: The cell layer and/or culture medium is stained with Sirius Red, a dye that specifically binds to collagen. The dye is then eluted and quantified spectrophotometrically.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific collagen types (e.g., Collagen I) in the cell culture supernatant is measured using specific antibodies.
-
Western Blotting: Proteins from cell lysates or culture medium are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for collagen.
-
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): The expression of genes encoding for collagen (e.g., COL1A1) is quantified.
-
Clinical Trial for Anti-Wrinkle Efficacy
This protocol outlines a typical clinical study to evaluate the effectiveness of a topical anti-wrinkle product.
-
Subject Recruitment: A cohort of subjects with visible signs of facial aging (e.g., crow's feet, fine lines) is recruited. Inclusion and exclusion criteria are strictly defined.
-
Study Design: A double-blind, randomized, placebo-controlled, split-face design is often employed. This means neither the subjects nor the investigators know which product is being applied to which side of the face (active or placebo), and the assignment is random.
-
Product Application: Subjects are instructed to apply the active product to one side of their face and the placebo to the other, twice daily for a specified duration (e.g., 8-12 weeks).
-
Efficacy Assessment: Wrinkle severity and skin properties are assessed at baseline and at various time points throughout the study using a combination of methods:
-
Instrumental Analysis:
-
Profilometry/Fringe Projection (e.g., Visioscan®): To measure wrinkle depth and skin roughness.
-
Cutometer®: To measure skin elasticity and firmness.
-
Corneometer®: To measure skin hydration.
-
-
Expert Visual Grading: Dermatologists or trained experts visually assess wrinkles using a standardized grading scale.
-
Subject Self-Assessment: Subjects complete questionnaires to provide their perception of the product's efficacy.
-
-
Data Analysis: Statistical analysis is performed to determine if the changes observed with the active product are significantly different from those with the placebo.
Conclusion
This compound and Palmitoyl Pentapeptide-4 represent two distinct approaches to combating the signs of skin aging. Palmitoyl Pentapeptide-4 is a well-established collagen-stimulating peptide with a body of quantitative clinical evidence supporting its efficacy in reducing wrinkles and improving skin firmness. Its mechanism of action via the TGF-β pathway is a key area of its functionality.
In contrast, this compound's primary strength appears to lie in its anti-inflammatory and protective properties, which indirectly contribute to a healthier and potentially more youthful-looking skin by preserving the existing extracellular matrix. While claims of its direct collagen- and elastin-stimulating effects exist, there is a comparative lack of publicly available, robust quantitative data to substantiate these claims to the same extent as Palmitoyl Pentapeptide-4.
For researchers and formulators, the choice between these peptides may depend on the desired primary outcome. Palmitoyl Pentapeptide-4 is a strong candidate for formulations specifically targeting wrinkle reduction and dermal rebuilding. This compound may be more suitable for products aimed at soothing sensitive or irritated skin, protecting against environmental stressors, and providing a foundational level of anti-aging through ECM preservation. Further head-to-head clinical trials would be invaluable in providing a more definitive comparison of their anti-wrinkle efficacy.
References
- 1. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Palmitoyl Pentapeptide-4 (Explained + Products) [incidecoder.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A pentapeptide from type I procollagen promotes extracellular matrix production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 11. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 12. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical palmitoyl pentapeptide provides improvement in photoaged human facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openaccesspub.org [openaccesspub.org]
- 15. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
The field of synthetic peptides offers a promising frontier for the development of novel immunomodulatory therapeutics. These agents can be designed to elicit highly specific effects on the immune system, ranging from the stimulation of antimicrobial responses to the induction of anti-inflammatory states. This guide provides a comparative analysis of the immunomodulatory effects of two synthetic antimicrobial peptides, Pin2[G] and FA1, with contextual reference to the well-established synthetic polypeptide drug, Glatiramer Acetate. The information presented is based on experimental data from preclinical studies to aid in research and development decisions.
Overview of Compared Synthetic Peptides
-
Pin2[G] and FA1: These are synthetic peptides that have demonstrated antimicrobial effects against multidrug-resistant bacteria.[1] Beyond their direct antimicrobial actions, they exhibit immunomodulatory properties by influencing the activity of immune cells such as macrophages.[1]
-
Glatiramer Acetate (GA): A random polymer of four amino acids (L-glutamic acid, L-alanine, L-tyrosine, and L-lysine), GA is an approved treatment for multiple sclerosis.[2][3] Its mechanism of action is thought to involve the induction of an anti-inflammatory phenotype in immune cells.[2][3] Recently, a peptide dendrimer inspired by GA has been shown to induce an anti-inflammatory M2 state in monocytes, albeit with a different immune marker profile than GA.[2][3]
Quantitative Comparison of Immunomodulatory Effects
The following table summarizes the quantitative effects of Pin2[G] and FA1 on murine macrophage cell lines (RAW 264.7 and BMDM).
| Parameter | Peptide | Concentration | Effect on RAW 264.7 Cells | Effect on BMDM Cells |
| Phagocytosis | Pin2[G] | 0.31 µg/mL | Slight increase in phagocytosis of S. Typhimurium | Stimulates phagocytosis from 0.15 to 1.25 µg/mL |
| FA1 | 1.17-4.69 µg/mL | Stimulates phagocytosis | Stimulates phagocytosis | |
| 150 µg/mL | Stimulates phagocytosis | - | ||
| Cytokine Release (TNF) | Pin2[G] | 1.25-10 µg/mL | Increased release | - |
| FA1 | 18.75-75 µg/mL | Increased release | - | |
| Cytokine Release (MCP-1) | Pin2[G] | 10 µg/mL | Increased release | - |
| FA1 | 18.75-75 µg/mL | No increase in release | - | |
| Cell Viability | Pin2[G] | > 10 µg/mL | Toxic | Decreased viability at 0.16-10 µg/mL |
| FA1 | 75-150 µg/mL | Reduced viability | Significant decrease only at 4.69 µg/mL |
Detailed Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies.
Cell Viability Assay
The viability of murine macrophage cell lines (RAW 264.7 and Bone Marrow-Derived Macrophages - BMDM) was assessed after a 24-hour incubation with varying concentrations of the synthetic peptides Pin2[G] (0.08 to 10 µg/mL) and FA1 (1.17 to 150 µg/mL).[1] Macrophages treated with 0.5% Triton X-100 were used as a positive control for cell death, while untreated cells served as a negative control.[1] The specific method for quantifying viability (e.g., MTT assay, trypan blue exclusion) was not detailed in the provided search results.
Phagocytosis Assay
Murine macrophages (RAW 264.7 and BMDM) were exposed to Salmonella Typhimurium and treated with different concentrations of Pin2[G] or FA1. The phagocytic activity was then quantified. For RAW 264.7 cells, Pin2[G] showed a slight increase in phagocytosis at 0.31 µg/mL, while FA1 stimulated phagocytosis at all tested concentrations except for 2.34 and 37.5 µg/mL.[1] In BMDM cells, Pin2[G] stimulated phagocytosis in a concentration range of 0.15 to 1.25 µg/mL. FA1 also induced phagocytosis in BMDM cells at concentrations from 1.17 to 4.69 µg/mL, with an inhibitory effect observed at 37.5 µg/mL.[1]
Cytokine Profiling
The expression profile of cytokines in the supernatants of uninfected RAW 264.7 cells was determined using a cytometric bead array (CBA) multiplex strategy followed by flow cytometry.[1] The cells were incubated with the peptides for 24 hours prior to supernatant collection. Pin2[G] was found to increase the release of TNF at concentrations from 1.25 to 10 µg/mL and MCP-1 at 10 µg/mL.[1] FA1 also led to an increased release of TNF at concentrations from 18.75 to 75 µg/mL but did not affect the liberation of MCP-1.[1]
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the macrophage phagocytosis assay.
Caption: Simplified TLR signaling pathway in macrophages.
References
Validating the Anti-Inflammatory Activity of Acetyl Pentapeptide-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a myriad of acute and chronic diseases. The quest for novel anti-inflammatory agents has led to the exploration of bioactive peptides, which offer high specificity and a favorable safety profile. Acetyl Pentapeptide-1 is a synthetic peptide that has garnered interest for its potential biological activities. This guide provides a comparative analysis of the anti-inflammatory activity of this compound against other well-characterized anti-inflammatory peptides. Due to the limited publicly available quantitative data on the direct anti-inflammatory effects of this compound, this comparison focuses on its proposed mechanisms and draws parallels with peptides exhibiting similar modes of action for which experimental data is available.
Comparative Analysis of Anti-Inflammatory Peptides
This section presents a summary of the anti-inflammatory properties of this compound and selected comparator peptides. The data is compiled from various in vitro studies.
| Peptide | Target Inflammatory Mediator(s) | Quantitative Inhibition Data | Proposed Mechanism of Action |
| This compound | IL-8 | Data on standalone activity is limited; reported to decrease IL-8 secretion in combination with other peptides. | Presumed to modulate cytokine signaling pathways. |
| Acetyl Dipeptide-1 Cetyl Ester | Pro-inflammatory cytokines (IL-1, IL-6, TNF-α), Substance P | Specific percentage inhibition data is not readily available. | Inhibits the release of Substance P, a key mediator in neurogenic inflammation, thereby reducing the production of pro-inflammatory cytokines.[1] |
| Palmitoyl Tripeptide-8 | IL-8, IL-1, TNF-α | Up to 64% inhibition of IL-8 in IL-1 stimulated fibroblasts.[2] Up to 32% inhibition of IL-8 in UVB-irradiated keratinocytes.[2] | Binds to the MC1 receptor, inhibiting the release of pro-inflammatory cytokines.[3] |
| KPV (Lys-Pro-Val) | TNF-α, IL-1β, IL-6, IL-8, IL-12 | Dose-dependent decrease in IL-8 release. Significant reduction in mRNA levels of IL-1β, IL-6, TNF-α, and IFN-γ in vivo.[4] | Exerts anti-inflammatory effects by inhibiting NF-κB and MAP kinase signaling pathways.[5] |
| BPC-157 | TNF-α, IL-6, iNOS | Qualitative reduction in various inflammatory models. | Modulates several pathways, including the nitric oxide (NO) system, and has cytoprotective effects.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anti-inflammatory activity. Below are protocols for key in vitro experiments.
Cell Culture and Treatment
-
Cell Lines: Human keratinocytes (HaCaT), human dermal fibroblasts (HDF), or macrophage-like cells (THP-1) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for fibroblasts and keratinocytes, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in multi-well plates. Upon reaching desired confluency, they are pre-treated with various concentrations of the test peptide (e.g., this compound, comparator peptides) for a specified period (e.g., 1-2 hours). Subsequently, an inflammatory stimulus is added.
Induction of Inflammation
-
Lipopolysaccharide (LPS) Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Cells (typically macrophages) are stimulated with LPS (e.g., 1 µg/mL) for a set duration (e.g., 24 hours) to induce the production of pro-inflammatory cytokines.
-
UVB Irradiation: For skin inflammation models, keratinocytes are exposed to a specific dose of UVB radiation to mimic sun-induced inflammation.
-
Cytokine Stimulation: Cells can be stimulated with pro-inflammatory cytokines like Interleukin-1 (IL-1) or Tumor Necrosis Factor-alpha (TNF-α) to mimic a pre-existing inflammatory environment.
Measurement of Inflammatory Markers
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the gold standard for quantifying the concentration of secreted cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant. The assay involves the use of specific antibodies to capture and detect the target cytokine. The concentration is determined by comparing the absorbance of the sample to a standard curve.
-
Quantitative Polymerase Chain Reaction (qPCR): This technique is used to measure the gene expression levels of inflammatory mediators. RNA is extracted from the treated cells, reverse-transcribed into cDNA, and then amplified using specific primers for the target genes.
-
Western Blotting: This method is used to detect and quantify the expression of specific proteins involved in inflammatory signaling pathways (e.g., NF-κB, MAPKs).
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the signaling pathways involved in inflammation.
Caption: A generalized workflow for assessing the anti-inflammatory activity of peptides in vitro.
References
- 1. avenalab.com [avenalab.com]
- 2. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoyl Tripeptide-8: Biological Functions, Mechanism of Action, Benefits and Applications in Skincare_Chemicalbook [chemicalbook.com]
- 4. PepT1-Mediated Tripeptide KPV Uptake Reduces Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Cytoprotective gastric pentadecapeptide BPC 157 resolves major vessel occlusion disturbances, ischemia-reperfusion injury following Pringle maneuver, and Budd-Chiari syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Guide to Acetyl Pentapeptide-1 and its Functional Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acetyl Pentapeptide-1 and functionally similar peptides used in cosmetic and dermatological research. Due to the absence of published knockdown or inhibition studies specifically targeting this compound, this guide focuses on comparing its purported mechanisms of action and available efficacy data with those of well-characterized alternatives.
Executive Summary
This compound is a synthetic peptide primarily used in skincare and haircare formulations for its anti-aging and hair growth-promoting properties. Its proposed mechanisms include the stimulation of collagen and elastin (B1584352) synthesis, and the inhibition of dihydrotestosterone (B1667394) (DHT), a key factor in androgenetic alopecia. This guide compares this compound with other bioactive peptides that have more extensively documented mechanisms and supporting experimental data, including Palmitoyl Pentapeptide-4, Acetyl Tetrapeptide-2, and Copper Peptides.
Peptide Comparison: Mechanisms and Efficacy
The following tables summarize the available quantitative data for this compound and its functional alternatives.
Table 1: Comparison of Peptides for Anti-Aging and Skin Health
| Peptide | Proposed Primary Mechanism | Key In Vitro / Clinical Findings | Concentration Tested | Reference |
| This compound | Stimulates collagen and elastin production; Soothes skin by suppressing inflammatory interleukins (e.g., IL-8)[1][2][3]. | Primarily based on manufacturer data; claims to improve skin firmness and elasticity[4]. | Not specified in studies | [1][2][3][4] |
| Palmitoyl Pentapeptide-4 | Stimulates the synthesis of extracellular matrix components (collagen I, III, fibronectin) via the TGF-β signaling pathway[5][6]. | Clinical: 18% decrease in wrinkle fold depth and 37% decrease in fold thickness after 28 days[5]. Clinical: Significant reduction in periorbital wrinkle depth after 8 weeks[7]. | 0.005% (cream)[5], 7% (serum)[7] | [5][6][7] |
| Acetyl Tetrapeptide-2 | Mimics thymopoietin; stimulates collagen and elastin production; upregulates genes for cellular cohesion (talin, zyxin, integrins)[8][9]. | In Vitro: 51% increase in keratinocyte density in 5 days[10]. In Vitro: Increased stiffness of HaCaT cells at concentrations of 0.5-50 μg/mL[11]. | 0.5-50 μg/mL | [8][9][10][11] |
Table 2: Comparison of Peptides for Hair Growth
| Peptide | Proposed Primary Mechanism | Key In Vitro / Clinical Findings | Concentration Tested | Reference |
| This compound | Inhibits the effects of dihydrotestosterone (DHT) on hair follicles[12]. | Supported by research for its ability to stimulate hair follicles (details not specified)[12]. | Not specified in studies | [12] |
| Copper Peptides (GHK-Cu) | Upregulate genes for hair follicle proliferation; may inhibit 5-alpha-reductase[13][14]. | Clinical: Increased hair density and reduced shedding after 6 months (27% increase in density)[15]. Clinical: Median top-scalp area regrowth of ~30-35% after 5 monthly sessions (in combination therapy)[14]. | Not specified in studies | [13][14][15] |
| "DK peptides" | Inhibit 5α-reductase activity in a concentration-dependent manner[12]. | In Vitro: Significant inhibition of 5α-reductase at 10, 50, and 100 μg/mL in LPS-stimulated RAW 264.7 cells[12]. | 10, 50, 100 μg/mL | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the mechanisms of action of the compared peptides.
References
- 1. Buy this compound -Top Manufacturer [cellmano.com]
- 2. Custom this compound Manufacturers Suppliers Factory - Buy this compound [mobelbiochem.com]
- 3. Custom this compound Manufacturers Suppliers Factory - Buy this compound [ko.mobelbiochem.com]
- 4. nbinno.com [nbinno.com]
- 5. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
- 8. experchem.com [experchem.com]
- 9. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bslonline.org [bslonline.org]
- 13. my-hair.uk [my-hair.uk]
- 14. anagen.xyz [anagen.xyz]
- 15. Peptides for Hair Growth: Science, Efficacy & Practice | Hubmed [hubmeded.com]
comparative analysis of acetylated vs. non-acetylated pentapeptides
A Comparative Analysis of Acetylated vs. Non-Acetylated Pentapeptides: A Guide for Researchers
In the realm of peptide-based therapeutics and research, chemical modifications are pivotal in optimizing the efficacy, stability, and bioavailability of these molecules. Among the most common modifications is N-terminal acetylation, the addition of an acetyl group to the N-terminus of a peptide. This guide provides a comprehensive comparative analysis of acetylated versus non-acetylated pentapeptides, offering quantitative data, detailed experimental protocols, and visual representations of relevant pathways to aid researchers, scientists, and drug development professionals in their work.
Core Functional Implications of N-Terminal Acetylation
N-terminal acetylation neutralizes the positive charge of the peptide's free amino group at physiological pH.[1] This seemingly minor alteration can have profound effects on a pentapeptide's physicochemical properties and, consequently, its biological performance.
Enhanced Proteolytic Stability: One of the primary reasons for acetylating peptides is to increase their resistance to degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. By blocking the free amino group, acetylation can significantly extend the half-life of a pentapeptide in biological fluids such as plasma.[1]
Altered Receptor Binding Affinity: The N-terminal charge of a peptide can be crucial for its interaction with its biological target. The removal of this charge through acetylation can either decrease, have a negligible effect on, or in some cases, increase binding affinity, depending on the specific interactions at the binding site.[2][3] For instance, if electrostatic interactions with the N-terminus are critical for binding, acetylation may reduce affinity.[3] Conversely, if the N-terminus is not directly involved in binding, the increased stability and altered conformation of the acetylated peptide might enhance target engagement.[2]
Improved Cellular Permeability: By neutralizing the positive charge, acetylation can reduce the electrostatic repulsion between a peptide and the negatively charged cell membrane, potentially leading to increased cellular uptake.[2] This is a particularly desirable attribute for pentapeptides designed to act on intracellular targets.
Quantitative Data Summary: Acetylated vs. Non-Acetylated Peptides
The following tables summarize key quantitative comparisons between acetylated and non-acetylated peptides based on experimental data.
Table 1: Proteolytic Stability in Human Plasma
| Performance Metric | Non-Acetylated Peptide | Acetylated Peptide | Key Findings & Context |
| Proteolytic Stability | Significant degradation observed, with as little as ~22% of the parent peptide remaining after 0.5 hours for some sequences.[4] | Markedly decreased rate of proteolysis, with some acetylated peptides remaining stable for up to 72 hours.[4] | Acetylation of anionic peptides, in particular, has been shown to significantly enhance stability against plasma proteases.[4] |
Table 2: Receptor Binding Affinity
| Performance Metric | Non-Acetylated Peptide | Acetylated Peptide | Key Findings & Context |
| Binding Affinity (KA) | Tat Peptide: 19.0 ± 0.1 x 106 M-1[3] | Tat Peptide (Lysine 50 acetylation): 2.3 ± 0.2 x 106 M-1[3] | Acetylation at a key lysine (B10760008) residue in the Tat peptide resulted in an 8-fold reduction in binding affinity to HIV-1 TAR RNA, highlighting the context-dependent nature of this modification's effect.[3] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of acetylated and non-acetylated pentapeptides.
N-Terminal Peptide Acetylation
This protocol outlines a standard method for the N-terminal acetylation of a pentapeptide using acetic anhydride (B1165640).
-
Prepare Acetylation Reagent: Freshly prepare a solution by mixing 20 µL of acetic anhydride with 60 µL of methanol.[2]
-
Dissolve Peptide: Reconstitute approximately 1 nmol of the non-acetylated pentapeptide in 20 µL of 50 mM ammonium (B1175870) bicarbonate.[2]
-
Reaction: Add 50 µL of the acetylation reagent to the peptide solution and let the mixture stand at room temperature for one hour.
-
Lyophilization: Lyophilize the reaction mixture to dryness.
-
Analysis: Analyze the product by mass spectrometry to confirm the addition of the acetyl group (mass shift of +42 Da).[2]
Proteolytic Stability Assay in Human Plasma
This assay evaluates the stability of pentapeptides against degradation by plasma proteases.
-
Peptide Preparation: Prepare stock solutions of both the acetylated and non-acetylated pentapeptides in a suitable buffer (e.g., PBS).
-
Incubation: Add a known concentration of each pentapeptide to human plasma and incubate the mixture at 37°C.[4]
-
Time Points: At various time points (e.g., 0, 0.5, 1, 6, 12, 24, 48, and 72 hours), withdraw an aliquot of the plasma-peptide mixture.[4]
-
Quenching and Extraction: Immediately stop the proteolytic activity by adding a quenching agent (e.g., a strong acid or organic solvent). Perform protein precipitation and extraction to isolate the remaining peptide.[2]
-
LC-MS Analysis: Analyze the extracted samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact parent peptide remaining at each time point.[2][4]
-
Data Analysis: Plot the percentage of the remaining parent peptide against time to determine the degradation kinetics and calculate the half-life for both the acetylated and non-acetylated versions.[2]
Receptor Binding Affinity Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the binding affinity of the pentapeptides to their target receptor.
-
Prepare Reagents:
-
A labeled ligand (e.g., radiolabeled or fluorescently labeled) with known affinity for the target receptor.
-
A source of the target receptor (e.g., cell membrane preparations or purified receptor).
-
Assay buffer.
-
-
Incubation: In a multi-well plate, combine the receptor source, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor peptides (both acetylated and non-acetylated pentapeptides).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand (e.g., by filtration or centrifugation).
-
Quantification: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the competitor peptide concentration. Fit the data to a suitable binding model to determine the IC50 (the concentration of competitor that inhibits 50% of labeled ligand binding) and subsequently calculate the inhibition constant (Ki) for both the acetylated and non-acetylated pentapeptides.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of acetylated and non-acetylated pentapeptides.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a generalized mechanism by which an anti-inflammatory pentapeptide's activity, through the NF-κB signaling pathway, could be influenced by its acetylation state.
Caption: Acetylation enhances pentapeptide stability, influencing receptor engagement and downstream signaling.
Conclusion
The decision to acetylate a pentapeptide is a critical step in its development for therapeutic or research applications. N-terminal acetylation can significantly enhance proteolytic stability, a key factor in improving a peptide's in vivo half-life. However, its impact on receptor binding is highly dependent on the specific peptide sequence and its target, necessitating empirical evaluation. The provided experimental protocols and comparative data serve as a foundational guide for researchers to systematically evaluate the effects of acetylation on their pentapeptides of interest, enabling a more informed design of potent and stable peptide-based molecules.
References
- 1. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Acetyl Pentapeptide-1 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported effects of Acetyl Pentapeptide-1 across different skin cell lines. Due to a lack of publicly available, direct cross-validation studies with quantitative data for this compound, this document summarizes its qualitatively described effects and presents a proposed experimental framework to generate comparative quantitative data. For context, reported quantitative effects of other relevant peptides on similar cell lines are included.
Data Presentation: Effects of this compound and Other Peptides
The following table summarizes the known qualitative effects of this compound and provides examples of quantitative data for other peptides to illustrate the expected range of efficacy.
| Parameter | This compound (Qualitative Effects) | Other Peptides (Quantitative Examples for Comparison) | Cell Line(s) |
| Collagen Synthesis | Stimulates collagen production.[1] | Palmitoyl Pentapeptide-4 (0.005%) increased collagen synthesis in human dermal fibroblasts.[2] | Human Dermal Fibroblasts |
| Elastin (B1584352) Synthesis | Promotes elastin production.[1] | Acetyl Tetrapeptide-2 has been shown to up-regulate genes involved in elastin assembly in human dermal fibroblasts.[3] | Human Dermal Fibroblasts |
| Anti-inflammatory Effect (IL-8 Reduction) | Suppresses interleukin-8 (IL-8) secretion. | Acetyl Hexapeptide-49 (0.5 mg/mL) led to a 71.5% decrease in IL-8 production in human epidermal keratinocytes.[4] | Human Epidermal Keratinocytes |
| MMP-9 Inhibition | Decreases the activity of matrix metalloproteinase-9 (MMP-9). | Advanced glycation end products (AGEs) have been shown to increase MMP-9 expression in skin primary keratinocytes, an effect that can be modulated by various agents.[5] | Human Epidermal Keratinocytes |
| Cell Proliferation & Viability | Generally considered non-toxic and supports cell health. | No significant cytotoxic effects were observed in cell cultures with Acetyl Hexapeptide-1. | Human Hepatocytes (HepG2) |
Note: The quantitative data for "Other Peptides" is provided for illustrative purposes to indicate the types of measurements and potential effect sizes that could be expected from dedicated studies on this compound.
Experimental Protocols
To generate quantitative, cross-validation data for this compound, the following experimental protocols are proposed:
Cell Culture
-
Cell Lines:
-
Primary Human Epidermal Keratinocytes (NHEK)
-
Primary Human Dermal Fibroblasts (NHDF)
-
Immortalized Human Keratinocyte Cell Line (HaCaT)
-
-
Culture Conditions: Cells should be cultured in their respective recommended media, supplemented with growth factors, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on keratinocytes and fibroblasts.
-
Method:
-
Seed cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 24, 48, and 72 hours. A vehicle control (culture medium) should be included.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability will be expressed as a percentage of the vehicle-treated control.
-
Collagen I Synthesis Assay (ELISA)
-
Objective: To quantify the effect of this compound on collagen type I production in fibroblasts.
-
Method:
-
Culture human dermal fibroblasts in 24-well plates until they reach 80-90% confluency.
-
Treat the cells with different concentrations of this compound for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted pro-collagen type I using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the results to the total protein content of the cell lysates.
-
MMP-9 Activity Assay (Fluorometric Assay)
-
Objective: To measure the inhibitory effect of this compound on MMP-9 activity in keratinocytes.
-
Method:
-
Culture human keratinocytes in 6-well plates and treat with this compound for 24 hours. To induce MMP-9 expression, cells can be stimulated with an inflammatory agent like TNF-α (10 ng/mL).
-
Collect the culture supernatant.
-
Use a commercially available MMP-9 activity assay kit. These kits typically involve a fluorogenic substrate that is cleaved by active MMP-9, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a fluorometer.
-
The percentage of MMP-9 inhibition can be calculated relative to the stimulated, untreated control.
-
Interleukin-8 (IL-8) Secretion Assay (ELISA)
-
Objective: To determine the effect of this compound on IL-8 secretion by keratinocytes.
-
Method:
-
Culture human keratinocytes and treat with this compound for a predetermined time. An inflammatory stimulus (e.g., UV radiation or a chemical irritant) can be used to induce IL-8 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-8 using a specific ELISA kit according to the manufacturer's protocol.
-
Results can be expressed as pg/mL of IL-8.
-
Mandatory Visualization
Caption: Proposed experimental workflow for the cross-validation of this compound effects.
Caption: Proposed signaling pathway for this compound in skin cells.
References
- 1. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 4. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AGE-induced keratinocyte MMP-9 expression is linked to TET2-mediated CpG demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetyl Pentapeptide-1 and Palmitoyl Pentapeptide-4 in Stimulating Collagen Synthesis
For researchers and professionals in drug development and cosmetic science, the selection of bioactive peptides for modulating collagen synthesis is critical. This guide provides an objective comparison of Acetyl Pentapeptide-1 and the well-documented Palmitoyl (B13399708) Pentapeptide-4, focusing on their mechanisms of action and available experimental data to validate their effects on collagen production.
Introduction to Collagen-Stimulating Peptides
Collagen, the primary structural protein in the extracellular matrix (ECM) of the skin, is fundamental to maintaining its firmness and elasticity. The age-related decline in collagen production leads to visible signs of aging, such as wrinkles and sagging. Bioactive peptides, short chains of amino acids, have emerged as a promising class of compounds that can signal skin cells, particularly fibroblasts, to synthesize new collagen.
This guide compares two such peptides: this compound and Palmitoyl Pentapeptide-4. While both are promoted for their anti-aging benefits, the level of scientific validation and available quantitative data differs significantly.
Mechanism of Action and Signaling Pathways
The efficacy of a bioactive peptide is determined by its ability to initiate a specific cellular response. The proposed mechanisms for this compound and Palmitoyl Pentapeptide-4 are distinct.
This compound is described as a synthetic peptide that stimulates the production of both collagen and elastin.[1] Its mechanism is also linked to immunomodulation, mimicking the action of the hormone thymopoietin.[2] This pathway involves soothing sensitive skin and reducing inflammation by suppressing interleukins like IL-8.[2][3] By reducing inflammation, this compound helps prevent the degradation of structural proteins by inhibiting the release of matrix metalloproteinases (MMPs), such as MMP-9, which is responsible for breaking down Type IV collagen.[2][3] This suggests a dual-action mechanism of protecting existing collagen while also stimulating new synthesis.
Palmitoyl Pentapeptide-4 (commercially known as Matrixyl) is a small peptide (Pal-Lys-Thr-Thr-Lys-Ser) derived from a fragment of the pro-collagen type I precursor.[4][5] Its mechanism is well-established as a "signal peptide." By mimicking a natural signal released during wounding, it "tricks" fibroblasts into believing the ECM is damaged, thereby stimulating the synthesis of new collagen (Types I and III), elastin, and fibronectin.[6][7] This action is mediated through the activation of genes involved in ECM renewal and cell proliferation.[4] The attachment of a palmitoyl group, a fatty acid, enhances its lipophilicity, allowing for better penetration through the skin's lipid barrier.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. Acetyl sh-Pentapeptide-1 | Acetyl Thymopentin | Cosmetic Ingredients Guide [ci.guide]
- 4. Function of Palmitoyl pentapeptide-4 - Creative Peptides [creative-peptides.com]
- 5. A pentapeptide from type I procollagen promotes extracellular matrix production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoyl Pentapeptide: Biological Roles, Mechanisms of Anti-ageing, Efficacy and Applications_Chemicalbook [chemicalbook.com]
Unveiling the Potential of Acetyl Pentapeptide-1: A Comparative Analysis for Researchers
For Immediate Release
In the dynamic landscape of cellular research and therapeutic development, the synthetic peptide Acetyl Pentapeptide-1 has emerged as a noteworthy modulator of key biological pathways related to inflammation and tissue degradation. This guide offers an in-depth comparative analysis of this compound, presenting experimental data on its efficacy and detailed protocols for its evaluation. Designed for researchers, scientists, and drug development professionals, this document provides a foundational understanding of the peptide's mechanism of action and its potential applications.
Performance Insights: A Data-Driven Comparison
This compound is a biomimetic peptide derived from thymopoietin, a hormone of the thymus gland known for its immunomodulatory properties. Its primary mechanism of action involves the downregulation of pro-inflammatory cytokines, leading to a reduction in the activity of matrix metalloproteinases (MMPs) that degrade the extracellular matrix. To provide a clear quantitative comparison, this guide will benchmark the performance of this compound against Palmitoyl Tetrapeptide-7, another widely studied peptide known for its anti-inflammatory effects.
Table 1: Comparative Efficacy of this compound vs. Palmitoyl Tetrapeptide-7 on IL-8 Secretion
| Treatment | Concentration | IL-8 Secretion (% of Control) |
| Control (LPS-stimulated) | - | 100% |
| This compound | 0.05% | Data Not Available |
| This compound | 0.1% | Data Not Available |
| Palmitoyl Tetrapeptide-7 | 5 ppm | ⬇️ ~40% |
| Palmitoyl Tetrapeptide-7 | 10 ppm | ⬇️ ~60% |
Table 2: Comparative Efficacy of this compound vs. MMP Inhibitor Peptides on MMP-9 Activity
| Treatment | Concentration | MMP-9 Activity (% of Control) |
| Control (Stimulated) | - | 100% |
| This compound | 0.1% | Data Not Available |
| Peptide HDISHW | 20.1 µM | ⬇️ 50% (IC50)[1] |
| Peptide GAASF | 41.9 µM | ⬇️ 50% (IC50)[1] |
Note: While this compound is understood to indirectly reduce MMP-9 activity by inhibiting IL-8, direct quantitative data on its MMP-9 inhibition is not available. The provided data for peptides HDISHW and GAASF from a study on novel MMP inhibitory peptides illustrates the efficacy of peptides designed for direct MMP inhibition and can be used for comparative context.[1]
Table 3: Comparative Efficacy of this compound vs. Other Peptides on Type I Collagen Synthesis
| Treatment | Concentration | Increase in Collagen I Synthesis |
| Control | - | Baseline |
| This compound | 0.1% | Data Not Available |
| Palmitoyl Pentapeptide-4 | 3% | Significant increase |
| Copper Tripeptide-1 | 1-5% | Stimulates production |
Note: this compound's primary role is described as preventing collagen degradation rather than directly stimulating its synthesis.[2][3] Quantitative data on its direct effect on collagen synthesis is not available. Palmitoyl Pentapeptide-4 and Copper Tripeptide-1 are included as examples of peptides known to directly stimulate collagen production.[4]
Table 4: Comparative Efficacy of this compound vs. Other Peptides on Hair Growth Parameters
| Treatment | Concentration | Effect on Hair Follicle |
| Control | - | Baseline |
| This compound | 0.5-2% | Stimulates dormant follicles, inhibits DHT[5] |
| AIMP1-derived Peptide (TN41) | 100 nM | Promotes hair shaft elongation[6][7] |
| Pentapeptide (GLYYF) | Not specified | Promotes hair growth by activating AdipoR1[8] |
Note: While the benefits of this compound for hair growth are cited by manufacturers, specific quantitative data from peer-reviewed studies is limited.[5] The data for AIMP1-derived peptide and Pentapeptide (GLYYF) are from preclinical studies and provide a reference for the bioactivity of other peptides on hair follicles.[6][7][8]
Understanding the Mechanisms: Signaling Pathways and Workflows
To visualize the biological processes influenced by this compound, the following diagrams illustrate its primary signaling pathway and a typical experimental workflow for its evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Custom this compound Manufacturers Suppliers Factory - Buy this compound [mobelbiochem.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound – Natural | Sustainable | Quality [alticobio.com]
- 6. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of a transdermally deliverable pentapeptide for activating AdipoR1 to promote hair growth - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Acetyl Pentapeptide-1 and Other Leading Commercial Peptides in Skincare
For researchers, scientists, and drug development professionals, the landscape of bioactive peptides in dermatology is both promising and complex. This guide provides an objective comparison of Acetyl Pentapeptide-1 against other commercially prominent peptides: Argireline®, Matrixyl®, and Leuphasyl®. The following sections detail their mechanisms of action, present available head-to-head clinical data, and outline the experimental protocols used to evaluate their efficacy.
Executive Summary
The demand for effective, non-invasive anti-aging treatments has driven significant research into synthetic peptides that can modulate key biological pathways in the skin. This compound is known for its ability to protect the extracellular matrix. Argireline® (Acetyl Hexapeptide-8) and Leuphasyl® (Pentapeptide-18) are recognized for their "Botox-like" effects, inhibiting neurotransmitter release to reduce expression wrinkles. Matrixyl® (Palmitoyl Pentapeptide-4) and Matrixyl® 3000 (a combination of Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7) are celebrated for their capacity to stimulate collagen synthesis.
While direct head-to-head clinical trials comparing all of these peptides are limited, existing studies provide valuable insights into their relative performance. Notably, studies comparing Argireline® and Matrixyl® suggest that Matrixyl® may offer superior results in reducing the appearance of crow's feet.
Comparative Performance Data
Table 1: Wrinkle Reduction Efficacy
| Peptide/Product | Wrinkle Parameter | Efficacy | Study Duration |
| Argireline® (Acetyl Hexapeptide-3) | Wrinkle Depth | Up to 30% reduction | 30 days |
| Wrinkle Roughness | Significant decrease (p < 0.01) | 4 weeks | |
| Overall Anti-Wrinkle Efficacy | 48.9% | 4 weeks | |
| Matrixyl® (Palmitoyl Pentapeptide-4) | Number of Wrinkles | 25% reduction | 84 days |
| Total Wrinkle Area | 39% reduction | 84 days | |
| Wrinkle Depth (Crow's Feet) | Showed better results than AHP-3 | 8 weeks | |
| Leuphasyl® (Pentapeptide-18) | Wrinkle Depth (Frontal) | 34.7% reduction (at 2% concentration) | Not Specified |
| Wrinkle Depth (Periorbital) | 28.4% reduction (at 2% concentration) | Not Specified | |
| Proprietary Formulation (with Pentapeptide) | Number of Wrinkles | 25% reduction | 84 days |
| Total Wrinkle Area | 39% reduction | 84 days | |
| Total Wrinkle Length | 37% reduction | 84 days |
Table 2: Comparative Study of Acetyl Hexapeptide-3 (AHP-3) vs. Palmitoyl Pentapeptide-4 (PPP-4) on Crow's Feet [1]
| Peptide | Outcome | Result |
| Palmitoyl Pentapeptide-4 (PPP-4) | Clinical Photos & Data | Demonstrated better results compared to AHP-3 and placebo. |
| Acetyl Hexapeptide-3 (AHP-3) | Clinical Photos & Data | Showed improvements, but less significant than PPP-4. |
| Placebo | Clinical Photos & Data | Minimal to no improvement. |
This study was a double-blind randomized trial with 21 Indonesian female subjects over eight weeks.
Mechanisms of Action and Signaling Pathways
The anti-aging effects of these peptides are rooted in their distinct mechanisms of action, which target different aspects of the skin aging process.
This compound: The Extracellular Matrix Protector
This compound primarily functions by preserving the integrity of the extracellular matrix (ECM). It is understood to suppress the expression of interleukins, particularly IL-6, which are pro-inflammatory cytokines. This reduction in inflammation leads to decreased activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and elastin (B1584352).
Argireline® (Acetyl Hexapeptide-8) & Leuphasyl® (Pentapeptide-18): The Neurotransmitter Inhibitors
Argireline® and Leuphasyl® both work by reducing muscle contractions that lead to expression lines, but through slightly different mechanisms.
Argireline® mimics the N-terminal end of the SNAP-25 protein and competes for a position in the SNARE complex.[2] This destabilization of the SNARE complex inhibits the release of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction, leading to muscle relaxation.[2]
Leuphasyl® mimics the natural mechanism of enkephalins. It binds to the enkephalin receptor on nerve cells, which initiates a cascade that decreases neuronal excitability. This modulation reduces the release of acetylcholine, resulting in muscle relaxation.[1]
Matrixyl® (Palmitoyl Pentapeptide-4): The Collagen Stimulator
Matrixyl® is a matrikine, a peptide that mimics a fragment of type I collagen. It acts as a messenger to skin cells, signaling them to produce more collagen and fibronectin. This helps to rebuild the dermal matrix, leading to firmer, smoother skin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cosmetic peptides.
Collagen Production Assay (Sircol™ Soluble Collagen Assay)
This assay is a quantitative dye-binding method for the analysis of acid- and pepsin-soluble collagens.
Materials:
-
Sircol™ Dye Reagent
-
Collagen Standard
-
Acid-Pepsin solution (0.1 mg/ml pepsin in 0.5M acetic acid)
-
Microcentrifuge tubes
-
Microplate reader
Protocol:
-
Sample Preparation: Tissues or cell culture lysates are homogenized in cold 0.5M acetic acid containing 0.1 mg/ml pepsin. The mixture is incubated at 4°C overnight with gentle stirring.
-
Standard Curve Preparation: A standard curve is prepared using the provided collagen standard at concentrations ranging from 0 to 100 µg/ml.
-
Dye Binding: 100 µl of each standard and sample are added to microcentrifuge tubes. 1 ml of Sircol™ Dye Reagent is added to each tube. The tubes are capped and mixed on a gentle mechanical shaker for 30 minutes.
-
Precipitation: The collagen-dye complex is precipitated by centrifugation at 12,000 rpm for 10 minutes.
-
Washing: The supernatant is carefully discarded, and the pellet is washed with 750 µl of ice-cold acid-salt wash reagent to remove unbound dye. The centrifugation and supernatant removal are repeated.
-
Elution: The bound dye is released from the collagen pellet by adding 250 µl of alkali reagent. The tubes are vortexed to ensure complete dissolution.
-
Quantification: 200 µl of the eluted sample is transferred to a 96-well plate, and the absorbance is read at 555 nm using a microplate reader. The collagen concentration in the samples is determined by comparison to the standard curve.
Neutrophil Elastase Inhibition Assay
This fluorometric assay is used to screen for inhibitors of neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Test inhibitors and a reference inhibitor
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)
Protocol:
-
Reagent Preparation: Prepare stock solutions of HNE and the fluorogenic substrate. Prepare serial dilutions of the test and reference inhibitors in the assay buffer.
-
Assay Setup: Add 20 µL of the inhibitor dilutions to the wells of a 96-well plate. Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Measurement: Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. The IC50 value can then be determined.
Conclusion
This compound, Argireline®, Matrixyl®, and Leuphasyl® each offer distinct and scientifically validated mechanisms for combating the signs of skin aging. While Argireline® and Leuphasyl® provide a targeted approach to reducing expression wrinkles by inhibiting muscle contraction, Matrixyl® focuses on rebuilding the dermal matrix by stimulating collagen synthesis. This compound contributes by protecting the existing collagen and elastin from degradation.
The available head-to-head data, although not fully comprehensive across all peptides, suggests that Palmitoyl Pentapeptide-4 (Matrixyl®) may be more effective than Acetyl Hexapeptide-3 (Argireline®) for improving the appearance of crow's feet. The selection of a particular peptide for development should be guided by the specific desired outcome, whether it be the rapid reduction of dynamic wrinkles or the long-term rebuilding of the skin's structural integrity. Further head-to-head clinical trials are warranted to provide a more definitive comparative analysis of these promising cosmetic ingredients.
References
Safety Operating Guide
Personal protective equipment for handling Acetyl Pentapeptide-1
Essential Safety Protocols for Handling Acetyl Pentapeptide-1
For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides like this compound is crucial for both personal safety and research integrity. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is best practice to adhere to standard laboratory safety protocols when handling any chemical.[1] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to any chemical is the consistent and correct use of PPE.[2] Below is a summary of the recommended PPE for handling this compound, particularly when in its lyophilized powder form, which can be easily aerosolized.[2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Should be worn to protect against accidental splashes, especially when reconstituting the lyophilized powder.[2][3] |
| Face Shield | Recommended when there is a significant risk of splashing.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard and should be worn to prevent skin contact.[2][5] Gloves should be changed immediately if they become contaminated.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is essential to protect skin and clothing from potential spills.[2][6] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when handling the lyophilized powder to prevent inhalation of fine particles.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it is received to its final disposal is critical for safety and maintaining the integrity of the peptide.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage.
-
For long-term storage, lyophilized this compound should be kept at -20°C.[7]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[4]
2. Handling and Reconstitution:
-
All handling of this compound should be conducted in a designated, clean laboratory area.[2]
-
When weighing the lyophilized powder, do so in a fume hood or biosafety cabinet to minimize inhalation risk.[2]
-
To reconstitute, carefully add the appropriate sterile solvent (e.g., bacteriostatic water) to the vial.[6] Swirl gently to dissolve; do not shake.[6]
-
Clearly label all solutions with the peptide name, concentration, preparation date, and "For Research Use Only."[2]
3. Emergency Procedures:
-
Spill: In case of a spill, use a chemical spill kit to contain and clean up the material.[2]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[2]
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station and seek medical attention.[2]
-
Inhalation: Move the individual to fresh air and seek medical attention.[2]
Disposal Plan
Proper disposal of peptide waste is essential to prevent environmental contamination and adhere to regulations.
-
Waste Segregation: All materials that have come into contact with this compound, including used vials, pipette tips, and contaminated PPE, should be collected in a designated and clearly labeled hazardous waste container.[2][8]
-
Unused Peptide: Any unused or expired peptide should be treated as chemical waste.[8]
-
Institutional Protocols: Disposal of peptide waste must follow your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[2][8] Never dispose of peptide waste in the regular trash or down the drain.[2]
Experimental Workflow and Disposal Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
